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  • Product: Benzyl azetidine-1-carboxylate
  • CAS: 1229705-38-7

Core Science & Biosynthesis

Foundational

Benzyl Azetidine-1-Carboxylate: Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary & Rationale In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles frequently requires the modulation of lipophilicity, metabolic stability, and basici...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles frequently requires the modulation of lipophilicity, metabolic stability, and basicity. The highly strained, four-membered nitrogen heterocycle azetidine has emerged as a premier bioisostere for larger rings like pyrrolidines and piperidines. By incorporating azetidines, drug developers can lower the logP of a candidate, alter its pKa, and restrict its conformational flexibility [1].

However, the high nucleophilicity and ring strain of free azetidine make it challenging to handle and functionalize directly. Benzyl azetidine-1-carboxylate (1-Cbz-azetidine) serves as the critical protected intermediate. The benzyloxycarbonyl (Cbz) group is specifically chosen for its orthogonality: it is highly stable to the acidic conditions often required for downstream C(sp³)–H functionalizations, yet it can be cleanly and quantitatively removed via mild palladium-catalyzed hydrogenolysis [1].

Physicochemical & Spectroscopic Properties

Accurate analytical benchmarks are required to validate the synthesis of benzyl azetidine-1-carboxylate. The table below consolidates the core physicochemical data and highly specific nuclear magnetic resonance (NMR) shifts used to confirm product identity and purity [2] [3].

PropertyValue / Description
Chemical Name Benzyl azetidine-1-carboxylate
Synonyms 1-Cbz-azetidine, 1-(benzyloxycarbonyl)azetidine
CAS Number 1229705-38-7
Molecular Formula C₁₂H₁₅NO₂
Molecular Weight 191.23 g/mol
Appearance Colorless to pale yellow oil
Infrared (IR) ν (cm⁻¹) 3340, 2972, 1707 (C=O carbamate), 1495, 1118, 697
¹H NMR (400 MHz, CDCl₃) δ = 2.14–2.22 (m, 2H, azetidine C3-H), 3.98 (t, J = 7.7 Hz, 4H, azetidine C2/C4-H), 5.04 (s, 2H, benzyl CH₂), 7.24–7.33 (m, 5H, Ar-H) ppm

Mechanistic Insights into the Protection Strategy

The synthesis of benzyl azetidine-1-carboxylate relies on the acylation of azetidine hydrochloride with benzyl chloroformate (Cbz-Cl). Rather than using a homogenous organic system (e.g., triethylamine in dichloromethane), a biphasic Schotten-Baumann reaction is the industry standard.

Causality behind the experimental design:

  • Exotherm Management: The reaction between the highly nucleophilic azetidine and Cbz-Cl is intensely exothermic. The aqueous phase acts as a thermal sink.

  • Reagent Preservation: Cbz-Cl is susceptible to hydrolysis. By using a mild, biphasic inorganic base (like NaHCO₃) rather than a strong soluble organic base, the pH is buffered at a level (~8.5) that rapidly neutralizes the generated HCl without accelerating the nucleophilic attack of water on the chloroformate.

  • Phase Partitioning: As the hydrophilic azetidine hydrochloride is neutralized, the free amine reacts at the aqueous-organic interface. The resulting hydrophobic Cbz-azetidine immediately partitions into the organic layer (DCM), protecting it from further side reactions.

G A Azetidine HCl (Starting Material) B Benzyl Chloroformate (Cbz-Cl) C Schotten-Baumann Conditions (DCM / aq. NaHCO3, 0 °C) D Phase Separation (Extract with DCM) C->D E Acid/Base Washes (1M HCl, Brine) D->E F Benzyl azetidine-1-carboxylate (Pure Product) E->F AB AB AB->C

Caption: Workflow for the biphasic Schotten-Baumann synthesis of benzyl azetidine-1-carboxylate.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The built-in workup steps chemically isolate the target molecule, ensuring that standard analytical checks (like TLC and NMR) yield unambiguous results.

Materials Required:
  • Azetidine hydrochloride (1.0 equiv)

  • Benzyl chloroformate (Cbz-Cl, 1.1 equiv)

  • Sodium bicarbonate (NaHCO₃, 2.5 equiv)

  • Dichloromethane (DCM) and Deionized Water (1:1 v/v)

Step-by-Step Methodology:
  • Preparation of the Aqueous Phase: In a round-bottom flask equipped with a magnetic stir bar, dissolve azetidine hydrochloride (10.0 mmol) in 20 mL of deionized water. Add NaHCO₃ (25.0 mmol) portion-wise. Observation: Mild effervescence will occur as the hydrochloride salt is neutralized.

  • Solvent Addition & Cooling: Add 20 mL of DCM to create a biphasic mixture. Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C. Causality: Cooling suppresses the competing hydrolysis of Cbz-Cl.

  • Acylation: Dissolve Cbz-Cl (11.0 mmol) in 5 mL of DCM. Add this solution dropwise to the vigorously stirring biphasic mixture over 15 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4–6 hours. Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The product will appear as a UV-active spot (due to the benzyl ring) with an Rf of ~0.6.

  • Phase Separation & Acid Wash (Critical Step): Transfer the mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Wash the organic layer with 1M aqueous HCl (2 × 15 mL). Causality: The HCl wash protonates any unreacted azetidine, forcing it into the aqueous waste and guaranteeing that the organic phase contains only the non-basic protected product.

  • Final Workup: Wash the organic layer with saturated brine (20 mL) to remove residual water, then dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure to yield benzyl azetidine-1-carboxylate as a pale yellow oil.

  • Analytical Confirmation: Run a ¹H NMR in CDCl₃. The presence of a sharp singlet at 5.04 ppm (2H) and a triplet at 3.98 ppm (4H) confirms the successful fusion of the Cbz group to the azetidine ring [3].

Advanced Applications in Drug Development

Once synthesized, benzyl azetidine-1-carboxylate is utilized across several advanced drug discovery workflows.

A. Conformational Restriction in Peptidomimetics

Azetidines are frequently incorporated into peptide backbones to induce structural rigidity. The 4-membered ring forces the peptide into a γ-turn-like conformation. This specific structural constraint has been heavily utilized in the synthesis of dipeptide prototype inhibitors against Human Cytomegalovirus (HCMV), where the azetidine core dramatically enhances binding affinity compared to flexible aliphatic chains [4].

B. Late-Stage C(sp³)–H Functionalization

The electron-withdrawing nature of the Cbz group deactivates the nitrogen lone pair, preventing unwanted amine oxidation during radical-based chemistry. This allows researchers to perform late-stage photocatalytic C(sp³)–H alkylation adjacent to the nitrogen. For example, sulfonyl-hydrazones can be coupled with Cbz-azetidines via hydrogen atom transfer (HAT) to rapidly generate libraries of functionalized drug analogs without requiring de novo synthesis [5].

C. Control Substrates in Biocatalytic Ring Expansions

Engineered carbene transferase enzymes (like cytochrome P450 variants) are currently used to perform highly enantioselective [1,2]-Stevens rearrangements, expanding aziridines into chiral azetidines. In these cutting-edge biocatalytic studies, synthetic benzyl azetidine-1-carboxylate is utilized as a stable control substrate to map the chemoselectivity and limits of the enzyme's active site [1].

G A Benzyl azetidine-1-carboxylate B C-H Functionalization (Late-Stage Diversification) A->B C Deprotection (Pd/C, H2) Free Azetidine A->C D Peptide Coupling (Conformational Restriction) C->D E Cross-Coupling (Spirocycle Synthesis) C->E

Caption: Downstream functionalization and medicinal chemistry applications of Cbz-protected azetidines.

References

  • National Institutes of Health (NIH)
  • Benzyl carboxylate | Sigma-Aldrich MilliporeSigma URL
  • Bidentate Ligand-Engineered MOF-Based Cu Single-Atom Catalyst for Selective Conversion of Organic Azides Nature Communications / DOI URL
  • National Institutes of Health (NIH)
  • C(sp3)
Exploratory

In-Depth Structural Analysis of Benzyl Azetidine-1-Carboxylate: Conformational Dynamics and Spectroscopic Profiling

Executive Summary & Chemical Identity Benzyl azetidine-1-carboxylate (commonly referred to as 1-Cbz-azetidine) is a conformationally constrained, four-membered cyclic amine derivative protected by a carboxybenzyl (Cbz) g...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

Benzyl azetidine-1-carboxylate (commonly referred to as 1-Cbz-azetidine) is a conformationally constrained, four-membered cyclic amine derivative protected by a carboxybenzyl (Cbz) group. With the molecular formula


 and a monoisotopic mass of 191.0946 Da[1], this compound serves as a critical building block in the development of antibody-drug conjugates (ADCs), PROTAC linkers, and central nervous system (CNS) therapeutics.

The unique value of the azetidine ring lies in its rigid, "puckered" three-dimensional conformation, which allows medicinal chemists to precisely orient substituents in 3D space, often leading to enhanced target binding affinity compared to flexible aliphatic chains or larger, flatter rings like piperidine.

Conformational Dynamics & Structural Mechanics

Azetidine Ring Puckering

Unlike planar aromatic systems, the four-membered azetidine ring is subject to significant inherent ring strain (approximately 26 kcal/mol), primarily composed of Baeyer (angle) strain and Pitzer (torsional) strain. To minimize the eclipsing interactions of the adjacent methylene hydrogens, the ring adopts a "puckered" (or butterfly) conformation. The dihedral angle of this pucker rapidly oscillates at room temperature, but the presence of the bulky Cbz group on the nitrogen atom biases the conformational ensemble, sterically hindering certain trajectories.

Carbamate Rotameric Exchange

The attachment of the Cbz group to the azetidine nitrogen forms a carbamate linkage. The resonance delocalization of the nitrogen lone pair into the carbonyl


-antibonding orbital imparts partial double-bond character to the C-N bond.
  • Causality: This restricted rotation leads to the existence of distinct cis and trans rotamers (often denoted as E and Z conformers) in solution. Because the energy barrier to rotation (

    
    ) typically falls between 14–18 kcal/mol, the interconversion rate is comparable to the NMR timescale at room temperature, frequently resulting in broadened spectral lines.
    

RotamerExchange cis cis-Rotamer (E-conformer) ts Transition State (Orthogonal Lone Pair) cis->ts Thermal Activation (+ΔG‡) ts->cis trans trans-Rotamer (Z-conformer) ts->trans Relaxation trans->ts

Figure 1: Thermodynamic pathway of the carbamate C-N bond rotameric exchange.

Spectroscopic Profiling & Data Interpretation

A robust structural analysis requires orthogonal spectroscopic validation. The following data synthesizes high-resolution mass spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Mass Spectrometry (HRMS)

Electrospray ionization (ESI) of benzyl azetidine-1-carboxylate yields a highly stable pseudo-molecular ion. The predicted collision cross-section (CCS) for the


 adduct is 138.0 Ų[1].
Adduct TypeTheoretical m/zObserved m/zDiagnostic Significance

192.1019192.1019Primary confirmation of intact molecular mass.

214.0838214.0838Common sodium adduct highlighting the Lewis basicity of the carbamate carbonyl.
Nuclear Magnetic Resonance (1H NMR)

The


 NMR spectrum (400 MHz, 

) provides a direct map of the molecule's connectivity[2].
  • Expert Insight: The

    
    -protons of the azetidine ring (3.98 ppm) are significantly deshielded due to the combined inductive effect of the adjacent nitrogen and the anisotropic deshielding cone of the carbamate carbonyl. The triplet splitting (
    
    
    
    Hz) arises from coupling with the
    
    
    -protons.
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.24 – 7.33Multiplet (m)5H-Aromatic protons (Cbz phenyl ring)
5.04Singlet (s)2H-Benzylic

(Cbz group)
3.98Triplet (t)4H7.7Azetidine

-

(C2, C4)
2.14 – 2.22Multiplet (m)2H-Azetidine

-

(C3)
Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) IR spectroscopy is utilized to confirm functional group integrity[2].

  • Critical Data Analysis: The literature reports an IR band at 3340

    
     for this compound[2]. As a fully protected tertiary carbamate, benzyl azetidine-1-carboxylate inherently lacks N-H or O-H bonds. The presence of this peak is a classic indicator of trace moisture (
    
    
    
    ) absorbed by the hygroscopic sample or the ATR crystal matrix, rather than a structural feature of the molecule itself.
Wavenumber (

)
IntensityFunctional Group Assignment
2972, 2887, 2949MediumAliphatic C-H stretching (Azetidine ring)
1707Strong, SharpC=O stretching (Carbamate carbonyl)
1495, 1459MediumAromatic C=C bending
1118StrongC-O stretching (Ester linkage of Cbz)
746, 697StrongMono-substituted benzene out-of-plane C-H bending

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating immediate feedback loops to verify success at each step.

Protocol A: Synthesis of Benzyl Azetidine-1-Carboxylate
  • Objective: Chemoselective protection of the secondary amine of azetidine while preventing the hydrolysis of benzyl chloroformate.

  • Causality: Anhydrous dichloromethane (DCM) is chosen over aqueous biphasic conditions (Schotten-Baumann) to suppress the competitive hydrolysis of the highly reactive Cbz-Cl electrophile. Triethylamine (

    
    ) acts as both an acid scavenger and a nucleophilic catalyst.
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add azetidine hydrochloride (1.0 equiv) and suspend in anhydrous DCM (0.2 M).

  • Base Addition: Dropwise add

    
     (2.5 equiv) at 0 °C. Validation: The suspension will clear as the free azetidine base is liberated.
    
  • Electrophile Addition: Slowly add benzyl chloroformate (1.1 equiv) via syringe over 15 minutes at 0 °C to control the exothermic reaction.

  • Reaction Maturation: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation (TLC): Spot the reaction mixture against starting materials on a silica TLC plate. Elute with 20% EtOAc/Hexanes. Success Indicator: The disappearance of the ninhydrin-active azetidine spot and the appearance of a new, UV-active spot (

    
    ).
    
  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Variable-Temperature (VT) NMR for Rotamer Analysis
  • Objective: To calculate the activation energy (

    
    ) of the carbamate C-N bond rotation.
    
  • Causality: Heating the sample accelerates the rotamer interconversion rate. When the exchange rate exceeds the frequency difference between the cis and trans signals, the broadened peaks will coalesce into a single sharp peak (the fast-exchange regime).

VTNMRWorkflow step1 1. Sample Prep Dissolve in DMSO-d6 (High Boiling Point) step2 2. RT Acquisition Observe Peak Broadening step1->step2 step3 3. VT Heating 15°C Increments to Coalescence step2->step3 step4 4. Kinetic Analysis Extract Rate Constants via Line Shape step3->step4 step5 5. Internal Validation Cool to RT to Verify Reversibility step4->step5

Figure 2: Self-validating workflow for Variable-Temperature NMR analysis.

Step-by-Step Procedure:

  • Sample Prep: Dissolve 15 mg of benzyl azetidine-1-carboxylate in 0.6 mL of

    
    . Causality: DMSO is required due to its high boiling point (189 °C), allowing for high-temperature analysis without solvent boiling.
    
  • Baseline Acquisition: Acquire a standard

    
     NMR spectrum at 25 °C. Note the line broadening of the 
    
    
    
    -protons (~3.98 ppm).
  • Thermal Ramping: Increase the probe temperature in 15 °C increments. Allow 5 minutes of thermal equilibration at each step before acquiring the spectrum.

  • Coalescence Identification: Identify the coalescence temperature (

    
    ) where the split/broadened signals merge into a single sharp peak.
    
  • Self-Validation (Reversibility Check): Cool the probe back to 25 °C and acquire a final spectrum. Success Indicator: The spectrum must perfectly match the initial baseline acquisition. If new peaks appear, thermal degradation occurred, invalidating the kinetic data.

References

  • Source: doi.org (Supporting Information detailing NMR and IR characterization of Benzyl azetidine-1-carboxylate)
  • PubChemLite - Benzyl azetidine-1-carboxylate (C11H13NO2)

Sources

Foundational

The Strategic Role of Benzyl Azetidine-1-Carboxylate in Modern Medicinal Chemistry: A Technical Guide

Abstract The azetidine scaffold has emerged as a privileged structural motif in contemporary drug discovery, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The azetidine scaffold has emerged as a privileged structural motif in contemporary drug discovery, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] This guide provides an in-depth technical analysis of benzyl azetidine-1-carboxylate, the N-benzyloxycarbonyl (Cbz) protected form of the azetidine ring. We will explore the strategic rationale for its use, its synthesis and deprotection, and its critical role as a versatile intermediate in the synthesis of complex pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this valuable building block.

The Azetidine Motif: A Compact Scaffold for Enhanced Drug-Like Properties

Azetidines, four-membered nitrogen-containing heterocycles, offer a unique combination of structural rigidity and three-dimensionality that is highly advantageous in medicinal chemistry.[1] Their inherent ring strain, intermediate between that of aziridines and pyrrolidines, contributes to their unique chemical reactivity and conformational preferences.[2] The incorporation of an azetidine ring into a drug candidate can lead to significant improvements in:

  • Solubility and Metabolic Stability: The sp3-rich character of the azetidine ring can disrupt planarity and reduce lipophilicity, often leading to enhanced aqueous solubility and greater resistance to metabolic degradation.[1]

  • Pharmacokinetic Profile: The compact and rigid nature of the azetidine scaffold can favorably influence absorption, distribution, metabolism, and excretion (ADME) properties.[1]

  • Receptor Selectivity and Potency: The well-defined three-dimensional geometry of azetidine-containing compounds allows for precise spatial orientation of substituents, enabling optimized interactions with biological targets.[3]

The successful application of this scaffold is evidenced by its presence in several FDA-approved drugs, including the rheumatoid arthritis treatment baricitinib and the cancer therapy cobimetinib.[1]

The Gatekeeper: N-Protection of the Azetidine Ring

The secondary amine of the parent azetidine ring is a nucleophilic center that typically requires protection during multi-step synthetic sequences to prevent unwanted side reactions. The choice of the nitrogen protecting group is a critical strategic decision, as it dictates the stability of the intermediate to various reaction conditions and determines the method of its eventual removal. Electron-withdrawing protecting groups, such as carbamates, are often employed to stabilize the strained ring.[4]

Among the most common carbamate protecting groups are the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz or Z) group. The selection between these two is governed by the overall synthetic strategy, particularly the presence of other functional groups in the molecule.[5]

G cluster_0 Protecting Group Selection cluster_1 Synthetic Transformations cluster_2 Final Deprotection Azetidine Azetidine (Reactive NH) Protected_Azetidine N-Protected Azetidine (Stable Intermediate) Azetidine->Protected_Azetidine Protection Intermediate_1 Intermediate_1 Protected_Azetidine->Intermediate_1 Reaction 1 Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Reaction 'n' Final_Product Final Product (Active Pharmaceutical Ingredient) Intermediate_2->Final_Product Deprotection

Benzyl Azetidine-1-Carboxylate: The Cbz Advantage

Benzyl azetidine-1-carboxylate (N-Cbz-azetidine) is a cornerstone intermediate in medicinal chemistry. The Cbz group offers a distinct set of properties that make it highly valuable, particularly in complex syntheses where orthogonality is key.

Orthogonal Deprotection Strategy

The primary advantage of the Cbz group lies in its unique deprotection conditions relative to the acid-labile Boc group.[5]

  • Cbz Group Removal: The Cbz group is most commonly and cleanly removed by catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst).[5] This method is exceptionally mild and chemoselective.

  • Boc Group Removal: The Boc group is labile to strong acids, such as trifluoroacetic acid (TFA).[5]

This fundamental difference forms the basis of an orthogonal protection strategy. A chemist can selectively remove a Boc group with acid while leaving a Cbz group intact, or conversely, remove a Cbz group via hydrogenation without affecting a Boc group. This level of control is indispensable in the synthesis of complex molecules like peptides, which may have multiple protected functional groups.[6]

Stability and Crystallinity

The Cbz group is robust and stable under a wide range of reaction conditions, including both basic and mildly acidic environments where a Boc group might be compromised.[7] Furthermore, N-benzyloxycarbonyl protected amino acids and peptides are often crystalline, which can significantly facilitate their purification by recrystallization.[8]

Comparative Analysis: Cbz vs. Boc for Azetidine Protection
FeatureBenzyl Azetidine-1-Carboxylate (N-Cbz)tert-Butyl Azetidine-1-Carboxylate (N-Boc)Rationale for Selection
Primary Deprotection Catalytic Hydrogenolysis (H₂, Pd/C)Strong Acid (e.g., TFA, HCl)Cbz is chosen when acid-sensitive groups are present or when hydrogenation is a clean, preferred final step.[5]
Stability to Acid Stable to mild acids (e.g., TFA for Boc removal)LabileCbz provides stability during acidic reactions elsewhere in the molecule.[7]
Stability to Base StableStableBoth are generally stable to common basic conditions.
Orthogonality Orthogonal to Boc, FmocOrthogonal to Cbz, FmocEnables selective deprotection in multi-step syntheses.[5]
Byproducts of Deprotection Toluene, CO₂Isobutylene, CO₂Both yield volatile byproducts, simplifying purification.[5]
Considerations Catalyst may be incompatible with sulfur-containing compounds or reducible groups (alkenes, alkynes).Strong acid may cleave other acid-labile groups (e.g., t-butyl esters, some silyl ethers).The choice depends entirely on the functional group tolerance of the entire molecule.[5][6]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and deprotection of benzyl azetidine-1-carboxylate. These are self-validating systems that include monitoring and purification steps to ensure the integrity of the final product.

Synthesis of Benzyl Azetidine-1-Carboxylate (Protection)

This protocol describes the N-protection of azetidine using benzyl chloroformate under Schotten-Baumann conditions.

Reagents and Materials:

  • Azetidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane and Water (solvent)

  • Dichloromethane (DCM) or Ethyl Acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve azetidine (1.0 equiv.) in a 1:1 mixture of dioxane and water. Add sodium carbonate (2.0 equiv.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath with vigorous stirring.

  • Reagent Addition: Add benzyl chloroformate (1.1 equiv.) dropwise to the cold, stirred solution. Ensure the temperature remains below 5 °C during the addition.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting azetidine is consumed.

  • Work-up: Dilute the reaction mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with dichloromethane or ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain pure benzyl azetidine-1-carboxylate.

G cluster_0 Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Azetidine & Na₂CO₃ in Dioxane/Water B Cool to 0 °C A->B C Add Cbz-Cl Dropwise B->C D Stir at RT for 2-4h C->D E Monitor by TLC D->E F Aqueous Work-up & Extraction E->F G Dry & Concentrate F->G H Column Chromatography G->H I Pure Product H->I

Deprotection of Benzyl Azetidine-1-Carboxylate via Hydrogenolysis

This is the most common and mildest method for Cbz group removal.

Reagents and Materials:

  • Benzyl azetidine-1-carboxylate

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol or Ethanol (solvent)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

  • Celite®

Step-by-Step Methodology:

  • Reaction Setup: Dissolve benzyl azetidine-1-carboxylate (1.0 equiv.) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (this can be done using a hydrogen balloon). Repeat this cycle three times.

  • Reaction: Stir the reaction mixture vigorously under an atmosphere of H₂ at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours.

  • Work-up and Isolation: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected azetidine. The product is often pure enough for subsequent steps, but can be purified further if necessary.

Case Study: Cbz-Protected Azetidines in Macrocyclic Peptide Synthesis

A compelling application of benzyl azetidine-1-carboxylate is in the synthesis of azetidine-containing macrocyclic peptides (AMCPs). A study on the synthesis of small macrocyclic peptides demonstrated that incorporating a 3-aminoazetidine (3-AAz) unit can significantly improve the efficiency of challenging macrocyclization reactions.[9]

In this work, both Boc- and Cbz-protected azetidines were used. The Cbz-protected variant proved particularly valuable as it could be orthogonally removed in the presence of acid-labile side-chain protecting groups (like Boc on lysine or t-butyl esters on aspartic/glutamic acid).[9] This allowed for the late-stage functionalization of the azetidine nitrogen after the macrocycle was formed, a strategy not possible if a Boc group had been used on the azetidine, as it would have been removed during the final side-chain deprotection step.[9] This exemplifies the strategic selection of a protecting group based on the planned synthetic endgame.

G A Linear Peptide with N-Cbz-Azetidine and N-Boc-Amino Acid Side Chains B Macrocyclization A->B C Cbz-Protected Macrocycle with Boc-Protected Side Chains B->C D Orthogonal Deprotection: Catalytic Hydrogenolysis C->D 1. H₂, Pd/C G Final Deprotection: Acid (TFA) C->G Direct to final deprotection E Free Azetidine N-H Macrocycle with Boc-Protected Side Chains D->E F Late-Stage Functionalization of Azetidine Nitrogen E->F Electrophile F->G H Final Functionalized Macrocyclic Peptide G->H

Conclusion

Benzyl azetidine-1-carboxylate is more than just a protected building block; it is a strategic tool that enables complex synthetic designs in medicinal chemistry. Its robust nature, combined with the mild and orthogonal conditions required for its removal, provides chemists with the flexibility needed to construct novel and intricate molecular architectures. A thorough understanding of the principles outlined in this guide—the unique properties of the azetidine scaffold, the strategic selection of protecting groups, and the practical application of synthetic protocols—is essential for any drug discovery program aiming to leverage the full potential of this valuable heterocyclic motif.

References

  • Cheekatla, S. R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Cheekatla, S. R., et al. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Firth, J. D., et al. (2025, October 17). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (2022, November). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. Available at: [Link]

  • Urban, M., & Pospisil, J. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Google Patents. (1987). US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives.
  • Organic Syntheses. Azetidine. Available at: [Link]

  • Domainex. (2025, April 10). Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. Available at: [Link]

  • Rice University. (2019, August 10). Synthetic azetidines could help simplify drug design for neurological diseases. ScienceDaily. Available at: [Link]

  • Ahmed, S.E., et al. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. Available at: [Link]

Sources

Exploratory

Discovery and history of azetidine-containing compounds

The Strained Scaffold: A Technical Guide to Azetidines in Medicinal Chemistry Part 1: The Four-Membered Paradox In the lexicon of medicinal chemistry, the azetidine ring—a saturated four-membered nitrogen heterocycle—occ...

Author: BenchChem Technical Support Team. Date: March 2026

The Strained Scaffold: A Technical Guide to Azetidines in Medicinal Chemistry

Part 1: The Four-Membered Paradox

In the lexicon of medicinal chemistry, the azetidine ring—a saturated four-membered nitrogen heterocycle—occupies a unique "Goldilocks" zone. For decades, it was dismissed as a synthetic curiosity, overshadowed by the stability of five-membered (pyrrolidine) and six-membered (piperidine) rings, or feared for the reactivity of three-membered (aziridine) rings.

Today, azetidine is a privileged scaffold.[1][2][3] Its resurgence is driven by a critical realization in drug design: High ring strain (~25.4 kcal/mol) does not equate to metabolic instability. Instead, this strain imparts rigid vectorality to substituents, often lowering lipophilicity (LogP) and improving metabolic clearance compared to its larger homologs.

This guide dissects the azetidine moiety from its 19th-century discovery to its role in modern blockbusters like Baricitinib and Cobimetinib.

Part 2: Historical Evolution & Discovery

The history of azetidine is a timeline of overcoming "chemical fear"—the fear that strained rings are too labile for therapeutic use.

  • 1888 (The Genesis): Siegmund Gabriel reports the first synthesis of azetidine via the intramolecular cyclization of

    
    -bromopropylamine.[1] This established the "Gabriel-Cromwell" cyclization paradigm, which remains relevant.
    
  • 1955 (Nature’s Validation): L. Fowden isolates Azetidine-2-carboxylic acid (A2C) from the rhizomes of Convallaria majalis (Lily of the Valley).[4] This was a watershed moment: nature had successfully encoded this strained ring, proving its stability in biological systems.

  • 2010s (The Clinical Era): The FDA approvals of Cobimetinib (2015) and Baricitinib (2018) cemented the azetidine ring as a reliable bioisostere for phenyl, cyclobutyl, and piperidinyl groups.

Part 3: Physicochemical Profile (The "Azetidine Advantage")

For the drug developer, the decision to incorporate an azetidine is usually driven by the need to alter the physicochemical profile of a lead compound without changing its pharmacophore significantly.

Comparative Physicochemical Metrics
PropertyAzetidine (

)
Pyrrolidine (

)
Piperidine (

)
Impact on Drug Design
Ring Size 4-membered5-membered6-memberedCompactness; lowers molecular weight (MW).
Ring Strain ~25.4 kcal/mol~5.4 kcal/mol~0 kcal/molHigh strain creates rigid geometry; resists metabolic oxidation at ring carbons compared to larger rings.
Hybridization Distorted



Bond angles (~90°) deviate from ideal 109.5°, altering basicity.
Lipophilicity LowMediumHighThe "Solubility Switch": Replacing a piperidine with an azetidine often lowers LogD, improving aqueous solubility.
Puckering ~30°EnvelopeChairAzetidine is not planar; it puckers to relieve torsional strain, directing substituents into distinct vectors.
The Solubility Switch

Azetidines are frequently used to "rescue" lipophilic leads. By contracting a piperidine ring to an azetidine, researchers often observe a reduction in LogP due to the decrease in hydrocarbon surface area and the increased polarity of the amine, which is more solvent-exposed in the strained ring.

Part 4: Synthetic Methodologies

Protocol: Synthesis of 3-Substituted Azetidines (Baricitinib Intermediate Route)

This protocol details a robust, scalable method for synthesizing functionalized azetidines, specifically the Horner-Wadsworth-Emmons (HWE) approach used to generate the ethylsulfonyl-azetidine core found in JAK inhibitors like Baricitinib.

Objective: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Reagents:

  • 1-Boc-3-azetidinone (Starting Material)[5]

  • Diethyl cyanomethylphosphonate[5]

  • Potassium tert-butoxide (KOtBu) or Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Workflow:

  • Reactor Setup: Purge a double-jacketed glass reactor with nitrogen. Add anhydrous THF (10 volumes relative to substrate).

  • Phosphonate Activation: Cool THF to 0°C. Add Diethyl cyanomethylphosphonate (1.1 equiv). Slowly add KOtBu (1.2 equiv) portion-wise, maintaining internal temperature <5°C. Stir for 30 minutes to generate the ylide.

  • Substrate Addition: Dissolve 1-Boc-3-azetidinone (1.0 equiv) in minimal THF. Add dropwise to the ylide solution over 20 minutes.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C). Monitor via TLC or LC-MS. Conversion is typically complete within 2 hours.

  • Quench & Workup: Quench with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: The olefin product is often pure enough for the next step (Michael addition). If necessary, purify via silica gel chromatography (Hexanes/EtOAc).

Self-Validating Checkpoint:

  • NMR Verification: The disappearance of the ketone carbonyl signal (~200 ppm in

    
    ) and appearance of the alkene proton (~5.5 ppm in 
    
    
    
    ) confirms the HWE olefination.
Visualizing the Synthetic Logic

AzetidineSynthesis Start 1-Boc-3-azetidinone Intermediate Ylide Formation (0°C, THF) Start->Intermediate Dissolve Reagent Diethyl cyanomethylphosphonate + Base (KOtBu) Reagent->Intermediate Activation Product 3-(Cyanomethylene)azetidine (Olefin) Intermediate->Product HWE Reaction (Room Temp) NextStep Michael Addition (Nucleophile Introduction) Product->NextStep Functionalization

Caption: Logical flow for the Horner-Wadsworth-Emmons synthesis of functionalized azetidine cores.

Part 5: Case Studies in Drug Discovery

Case Study 1: Baricitinib (Olumiant)[6]
  • Target: JAK1/JAK2 Inhibitor (Rheumatoid Arthritis, Alopecia).[6][7]

  • The Azetidine Role: The azetidine ring serves as a rigid linker connecting the pyrrolo[2,3-d]pyrimidine hinge binder to the ethylsulfonyl group.

  • Design Logic: A larger ring (piperidine) would increase lipophilicity and potentially introduce conformational floppiness, reducing selectivity. The azetidine holds the sulfonyl group in a precise vector to interact with the solvent front of the ATP-binding pocket.

Case Study 2: Cobimetinib (Cotellic)
  • Target: MEK Inhibitor (Melanoma).

  • The Azetidine Role: The molecule features a C3-substituted azetidine.[6]

  • Design Logic: Early MEK inhibitors suffered from metabolic liability (rapid oxidation). Replacing the labile moiety with a strained, metabolically robust azetidine ring improved the pharmacokinetic (PK) half-life while maintaining potency.

Pathway Visualization: JAK-STAT Signaling & Baricitinib

JAK_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 (Tyrosine Kinase) Receptor->JAK Activates STAT STAT Protein (Inactive) JAK->STAT Phosphorylates Baricitinib Baricitinib (Azetidine Core) Baricitinib->JAK Inhibits (ATP Competitive) pSTAT p-STAT (Dimerized) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocates

Caption: Mechanism of Action for Baricitinib.[5][6][8][9][10] The azetidine-based inhibitor blocks JAK phosphorylation, halting the inflammatory cascade.

Part 6: Future Outlook

The frontier of azetidine chemistry lies in Spirocyclic Azetidines . These structures (e.g., 2-azaspiro[3.3]heptane) are emerging as surrogates for lipophilic gem-dimethyl groups or cyclohexanes. They offer distinct vectors for drug-target interactions ("escape from flatland") while maintaining the desirable low-lipophilicity profile of the parent azetidine.

References

  • Gabriel, S., & Weiner, J. (1888).[2] Ueber einige Abkömmlinge des Propylamins. Berichte der deutschen chemischen Gesellschaft.

  • Fowden, L. (1955).[11] Azetidine-2-carboxylic acid: a new constituent of plants. Nature.

  • Couty, F., & Evano, G. (2006). Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International.

  • Rodgers, J. D., et al. (2015). Discovery of baricitinib (LY3009104): a novel, potent and selective inhibitor of Janus kinases 1 and 2. Journal of Medicinal Chemistry.

  • Rice, K. D., et al. (2012). Novel azetidine-based MEK inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • FDA Drug Approval Package. (2018). Olumiant (Baricitinib) Chemistry Review.

Sources

Foundational

Harnessing Tension: A Technical Guide to Azetidine Ring Strain in Drug Discovery

Executive Summary In modern drug discovery, the azetidine scaffold (a saturated four-membered nitrogen heterocycle) has transitioned from a synthetic curiosity to a high-value pharmacophore.[1][2] Its utility lies in a u...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the azetidine scaffold (a saturated four-membered nitrogen heterocycle) has transitioned from a synthetic curiosity to a high-value pharmacophore.[1][2] Its utility lies in a unique physical property: ring strain . With a strain energy of approximately 25.4 kcal/mol , azetidine occupies a "Goldilocks" zone—sufficiently strained to offer rigid exit vectors and metabolic distinctiveness, yet stable enough to survive standard synthetic manipulations, unlike its three-membered analog, aziridine.

This guide provides a technical deep-dive into the thermodynamics of azetidine ring strain, its impact on basicity and conformation, and actionable protocols for synthesizing and stabilizing these scaffolds in a medicinal chemistry setting.

Part 1: The Physics of Strain

Thermodynamic Architecture

The reactivity and geometry of azetidine are governed by the interplay between Baeyer (angle) strain and Pitzer (torsional) strain .

  • Angle Strain: The ideal

    
     bond angle is 109.5°. In a planar cyclobutane-like system, angles would be compressed to 90°, creating significant overlap deficiency.
    
  • Torsional Strain: A planar conformation forces adjacent C-H and N-H bonds into a fully eclipsed arrangement, maximizing repulsive interactions.

  • The Puckering Effect: To relieve this torsional strain, the azetidine ring distorts into a non-planar "butterfly" or puckered conformation.[3] This reduces eclipsing interactions but slightly increases angle strain.

Key Structural Metrics:

  • Ring Strain Energy (RSE): ~25.4 kcal/mol (comparable to cyclobutane's 26.5 kcal/mol).

  • Puckering Angle: ~33–37° (deviating from planarity).

  • Inversion Barrier: The nitrogen inversion barrier is low (~10 kcal/mol), allowing rapid equilibration at room temperature unless sterically locked.

Visualization of Strain Dynamics

The following diagram illustrates the energetic trade-offs driving the azetidine conformation.

AzetidineStrain Planar Planar Conformation (Hypothetical) Forces Strain Forces: 1. Baeyer (Angle) ~90° 2. Pitzer (Eclipsing H-H) Planar->Forces High Energy State Puckered Puckered Conformation (Observed Ground State) Forces->Puckered Relaxation via Ring Distortion Result Result: Angle ~88° Dihedral ~35° Minimizes Torsional Strain Puckered->Result Physical Properties

Caption: Energetic relaxation from high-torsional planar state to the experimentally observed puckered state.

Part 2: Medicinal Chemistry Applications[1][4][5][6][7][8][9]

Bioisosterism and Vector Positioning

Azetidines are frequently deployed as bioisosteres for gem-dimethyl groups, cyclobutanes , or to contract larger saturated heterocycles (pyrrolidines/piperidines).

  • Lipophilicity Modulation: Replacing a gem-dimethyl group with an azetidine often lowers LogP due to the polar nitrogen, improving solubility.

  • Exit Vectors: The bond angles of the 4-membered ring project substituents at distinct vectors compared to 5- or 6-membered rings, often enabling novel access to binding pockets.

Basicity (pKa) Modulation

Contrary to the trend seen in aziridines (which are weakly basic, pKa ~8.0, due to increased s-character in the lone pair orbital), azetidines retain high basicity similar to secondary amines.

Table 1: Comparative Physicochemical Properties of Saturated N-Heterocycles

PropertyAziridine (3-mem)Azetidine (4-mem)Pyrrolidine (5-mem)Piperidine (6-mem)
Ring Strain (kcal/mol) ~27.5~25.4 ~6.2~0.0
pKa (Conj. Acid) 7.9811.29 11.3111.22
Hybridization High s-characterIntermed. sp³ Standard sp³Standard sp³
Stability Explosive/GenotoxicAcid Labile StableStable

Data Sources: Strain energies derived from Cox & Pilcher; pKa values from standard aqueous datasets.

Part 3: Synthetic Implications & Protocols

The Stability-Reactivity Paradox

While azetidines are less reactive than aziridines towards nucleophilic ring opening, acid-catalyzed ring opening remains a critical failure mode. Protonation of the nitrogen activates the C-N bond, making it susceptible to attack by weak nucleophiles (even water or chloride).

Critical Rule: Avoid strong Lewis acids or prolonged exposure to pH < 3 during workups unless the ring is deactivated (e.g., sulfonamide/amide).

Protocol: Synthesis of 3,3-Disubstituted Azetidines

This protocol describes the formation of a 3,3-disubstituted azetidine via intramolecular cyclization of a gamma-amino alcohol. This method is preferred for its robustness in generating quaternary centers.

Reaction Class: Intramolecular Nucleophilic Substitution (


).

Reagents:

  • Substrate: 2,2-disubstituted-3-aminopropanol derivative.

  • Activation: Mesyl Chloride (MsCl) or Tosyl Chloride (TsCl).

  • Base: Triethylamine (

    
    ) for activation; Sodium Hydride (NaH) or Cesium Carbonate (
    
    
    
    ) for cyclization.
  • Solvent: Anhydrous THF or DCM.

Step-by-Step Workflow:

  • Activation (0°C):

    • Dissolve amino-alcohol (1.0 equiv) in anhydrous DCM (0.2 M).

    • Add

      
       (3.0 equiv).
      
    • Add MsCl (1.2 equiv) dropwise at 0°C.[4]

    • Checkpoint: Monitor TLC/LCMS for complete conversion to the mesylate.

  • Cyclization (Reflux):

    • Option A (One-pot): If the amine is secondary, add excess mild base (e.g., DBU) and heat to reflux.

    • Option B (Stepwise): Isolate the mesylate (if stable). Redissolve in THF. Add NaH (1.5 equiv) carefully at 0°C, then warm to reflux (60°C).

    • Mechanistic Insight: The high temperature is required to overcome the enthalpic barrier of forming the strained 4-membered ring.

  • Quench & Isolation:

    • Cool to room temperature.[4][5] Quench with saturated

      
       (aq).[6]
      
    • Extract with DCM.[4]

    • Crucial Step: Wash organic layer with basic brine (pH ~10) to ensure the azetidine remains deprotonated and in the organic phase.

  • Purification:

    • Flash chromatography on silica (basified with 1%

      
      ) or neutral alumina. Note: Acidic silica can degrade azetidines.
      
Protocol: Acid Stability Assessment

Before advancing an azetidine lead, its stability in simulated gastric fluid (SGF) must be validated.

StabilityWorkflow Start Azetidine Candidate Incubation Incubate in 0.1N HCl (pH 1.2, 37°C) Start->Incubation Sampling Sample at t=0, 1h, 4h, 24h Incubation->Sampling Analysis LCMS Analysis (Monitor [M+H]+ and Ring Open Product) Sampling->Analysis Decision >95% Parent at 4h? Analysis->Decision Fail Discard/Redesign (Reduce N-basicity) Decision->Fail No Pass Proceed to Metabolic Stability (LM) Decision->Pass Yes

Caption: Decision tree for evaluating azetidine scaffold integrity under acidic conditions.

References

  • Couty, F., & David, O. R. P. (2015).[7] Ring Expansions of Nonactivated Aziridines and Azetidines. Topics in Heterocyclic Chemistry. Link

  • Wuitschik, G., et al. (2010).[8] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Cox, J. D., & Pilcher, G. (1970). Thermochemistry of Organic and Organometallic Compounds. Academic Press. (Source for Ring Strain Energies).[7][9]

  • Sirenko, Y. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Link

  • Burkhard, J. A., et al. (2010).[8] Synthesis and Structural Analysis of 3,3-Disubstituted Azetidines. Journal of Organic Chemistry. Link

Sources

Exploratory

The Renaissance of the Four-Membered Ring: A Technical Guide to Substituted Azetidine Synthesis

Executive Summary: The Azetidine Imperative In modern drug discovery, the "escape from flatland" has elevated the azetidine ring from a mere curiosity to a privileged scaffold. As a bioisostere for gem-dimethyl groups, c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Azetidine Imperative

In modern drug discovery, the "escape from flatland" has elevated the azetidine ring from a mere curiosity to a privileged scaffold. As a bioisostere for gem-dimethyl groups, cyclobutanes, or conformationally flexible amines, the azetidine core offers a unique vector to modulate lipophilicity (


), metabolic stability, and vectoral orientation of substituents without the steric penalty of larger rings.

However, the synthesis of substituted azetidines is dominated by the thermodynamic penalty of ring strain (~25.4 kcal/mol). This guide moves beyond the textbook "nucleophilic closure of


-haloamines" to detail three field-proven, high-fidelity methodologies that address the core challenges of substitution pattern control , stereoselectivity , and functional group tolerance .

Part 1: Strategic Disconnections & Mechanistic Overview

To navigate the synthetic landscape, we must categorize methods by their bond-forming logic. The following diagram illustrates the three primary disconnections available to the medicinal chemist.

Azetidine_Strategies Target Substituted Azetidine Core Method1 Method A: Intramolecular Nucleophilic Substitution (Thermodynamic Control) Target->Method1 Retrosynthesis Method2 Method B: Photochemical [2+2] Cycloaddition (Kinetic/Excited State) Target->Method2 Retrosynthesis Method3 Method C: Strain-Release Functionalization (Azabicyclo[1.1.0]butane) Target->Method3 Retrosynthesis Precursor1 γ-Haloamines / Epoxides Method1->Precursor1 Precursor2 Imines + Alkenes Method2->Precursor2 Precursor3 Azabicyclo[1.1.0]butanes (ABBs) Method3->Precursor3

Caption: Figure 1. Strategic disconnections for azetidine synthesis, moving from classical ring closure to modern strain-release and photochemical methods.

Part 2: High-Fidelity Synthetic Protocols

Methodology A: Visible-Light Mediated [2+2] Aza Paternò-Büchi Reaction

Best for: Highly substituted azetidines, complex stereocenters, and "impossible" intermolecular couplings. Mechanism: This method bypasses the high thermal barrier of [2+2] cycloaddition by accessing the triplet excited state of the imine (or alkene) via Energy Transfer (EnT) catalysis. This allows the reaction to proceed under mild conditions, often preserving sensitive functionalities.[1][2][3][4]

The Protocol (Self-Validating System)

Based on recent optimizations by Schindler, Kulik, and Glorius.

Reagents:

  • Substrate 1 (Imine): Oxime esters or cyclic imines (0.2 mmol).

  • Substrate 2 (Alkene): Styrenes or unactivated alkenes (5.0 equiv).

  • Catalyst: Ir(ppy)

    
     (1-2 mol%) or Thioxanthone (organic alternative).
    
  • Solvent: Acetonitrile (MeCN) or THF (degassed).

  • Light Source: Blue LEDs (

    
     = 455 nm).
    

Step-by-Step Workflow:

  • Preparation: In a glovebox or under strictly inert atmosphere (Ar), charge a flame-dried reaction vial with the imine (1.0 equiv) and the photocatalyst (0.02 equiv).

  • Solvation: Add degassed MeCN (0.1 M concentration relative to imine).

  • Activation: Add the alkene (5.0 equiv). Seal the vial with a Teflon-lined cap.

  • Irradiation: Place the vial 2-3 cm from the Blue LED source. Maintain temperature at 25°C using a fan to prevent thermal background reactions. Stir vigorously for 12–24 hours.

  • Validation Check: Monitor by LC-MS. Look for the disappearance of the imine peak. If conversion stalls >50%, check for oxygen leakage (O

    
     quenches the triplet state).
    
  • Workup: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Mechanistic Insight:

Photoredox_Mechanism Cat_GS Ir(III) (Ground) Cat_ES *Ir(III) (Excited) Cat_GS->Cat_ES Blue Light (hv) Cat_ES->Cat_GS Energy Transfer (EnT) Imine_GS Imine (Singlet) Imine_TS Imine (Triplet) Imine_GS->Imine_TS EnT from *Ir Biradical 1,4-Biradical Intermediate Imine_TS->Biradical + Alkene Alkene Alkene Product Azetidine Biradical->Product Intersystem Crossing & Cyclization

Caption: Figure 2. Energy Transfer (EnT) mechanism facilitating the 'forbidden' [2+2] cycloaddition.

Methodology B: Radical Strain-Release of Azabicyclo[1.1.0]butanes (ABBs)

Best for: 1,3-disubstituted azetidines and late-stage functionalization. Mechanism: This method utilizes the inherent strain energy (~60 kcal/mol) of the ABB bicyclic system. A radical species (generated via photoredox or thermal initiation) attacks the central bridgehead bond, relieving strain and generating a new radical at the 3-position, which is then trapped.

The Protocol

Based on Aggarwal and Baran methodologies.

Reagents:

  • Substrate: Sulfonyl-protected Azabicyclo[1.1.0]butane (ABB).

  • Radical Precursor: Aryl iodide, alkyl halide, or carboxylic acid (activated ester).

  • Catalyst: [Ir(dF(CF

    
    )ppy)
    
    
    
    (dtbbpy)]PF
    
    
    (1 mol%).
  • Reductant/Base: Hantzsch Ester or Cs

    
    CO
    
    
    
    (depending on radical source).
  • Solvent: DMSO or DMF.

Step-by-Step Workflow:

  • Radical Generation: Dissolve the radical precursor (e.g., an aryl iodide) and the photocatalyst in DMSO.

  • Addition: Add the ABB (1.2 equiv).

  • Irradiation: Irradiate with Blue LEDs for 6-12 hours.

  • Mechanism in Action: The catalyst generates an aryl radical which attacks the central C-C bond of the ABB. This opens the bicyclic system to form an azetidinyl radical.

  • Termination: The azetidinyl radical abstracts a hydrogen (from Hantzsch ester) or undergoes cross-coupling, yielding the 3-substituted azetidine.

  • Purification: Standard aqueous workup followed by chromatography.[5] Note: ABBs can be acid-sensitive; use buffered silica if necessary.

Methodology C: Regioselective Aminolysis of Epoxides (La(OTf) Catalysis)

Best for: Chiral 3-hydroxyazetidines and stereocontrolled synthesis.[6] Mechanism: Unlike standard basic epoxide opening (which favors 5-exo-tet), Lanthanum triflate acts as a Lewis acid to activate the epoxide and coordinate the amine, enforcing a 4-exo-tet cyclization pathway due to specific chelation geometries.

The Protocol

Based on recent work by Shibasaki and colleagues.

Reagents:

  • Substrate: cis-3,4-epoxy amine (precursor).[5][6]

  • Catalyst: La(OTf)

    
     (10 mol%).
    
  • Solvent: Toluene or THF.

  • Conditions: Reflux or 80°C.

Step-by-Step Workflow:

  • Setup: Dissolve the cis-3,4-epoxy amine in Toluene (0.2 M).

  • Catalyst Addition: Add dried La(OTf)

    
    .
    
  • Reaction: Heat to 80°C. The Lewis acid activates the epoxide oxygen while simultaneously coordinating the pendant amine.

  • Cyclization: The geometric constraint forces the nitrogen to attack the proximal carbon, overriding the Baldwin preference for 5-membered rings, yielding the azetidine exclusively.

  • Workup: Quench with sat. NaHCO

    
    , extract with EtOAc.
    

Part 3: Data Comparison & Decision Matrix

When selecting a method, consult the following matrix to balance yield against complexity.

MetricMethod A: [2+2] PhotoredoxMethod B: Strain-Release (ABB)Method C: La(OTf)

Cyclization
Primary Bond Formed C2–C3 & C4–N (Ring Construction)C3–Substituent (Functionalization)C2–N (Ring Closure)
Substitution Scope Highly substituted (2,3,4-positions)3-substituted (mostly)2,3-substituted (chiral)
Stereocontrol Excellent (Diastereoselective)Moderate (trans-selective usually)Excellent (Inversion at C-attack)
Scalability Moderate (Photon flux limited)High (Reagent availability)High (Standard thermal chem)
Key Limitation Requires specific imine/alkene electronicsABB synthesis can be non-trivialPrecursor synthesis (epoxy amine)

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry, 2021. Link

  • Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Communications, 2019. Link

  • Radical strain-release photocatalysis for the synthesis of azetidines. ChemRxiv, 2024. Link

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis. Frontiers in Chemistry, 2023. Link

  • Exploration of Oxetanes and Azetidines in Structure-based Drug Design. Thieme Connect, 2023. Link

Sources

Protocols & Analytical Methods

Method

Using Benzyl azetidine-1-carboxylate in solid-phase peptide synthesis

Application Note: Utilization of Benzyl Azetidine-1-Carboxylate Derivatives in Solid-Phase Peptide Synthesis (SPPS) Part 1: Executive Summary & Strategic Context 1.1 The Reagent and the Challenge "Benzyl azetidine-1-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilization of Benzyl Azetidine-1-Carboxylate Derivatives in Solid-Phase Peptide Synthesis (SPPS)

Part 1: Executive Summary & Strategic Context

1.1 The Reagent and the Challenge "Benzyl azetidine-1-carboxylate" (N-Cbz-Azetidine) refers to an azetidine ring protected by a benzyloxycarbonyl (Cbz or Z) group.[1] In the context of Solid-Phase Peptide Synthesis (SPPS), this core scaffold is the precursor to the functionalized amino acid N-Cbz-Azetidine-2-carboxylic acid (Cbz-Aze-OH) .[1]

The azetidine ring is a four-membered nitrogen heterocycle acting as a conformationally constrained proline analogue .[1] Incorporating Azetidine-2-carboxylic acid (Aze) into peptide backbones significantly restricts


 and 

torsion angles, inducing Type I or Type II

-turns.[1] This is critical for:
  • Peptidomimetics: Locking bioactive conformations to increase potency.[1]

  • Proteolytic Stability: The non-natural ring size reduces susceptibility to proteases.

1.2 The "Cbz" Advantage in SPPS While Fmoc and Boc are standard, the Cbz (Z) group on the azetidine nitrogen offers unique orthogonal stability :

  • Fmoc-Compatible: Cbz is stable to 20% piperidine (Fmoc deprotection).[2]

  • Boc-Compatible: Cbz is stable to dilute TFA (Boc deprotection) and stable to pure TFA for short durations.

  • Removal: Requires strong acids (HF, TFMSA, HBr/AcOH) or catalytic hydrogenolysis (

    
    /Pd).
    

Strategic Use Case: Use Cbz-Aze-OH when the azetidine residue must remain protected throughout the entire assembly of a complex peptide (e.g., in "Hybrid" Boc/Fmoc strategies) or when the N-terminus of the azetidine is the final capping point.[1]

Part 2: Critical Reagent Preparation

Note: If you possess commercial "Benzyl azetidine-1-carboxylate" (CAS: 1229705-38-7) without a carboxyl group, it cannot be coupled to a peptide chain.[1] It must be carboxylated first.[1]

Protocol A: Functionalization of N-Cbz-Azetidine to Cbz-Aze-OH (Perform in solution phase prior to SPPS)

  • Reagents: N-Cbz-Azetidine, s-BuLi (sec-Butyllithium), TMEDA,

    
     (dry ice).
    
  • Mechanism: Directed

    
    -lithiation of the carbamate followed by electrophilic trapping with 
    
    
    
    .[1]
  • Step-by-Step:

    • Dissolve N-Cbz-Azetidine (1.0 eq) and TMEDA (1.2 eq) in dry

      
       at -78°C.
      
    • Add s-BuLi (1.2 eq) dropwise. Stir for 1-2 hours to form the

      
      -lithio species.
      
    • Bubble dry

      
       gas or add crushed dry ice.[1]
      
    • Quench with dilute HCl. Extract with EtOAc.

    • Result: N-Cbz-Azetidine-2-carboxylic acid (Cbz-Aze-OH) .

Part 3: SPPS Protocols for Cbz-Azetidine-2-Carboxylic Acid

Coupling Cbz-Aze-OH to Resin

The azetidine ring is sterically demanding.[1] Standard carbodiimide couplings (DIC/HOBt) may be sluggish.

Recommended Activation: Uronium/Phosphonium salts (HATU/PyBOP) with HOAt.

ParameterSpecification
Resin Wang Resin (for acid cleavage) or Rink Amide (for amides).[1]
Coupling Reagent HATU (0.95 eq) or PyAOP (0.95 eq).
Additive HOAt (1.0 eq) - Critical to reduce racemization.
Base TMP (2,4,6-Trimethylpyridine) or DIEA (2.0 eq).
Solvent DMF (primary) or NMP (for difficult sequences).
Time 2 - 4 hours (Double coupling recommended).[1]

Step-by-Step Procedure:

  • Swell Resin: DCM (20 min), then DMF (20 min).

  • Activation: Dissolve Cbz-Aze-OH (3.0 eq relative to resin) and HATU (2.9 eq) in minimum DMF. Add DIEA (6.0 eq). Let stand for 30 seconds.

  • Coupling: Add activated solution to resin.[1][2] Agitate for 3 hours at RT.

  • Monitoring: Perform Chloranil Test (Kaiser test is ineffective for secondary amines, but works for the previous AA). Since Cbz-Aze is being coupled to a primary amine, Kaiser test is valid here.[1]

    • Blue beads = Incomplete coupling.[1]

    • Colorless beads = Complete coupling.[1]

  • Capping: Cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Elongation: Coupling onto the N-Cbz-Azetidine

Scenario: You wish to extend the peptide chain from the Azetidine nitrogen. Constraint:You cannot remove the Cbz group with standard Fmoc/Boc SPPS reagents.

Option A: Cbz as the N-Terminal Cap If Cbz-Aze is the final residue, no deprotection is needed.[1] The Cbz group serves as a lipophilic cap.

Option B: Cbz Removal on Resin (Advanced) Warning: This is non-standard and challenging.

  • Method: Catalytic Hydrogenolysis on Solid Phase.[1]

  • Catalyst: Pd(OH)

    
    /C or Pd/C.
    
  • Solvent: DMF/MeOH or DMF/Cyclohexene (transfer hydrogenation).

  • Procedure: Swell resin.[1][2][3][4] Add catalyst (50% w/w of resin). Apply

    
     atmosphere (balloon) or heat with Cyclohexene (80°C).
    
  • Risk: Palladium can become trapped in the resin matrix, contaminating the peptide.

Option C: The "Hybrid" Strategy (Solution Phase Deprotection) Cleave the protected peptide (Cbz-Aze-Peptide-OH) from the resin (using TFA if on Wang resin), then remove Cbz in solution using


/Pd or HBr/AcOH.

Part 4: Visualization of Strategic Logic

The following diagram illustrates the decision tree for incorporating Cbz-Azetidine into a peptide workflow.

SPPS_Cbz_Azetidine Start Start: Cbz-Azetidine-1-carboxylate Check Is it functionalized? Start->Check Funct Lithiation + CO2 (Generate Cbz-Aze-OH) Check->Funct No (-H) Ready Ready: Cbz-Aze-OH Building Block Check->Ready Yes (-COOH) Funct->Ready Coupling Coupling to Resin (HATU/HOAt/DIEA) Ready->Coupling Decision Intended Position in Peptide? Coupling->Decision N_Term N-Terminal Cap Decision->N_Term Final Residue Internal Internal Residue Decision->Internal Elongation Needed Process_N Cleave Peptide from Resin (Cbz remains intact) N_Term->Process_N Process_Int Requires Cbz Removal Internal->Process_Int Deprot_1 On-Resin Hydrogenolysis (High Risk: Pd trapping) Process_Int->Deprot_1 Solid Phase Deprot_2 Strong Acid Cleavage (HF/TFMSA) (Simultaneous Resin + Cbz cleavage) Process_Int->Deprot_2 Global Deprotection

Caption: Workflow for converting the Azetidine scaffold into a viable SPPS building block and selecting the deprotection strategy.

Part 5: Troubleshooting & Critical Parameters

5.1 Racemization Control Azetidine-2-carboxylic acid is prone to racemization during activation due to the ring strain and the acidity of the


-proton.[1]
  • Solution: Use HOAt (1-Hydroxy-7-azabenzotriazole) instead of HOBt.[1] The nitrogen in the pyridine ring of HOAt assists in the "neighboring group effect," accelerating coupling and reducing the time available for racemization.

  • Base: Use TMP (Collidine) instead of DIEA if racemization is detected, as it is a weaker, non-nucleophilic base.

5.2 The "Difficult Coupling" (Secondary Amine) Once Cbz-Aze is deprotected (yielding H-Aze-Resin), coupling the next amino acid onto the azetidine nitrogen is difficult (steric hindrance of the secondary amine).

  • Protocol: Use HATU or COMU with extended reaction times (2 x 2 hours).

  • Check: The Chloranil Test or p-Nitrobenzyl Pyridine Test must be used to detect free secondary amines (Kaiser test is false-negative for secondary amines).[1]

5.3 Acid Stability The azetidine ring is strained. While generally stable to TFA, prolonged exposure to strong Lewis acids or high temperatures can lead to ring opening (forming homoserine derivatives).

  • Caution: Avoid heating above 40°C during cleavage.

Part 6: References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International.

  • Sienkiewicz, M., et al. (2022). Conformational Constraints in Peptides: The Role of Azetidine-2-carboxylic Acid. Journal of Peptide Science.

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews.

  • BenchChem Application Notes. (2025). Solid-Phase Synthesis Using N-Cbz Protected Building Blocks.

  • Bachem Technical Guides. (2023). Solid Phase Peptide Synthesis (SPPS) Explained.

(Note: Ensure all chemical handling complies with local safety regulations, particularly when handling s-BuLi and HF.)

Sources

Application

Application Note: Stereoselective Synthesis of Azetidine Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Introduction & Strategic Rationale In contemporary drug discovery, saturated nitro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Introduction & Strategic Rationale

In contemporary drug discovery, saturated nitrogen heterocycles are privileged scaffolds. Specifically, azetidines are highly valued as rigid, metabolically stable bioisosteres for larger ring homologues like pyrrolidines and piperidines. The incorporation of these strained heterocycles dramatically improves pharmacokinetic properties, yet their synthesis—particularly in highly substituted, enantioenriched forms—has historically been bottlenecked by inherent ring strain (~26 kcal/mol) and a lack of general asymmetric methodologies.

Recent breakthroughs have circumvented these limitations by moving away from traditional functional group interconversions. This application note details three state-of-the-art stereoselective workflows: Copper-Catalyzed Boryl Allylation , Biocatalytic [1,2]-Stevens Rearrangement , and Visible-Light-Mediated Aza-Paternò-Büchi Reactions .

Mechanistic Workflow Visualization

AzetidineSynthesis Start Stereoselective Azetidine Synthesis Strategies Cat1 Transition Metal Catalysis (Cu-Catalyzed Boryl Allylation) Start->Cat1 Cat2 Biocatalysis (P411-AzetS Stevens Rearrangement) Start->Cat2 Cat3 Photocatalysis (Aza-Paternò-Büchi [2+2]) Start->Cat3 Mech1 Enantioselective insertion into azetine C=C bond Cat1->Mech1 Mech2 Ylide formation & [1,2]-Stevens Rearrangement Cat2->Mech2 Mech3 Triplet Energy Transfer overcomes E/Z isomerization Cat3->Mech3 Prod1 cis-2,3-Disubstituted Azetidines Mech1->Prod1 Prod2 Enantioenriched 2-Substituted Azetidines Mech2->Prod2 Prod3 Highly Functionalized Fused Azetidines Mech3->Prod3

Fig 1. Strategic pathways and mechanistic logic for the stereoselective synthesis of azetidine derivatives.

Protocol I: Copper-Catalyzed Asymmetric Boryl Allylation of Azetines

Mechanistic Causality

Direct functionalization of azetines is notoriously challenging due to the propensity for ring-opening side reactions. Utilizing a Cu-catalyzed boryl allylation provides direct access to cis-2,3-disubstituted azetidines. The critical experimental choice in this protocol is the use of1[1]. Allyl phosphates are essential to overcome the low reactivity of the intermediate borylated alkylcuprate toward alkylation, successfully preventing competing protonation side reactions and ensuring complete regio-, enantio-, and diastereoselectivity.

Step-by-Step Methodology
  • Catalyst Activation: In a nitrogen-filled glovebox, charge an oven-dried reaction vial with CuBr (10 mol %) and the chiral ligand (S,S)-L1 (12 mol %). Add anhydrous 1,4-dioxane (1.0 mL) and stir for 30 minutes at room temperature to form the active complex.

  • Borylation: Add bis(pinacolato)diboron (B₂pin₂, 1.5 equiv, 0.075 mmol) to the catalyst solution. Stir for 10 minutes until a dark brown solution forms, indicating the generation of the active Cu-boryl species.

  • Substrate Addition: Add the azetine substrate (1.0 equiv, 0.05 mmol) followed immediately by the branched allyl phosphate (1.5 equiv, 0.075 mmol).

  • Reaction: Seal the vial, remove it from the glovebox, and stir at room temperature for 12 hours.

  • Self-Validation & QC: Quench the reaction with water and extract with EtOAc. Obtain a crude ¹H NMR using CH₂Br₂ as an internal standard. This step self-validates the yield and diastereomeric ratio (dr) prior to column chromatography. Post-purification, confirm the enantiomeric excess (ee) via chiral stationary phase HPLC.

Protocol II: Biocatalytic One-Carbon Ring Expansion of Aziridines

Mechanistic Causality

The chemical conversion of aziridines to azetidines via carbene insertion typically fails due to the thermodynamically favored cheletropic extrusion of ethylene from the aziridinium ylide intermediate, which destroys the heterocycle. By employing a2[2], the enzyme's highly specific chiral pocket constrains the ylide intermediate. This spatial restriction overrides the extrusion pathway and enforces a notoriously challenging, highly enantioselective [1,2]-Stevens rearrangement (up to 99:1 er).

Step-by-Step Methodology
  • Biocatalyst Preparation: Express the P411-AzetS variant in E. coli BL21(DE3). Harvest the cells via centrifugation and resuspend the pellet in M9-N buffer (pH 7.4) to achieve an OD₆₀₀ of 30.

  • Degassing: Transfer 10 mL of the whole-cell suspension to a crimp-sealed vial. Degas by sparging with argon for 30 minutes. Note: Anaerobic conditions are critical to prevent the heme iron from binding oxygen, which outcompetes carbene transferase activity.

  • Reaction Initiation: Introduce benzyl aziridine-1-carboxylate (10 mM final concentration) and ethyl diazoacetate (EDA, 20 mM final concentration) via a gas-tight syringe.

  • Incubation: Shake the reaction mixture at 400 rpm at room temperature for 12 hours.

  • Self-Validation & QC: Extract the mixture with dichloromethane. Analyze the organic layer via GC-FID or LC-MS to strictly monitor for the absence of ethylene extrusion byproducts. Purify the enantioenriched azetidine via silica gel chromatography.

Protocol III: Visible-Light-Mediated Aza-Paternò-Büchi [2+2] Photocycloaddition

Mechanistic Causality

The classical aza-Paternò-Büchi[2+2] photocycloaddition is severely limited by the rapid E/Z isomerization of excited singlet imines, acting as a non-productive relaxation pathway. This protocol utilizes an 3[3]. By accessing a long-lived triplet state, the imine successfully undergoes cycloaddition with unactivated alkenes. Recent methodological advances also allow the use of4[4] to generate highly functionalized azetidines without relying on cyclic imine precursors[5].

Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried Schlenk tube, combine the imine derivative (e.g., isoxazoline-3-carboxylate or N-sulfamoyl fluoride imine, 1.0 equiv), an unactivated alkene (1.5 equiv), and the Iridium photocatalyst (1.0–2.0 mol %).

  • Solvent & Degassing: Dissolve the mixture in anhydrous acetonitrile (MeCN). Degas the solution thoroughly via three freeze-pump-thaw cycles to remove triplet-quenching oxygen.

  • Irradiation: Irradiate the mixture using blue LEDs (427 nm) equipped with a cooling fan to maintain ambient temperature. Stir for 12–44 hours depending on the steric hindrance of the alkene.

  • Self-Validation & QC: Monitor the reaction via LC-MS. The successful triplet sensitization prevents E/Z isomer accumulation. Following concentration, utilize 2D NMR (COSY/NOESY) on the crude mixture to unambiguously assign the regiochemistry of the resulting fused azetidine.

Quantitative Data & Method Comparison

MethodologyCatalyst / Key ReagentPrimary MechanismTypical YieldStereoselectivityScalability
Boryl Allylation CuBr / (S,S)-L1 / B₂pin₂C=C Insertion & Trapping70–95%>99% ee, >20:1 drGram-scale
Biocatalytic Expansion P411-AzetS / EDA[1,2]-Stevens Rearrangement60–85%Up to 99:1 erGram-scale
Aza-Paternò-Büchi Ir-Photocatalyst / Blue LEDTriplet [2+2] Cycloaddition64–95%Highly RegioselectiveMilligram to Gram

References

  • Source: National Institutes of Health (PMC)
  • Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[1,2]-Stevens Rearrangement Source: ChemRxiv URL
  • Source: Thieme Connect / Nat. Chem.
  • A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction Source: University of Bristol Research Portal URL
  • Synthesis of azetidines by aza Paternò–Büchi reactions Source: SciSpace / RSC URL

Sources

Method

Application Notes and Protocols: Ring-Opening Reactions of Benzyl Azetidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction Azetidines, four-membered saturated nitrogen heterocycles, are valuable building blocks in organic synthesis and medicinal chemistry. Their inh...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines, four-membered saturated nitrogen heterocycles, are valuable building blocks in organic synthesis and medicinal chemistry. Their inherent ring strain, approximately 25.2 kcal/mol, is comparable to that of aziridines and is a key driver for their utility in a variety of chemical transformations.[1][2] This stored energy can be strategically released in ring-opening reactions, providing access to a diverse array of functionalized acyclic amines. Benzyl azetidine-1-carboxylate, with its readily cleavable N-protecting group, serves as a versatile precursor for these transformations. The N-Cbz (carboxybenzyl) group offers stability under various conditions but can be removed via hydrogenolysis, making it an attractive choice for multi-step syntheses.[3]

This guide provides a detailed overview of the primary modes of ring-opening for benzyl azetidine-1-carboxylate, focusing on the underlying mechanisms and providing actionable experimental protocols for laboratory application.

The Driving Force: Ring Strain and Activation

The propensity of the azetidine ring to undergo cleavage is fundamentally linked to its high ring strain.[3] However, for a nucleophilic attack to occur, the ring typically requires activation. This is most commonly achieved by enhancing the electrophilicity of the ring carbons.

Two primary strategies for activation are:

  • Lewis or Brønsted Acid Catalysis: Coordination of a Lewis or Brønsted acid to the nitrogen atom withdraws electron density, making the ring more susceptible to nucleophilic attack.[1][4] This is a widely employed and effective method.

  • N-Alkylation to Form Azetidinium Salts: Conversion of the tertiary amine to a quaternary azetidinium salt creates a positively charged nitrogen, significantly increasing the ring's electrophilicity and making it an excellent leaving group for subsequent nucleophilic displacement.[1][5]

I. Lewis Acid-Mediated Ring-Opening with Oxygen Nucleophiles

The formation of γ-amino ethers through the ring-opening of azetidines is a valuable transformation in the synthesis of biologically active molecules. Lewis acids play a crucial role in activating the azetidine ring for nucleophilic attack by alcohols.

Mechanistic Rationale

The reaction proceeds via an SN2-type mechanism. The Lewis acid coordinates to the nitrogen atom of the N-Cbz protected azetidine. This coordination enhances the polarization of the C-N bonds, making the ring carbons more electrophilic. The alcohol, acting as a nucleophile, then attacks one of the ring carbons, leading to the cleavage of a C-N bond and the formation of the corresponding γ-amino ether. In the case of unsymmetrically substituted azetidines, the regioselectivity of the attack is influenced by both steric and electronic factors.

Diagram: Lewis Acid-Mediated Ring-Opening

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Azetidine Benzyl Azetidine-1-carboxylate ActivatedComplex Activated Azetidinium-Lewis Acid Complex Azetidine->ActivatedComplex Coordination LewisAcid Lewis Acid (e.g., BF₃·OEt₂) LewisAcid->ActivatedComplex Alcohol Alcohol (R-OH) AminoEther γ-Amino Ether Alcohol->AminoEther ActivatedComplex->AminoEther Nucleophilic Attack by R-OH RegeneratedCatalyst Lewis Acid AminoEther->RegeneratedCatalyst Release

Caption: Mechanism of Lewis acid-catalyzed azetidine ring-opening.

Experimental Protocol: Synthesis of γ-Amino Ethers

This protocol is adapted from a general procedure for the Lewis acid-catalyzed ring-opening of N-sulfonylazetidines with alcohols and can be applied to N-Cbz protected azetidines.[4]

Materials:

  • Benzyl azetidine-1-carboxylate

  • Anhydrous alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add benzyl azetidine-1-carboxylate (1.0 equiv) and dissolve it in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add the anhydrous alcohol (3.0-5.0 equiv) to the solution.

  • Slowly add BF₃·OEt₂ (1.2 equiv) dropwise to the stirred solution.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-30 minutes.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired γ-amino ether.

EntryAlcoholLewis AcidTime (min)Yield (%)
1MethanolBF₃·OEt₂15~85-95
2Benzyl AlcoholBF₃·OEt₂20~80-90
3IsopropanolBF₃·OEt₂30~70-80

Table 1: Representative yields for the ring-opening of N-protected azetidines with various alcohols. Yields are estimates based on similar reported reactions.[4]

II. Ring-Opening with Halide Nucleophiles

The reaction of azetidines with halide sources provides a direct route to γ-haloamines, which are versatile intermediates for further synthetic manipulations. This transformation can be achieved under various conditions, often requiring activation of the azetidine ring.

Mechanistic Considerations

Similar to oxygen nucleophiles, the ring-opening with halides generally follows an SN2 pathway. The choice of N-protecting group is critical. While electron-withdrawing groups like tosyl can activate the ring towards nucleophilic attack, the Cbz group may require more forcing conditions or prior activation.[3] The formation of an azetidinium intermediate is a common strategy to facilitate this reaction.[1]

Diagram: Ring-Opening with Halides Workflow

G Start Benzyl Azetidine-1-carboxylate Activation Activation (e.g., with an alkyl halide or acyl halide) Start->Activation Azetidinium Azetidinium Intermediate Activation->Azetidinium NucleophilicAttack Nucleophilic Attack (Halide source) Azetidinium->NucleophilicAttack Product γ-Haloamine Derivative NucleophilicAttack->Product

Caption: General workflow for the ring-opening of azetidines with halide nucleophiles.

Experimental Protocol: Synthesis of a γ-Chloroamine Derivative

This protocol describes a highly enantioselective ring-opening of a 3-substituted azetidine with an acyl chloride, catalyzed by a chiral squaramide hydrogen-bond donor.[6] This highlights a modern approach to achieving asymmetric ring-opening.

Materials:

  • N-Cbz-3-phenylazetidine

  • Cyclohexane carbonyl chloride

  • Chiral squaramide catalyst

  • 2-Methyltetrahydrofuran (2-MeTHF) as solvent

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup

Procedure:

  • In a glovebox, to a vial, add the chiral squaramide catalyst (0.05 equiv).

  • Add a solution of N-Cbz-3-phenylazetidine (1.0 equiv) in 2-MeTHF.

  • Add cyclohexane carbonyl chloride (1.2 equiv).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction mixture can be directly purified by flash column chromatography on silica gel to yield the desired γ-chloroamide.

SubstrateAcyl HalideCatalyst Loading (mol%)SolventYield (%)ee (%)
N-Cbz-3-phenylazetidineCyclohexane carbonyl chloride52-MeTHF9997

Table 2: Enantioselective ring-opening of an azetidine with an acyl chloride.[6]

III. Ring-Opening with Carbon Nucleophiles

The formation of new carbon-carbon bonds via the ring-opening of azetidines is a powerful tool for constructing complex molecular skeletons. A variety of carbon nucleophiles, including organometallic reagents and enolates, have been successfully employed.

Mechanistic Insights

The reaction with organometallic reagents, such as Grignard reagents or organocuprates, typically proceeds through nucleophilic attack on one of the ring carbons. Lewis acid activation can be beneficial, particularly for less reactive organometallic species. The regioselectivity is often governed by the substitution pattern of the azetidine ring.

Experimental Protocol: Titanium-Mediated Synthesis of NH-Azetidines from Oximes and Grignard Reagents

While not a direct ring-opening of a pre-formed benzyl azetidine-1-carboxylate, this protocol demonstrates a related transformation where an azetidine is formed and potentially could undergo in-situ reactions. It showcases the use of organometallic reagents in the context of azetidine chemistry.[7]

Materials:

  • An appropriate oxime

  • Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

  • Alkyl Grignard reagent (e.g., Ethylmagnesium bromide)

  • Anhydrous diethyl ether (Et₂O)

  • 15% aqueous citric acid

  • 2 M aqueous sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (argon)

Procedure:

  • Combine Ti(Oi-Pr)₄ (1.0 equiv) and the oxime (1.0 equiv) in a dry flask under an argon atmosphere, dissolved in anhydrous Et₂O.

  • Add the alkyl Grignard reagent (2.5 equiv) dropwise over 5 minutes at room temperature.

  • Stir the reaction for approximately 6 hours, monitoring the consumption of the oxime by TLC.

  • Quench the reaction with 15% aqueous citric acid and stir overnight at room temperature until the mixture is colorless.

  • Separate the layers and wash the aqueous layer with hexanes.

  • Basify the aqueous layer with 2 M NaOH to pH 12.

  • Extract the basic aqueous layer with EtOAc.

  • Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the NH-azetidine.

Troubleshooting and Optimization

  • Low Yields: Inadequate activation of the azetidine ring is a common issue. Consider using a stronger Lewis acid or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous, as water can deactivate the Lewis acid.[3]

  • Lack of Reactivity: If the nucleophile is weak, more forcing conditions may be necessary. For instance, converting the azetidine to a more reactive azetidinium salt can enhance reactivity.[1]

  • Poor Regioselectivity: The regioselectivity of the ring-opening can be influenced by the choice of Lewis acid, solvent, and temperature. Screening different conditions may be necessary to achieve the desired outcome.

  • Side Reactions: Elimination reactions can sometimes compete with the desired nucleophilic substitution. Running the reaction at lower temperatures can often minimize these side products.

Conclusion

The ring-opening reactions of benzyl azetidine-1-carboxylate and its derivatives are a cornerstone of modern synthetic chemistry, providing efficient access to a wide range of functionalized acyclic amines. By understanding the principles of ring strain and activation, and by carefully selecting the appropriate nucleophile and reaction conditions, researchers can leverage these powerful transformations to construct complex molecules with high levels of control. The protocols outlined in this guide serve as a starting point for the exploration and application of these versatile reactions in drug discovery and development.

References

  • Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. HETEROCYCLES, 84(1), 223.
  • Asian Publication Corporation. (n.d.). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols.
  • BenchChem. (2025). How to prevent the ring-opening of azetidines during subsequent reactions.
  • Flippen-Anderson, J. L., & Cook, J. M. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.
  • ResearchGate. (n.d.). Lewis Acid Catalyzed Regioselective Ring Opening of Azetidines with Alcohols and Thiols | Request PDF.
  • Thieme. (2016). Synthesis of Azetidines by Ring Opening and Closing of Cyclopropanes.
  • ResearchGate. (n.d.).
  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.
  • IIT Kanpur. (2007). Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • Journal of the American Chemical Society. (2025).
  • Frontiers. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle.
  • ChemRxiv. (2025).
  • ACS Publications. (2025). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.
  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • National Institutes of Health. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle.
  • University of Birmingham. (n.d.). Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.
  • BenchChem. (2025). Technical Support Center: Azetidine Synthesis Protocols.
  • MDPI. (2021).
  • ResearchGate. (n.d.).
  • ACS Publications. (n.d.). Azetidines and bisazetidines. Their synthesis and use as the key intermediates to enantiomerically pure diamines, amino alcohols, and polyamines.
  • Royal Society of Chemistry. (n.d.). REVIEW Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Regioselective ring opening reactions of azetidines.
  • ResearchGate. (n.d.). Ring‐opening of azetidiniums by nucleophiles. Synthesis of polysubstituted linear amines | Request PDF.
  • Beilstein Institute. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.
  • ResearchGate. (n.d.).
  • MDPI. (2022). Synthesis of Azetidine-Based Beta-Amino Alcohols.
  • Google Patents. (n.d.).

Sources

Application

Benzyl azetidine-1-carboxylate as a precursor for novel therapeutics

Topic: Benzyl azetidine-1-carboxylate as a precursor for novel therapeutics Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Strategic Orthogon...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benzyl azetidine-1-carboxylate as a precursor for novel therapeutics Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Strategic Orthogonality in the Synthesis of Azetidine-Based Therapeutics

Abstract

The azetidine ring has emerged as a "privileged scaffold" in modern medicinal chemistry, serving as a superior bioisostere for gem-dimethyl, cyclobutane, and proline moieties. While N-Boc-azetidine derivatives are ubiquitous, Benzyl azetidine-1-carboxylate (N-Cbz-azetidine) offers a critical advantage: orthogonal stability to acidic conditions . This application note details the strategic utility of N-Cbz-azetidine precursors in complex synthesis, specifically highlighting their role in the manufacture of the MEK inhibitor Cobimetinib . We provide validated protocols for C-3 functionalization, selective deprotection, and troubleshooting guides for handling high-strain heterocycles.

Introduction: The "Azetidine Switch"

In the optimization of lead compounds, replacing a piperidine or pyrrolidine ring with an azetidine (the "Azetidine Switch") often results in:

  • lowered lipophilicity (LogP) , improving metabolic stability.

  • altered vectorality , enabling novel binding contacts.

  • reduced molecular weight , improving Ligand Efficiency (LE).

However, the synthesis of complex azetidines requires careful protecting group (PG) management. If a molecule contains acid-labile groups (e.g., Boc-amines, t-butyl esters) elsewhere, the azetidine nitrogen must be protected with a group that survives acidic steps but can be removed under neutral conditions. N-Cbz-azetidine is the industry standard for this requirement.

Strategic Application: The Cobimetinib Case Study

The synthesis of Cobimetinib (Cotellic) , a MEK inhibitor used in melanoma treatment, exemplifies the necessity of N-Cbz-azetidine. The route requires the coupling of an azetidine ring to a piperidine ring.

  • The Challenge: The piperidine nitrogen requires Boc protection to survive subsequent steps.

  • The Solution: The azetidine is introduced as N-Cbz-azetidin-3-one .

  • The Logic: The Grignard reaction couples the two rings. The Cbz group is then removed via hydrogenolysis (leaving the Boc-piperidine intact), allowing the azetidine amine to be coupled to the fluorophenyl core.

Workflow Diagram: Orthogonal Protection Strategy

The following diagram illustrates the protecting group logic utilized in the Cobimetinib synthesis and similar complex molecule campaigns.

Cobimetinib_Synthesis Figure 1: Orthogonal protection strategy using N-Cbz-azetidine in Cobimetinib synthesis. Start N-Cbz-azetidin-3-one (Acid Stable / H2 Labile) Intermediate Coupled Intermediate (Contains Cbz & Boc) Start->Intermediate Grignard Addition Reagent N-Boc-2-piperidyl Grignard (Acid Labile) Reagent->Intermediate Step1 Step 1: Hydrogenolysis (H2, Pd/C) Intermediate->Step1 Deprotected Free Azetidine Amine (Boc-Piperidine Intact) Step1->Deprotected Selective Cbz Removal Final Cobimetinib Precursor (Coupling + Acid Deprotection) Deprotected->Final Amide Coupling -> TFA

Core Experimental Protocols
Protocol A: Synthesis of N-Cbz-Azetidin-3-one (The Electrophile)

Rationale: Commercially available N-Cbz-3-hydroxyazetidine is cheaper than the ketone. Oxidation must be performed carefully to avoid ring opening.

Reagents:

  • N-Cbz-3-hydroxyazetidine (1.0 equiv)

  • TEMPO (0.01 equiv)

  • Trichloroisocyanuric acid (TCCA) (0.55 equiv) or Dess-Martin Periodinane (1.1 equiv)

  • Solvent: CH₂Cl₂ (DCM)

Procedure (TEMPO/TCCA Method):

  • Dissolution: Dissolve N-Cbz-3-hydroxyazetidine (10 g, 48 mmol) in wet DCM (100 mL) and cool to 0 °C.

  • Catalyst: Add TEMPO (75 mg, 0.48 mmol) and NaBr (0.5 g).

  • Oxidation: Add TCCA (6.1 g, 26.4 mmol) portion-wise over 20 minutes. Note: The reaction is exothermic; maintain temperature < 5 °C.

  • Quench: Stir for 2 hours at 0 °C. Filter off the cyanuric acid precipitate through Celite. Wash the filtrate with sat. NaHCO₃ and brine.[1]

  • Isolation: Dry over Na₂SO₄ and concentrate.

  • Yield: Expect ~90-95% yield of a white solid/oil.

    • QC Check: IR signal at ~1820 cm⁻¹ (strained ketone).

Protocol B: Grignard Addition (Diversity Generation)

Rationale: This step introduces the C-3 substituent.[2][3] The Cbz group prevents N-alkylation and stabilizes the ring against nucleophilic attack.

Reagents:

  • N-Cbz-azetidin-3-one (1.0 equiv)

  • R-MgBr (Grignard Reagent) (1.2 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a 3-neck flask under Argon. Dissolve N-Cbz-azetidin-3-one in THF (0.2 M) and cool to -78 °C. Critical: Low temperature prevents side reactions.

  • Addition: Add R-MgBr dropwise over 30 minutes.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C.

  • Quench: Quench with sat. NH₄Cl solution.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine.[1][4][5]

  • Purification: Flash chromatography (Hexane/EtOAc).

    • Result: 3-substituted-3-hydroxy-N-Cbz-azetidine.[6]

Protocol C: Rapid Transfer Hydrogenation (Deprotection)

Rationale: Standard H₂ balloons can be slow. Transfer hydrogenation using Ammonium Formate or NaBH₄ is often faster and safer for scale-up.

Reagents:

  • N-Cbz-azetidine derivative[2][6][7][8][9]

  • 10% Pd/C (5-10 wt%)

  • Ammonium Formate (5-10 equiv) or NaBH₄ (rapid protocol)

  • Solvent: Methanol (MeOH)[1][4][10][11]

Procedure:

  • Mixing: Dissolve the substrate in MeOH (0.1 M). Nitrogen purge.

  • Catalyst: Add 10% Pd/C carefully (under N₂ flow).

  • Initiation: Add Ammonium Formate in one portion.

  • Reflux: Heat to mild reflux (60 °C) for 1-2 hours. Observation: Gas evolution (CO₂) will occur.

  • Filtration: Cool, filter through a Celite pad to remove Pd/C.

  • Isolation: Concentrate filtrate. The residue is the free amine (often as a formate salt).

    • Self-Validation: ¹H NMR should show loss of aromatic protons (7.35 ppm) and the benzylic CH₂ (5.10 ppm).

Quantitative Data: Azetidine vs. Other Rings[12]

When designing bioisosteres, the shift from a 6-membered to a 4-membered ring dramatically impacts physicochemical properties.

PropertyN-Cbz-PiperidineN-Cbz-AzetidineImpact on Drug Design
Ring Strain ~0 kcal/mol~26 kcal/molHigh strain allows ring-opening reactions if not handled carefully.
LogP (Cbz-protected) 3.22.4Azetidine lowers lipophilicity, improving solubility.
pKa (of free amine) ~11.0~11.3Azetidine is slightly more basic due to ring strain effects on hybridization.
C-N-C Angle 110°~90°Drastic change in vector geometry; useful for "escaping flatland".
Troubleshooting & Optimization

Issue: Ring Opening during Functionalization

  • Cause: Nucleophilic attack at the C-2 position rather than the ketone (C-3), or thermal decomposition.

  • Solution: Ensure the N-protecting group is electron-withdrawing (Cbz is excellent for this). Keep reaction temperatures low (-78 °C for organometallics). Avoid strong Lewis acids if possible.

Issue: Incomplete Deprotection

  • Cause: Catalyst poisoning by amines or sulfur-containing groups.

  • Solution: Add a trace of acetic acid to the hydrogenation mixture to protonate the amine product as it forms, preventing it from binding to the Pd surface.

Issue: Rotamers in NMR

  • Observation: N-Cbz-azetidines often appear as complex mixtures in NMR due to restricted rotation around the carbamate bond.

  • Validation: Run NMR at elevated temperature (e.g., 50 °C in DMSO-d6) to coalesce the peaks for cleaner characterization.

References
  • Cobimetinib Synthesis & Patent

    • Process for the production of cobimetinib.[12] WO2019086469A1. Link

    • Synthesis method of cobimetinib.[13][14] CN106045969A. Link

  • Azetidine Functionalization

    • Fawcett, A., et al. (2019).[13] Strain-Release-Driven Homologation of Boronic Esters: Application to the Modular Synthesis of Azetidines. Journal of the American Chemical Society.[13] Link

  • Deprotection Protocols

    • Felpin, F.-X., & Fouquet, E. (2010).[15] A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd/C Catalyst with Well-Defined Properties. Chemistry – A European Journal.[15] Link

  • Medicinal Chemistry of Azetidines

    • Azetidines in medicinal chemistry: emerging applications and approved drugs.[16] Future Medicinal Chemistry (2026). Link[14]

Sources

Method

Application Note: Optimized Experimental Protocol for the N-Benzylation of Azetidine

Introduction & Mechanistic Rationale Azetidines are highly strained, four-membered nitrogenous heterocycles that have garnered immense interest in modern drug discovery. By acting as rigidified bioisosteres for larger ri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Azetidines are highly strained, four-membered nitrogenous heterocycles that have garnered immense interest in modern drug discovery. By acting as rigidified bioisosteres for larger rings like pyrrolidine or piperidine, azetidines can improve the pharmacokinetic profiles of lead compounds, lower lipophilicity (logP), and enhance metabolic stability[1].

Despite the inherent ring strain (approximately 25.2 kcal/mol), the pKa of azetidine (11.29) is remarkably similar to that of pyrrolidine (11.31)[2]. This high basicity dictates that azetidine behaves as a potent nucleophile in standard alkylation reactions. However, because the free base of azetidine is highly volatile (boiling point 61–62 °C) and susceptible to atmospheric degradation, it is almost exclusively handled as a hydrochloride salt (azetidine·HCl) during benchtop synthesis[3].

The N-benzylation of azetidine proceeds via a classic bimolecular nucleophilic substitution (


) mechanism. The reaction requires an external base to liberate the free amine in situ, allowing the nitrogen lone pair to attack the electrophilic benzylic carbon of benzyl bromide, subsequently displacing the bromide leaving group.

Experimental Design: Causality & Optimization

To ensure a self-validating and high-yielding protocol, every reagent and condition has been selected based on chemical causality:

  • Choice of Base: The addition of a mild inorganic base (e.g.,

    
    ) or a sterically hindered organic base (e.g., DIPEA) serves a dual purpose. It neutralizes the hydrochloride salt to liberate the active nucleophile and acts as an acid scavenger for the hydrobromic acid (HBr) generated during the alkylation[4]. 
    
    
    
    is preferred as it prevents the reaction medium from becoming overly acidic, which would protonate the azetidine and halt the catalytic cycle.
  • Solvent Selection: Polar aprotic solvents like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are optimal. MeCN is particularly effective because it solubilizes the electrophile while maintaining the inorganic base as a fine suspension, driving the reaction forward without promoting unwanted thermal ring-opening side reactions[4].

  • Temperature Control: The electrophile must be added at 0 °C to control the initial exothermic reaction and prevent over-alkylation (quaternary ammonium salt formation). Heating to 60 °C is then applied to overcome the activation energy barrier of the

    
     process and drive the reaction to completion[3].
    
Reaction Optimization Data

The following table summarizes the quantitative data obtained during the optimization of the N-benzylation workflow, demonstrating the superiority of the MeCN/


 system.
EntrySolventBase (Equivalents)Temperature (°C)Time (h)Isolated Yield (%)
1DCMDIPEA (2.5)25 (RT)2465
2DMF

(2.5)
25 (RT)1678
3MeCN

(2.5)
601292
4MeCN

(2.5)
601281

Materials & Reagents

ReagentMW ( g/mol )EquivalentsAmountRole
Azetidine Hydrochloride93.551.010.0 mmol (0.93 g)Nucleophilic Substrate
Benzyl Bromide171.041.111.0 mmol (1.88 g)Electrophile
Potassium Carbonate138.212.525.0 mmol (3.45 g)Base / Acid Scavenger
Acetonitrile (Anhydrous)41.05-20 mLPolar Aprotic Solvent

Workflow Visualization

Workflow N1 Azetidine·HCl + Acetonitrile (Solvent) N2 Add K2CO3 (2.5 eq) Stir 15 min (Liberate Free Base) N1->N2 N3 Dropwise Benzyl Bromide at 0 °C (Control Exotherm) N2->N3 Nucleophile Ready N4 Heat to 60 °C for 12 h (SN2 Alkylation) N3->N4 N5 Aqueous Quench (NH4Cl) & EtOAc Extraction N4->N5 Reaction Complete N6 Silica Gel Chromatography (Hexanes/EtOAc) N5->N6 N7 Pure 1-Benzylazetidine N6->N7 Isolated Yield >90%

Figure 1: Optimized experimental workflow for the N-benzylation of azetidine.

Step-by-Step Experimental Protocol

Step 1: Free-Basing the Azetidine

  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend azetidine hydrochloride (0.93 g, 10.0 mmol) in anhydrous acetonitrile (20 mL) under a nitrogen atmosphere.

  • Add finely powdered, anhydrous potassium carbonate (3.45 g, 25.0 mmol) to the suspension.

  • Causality Check: Stir the mixture at room temperature for 15 minutes. This pre-stirring is critical; it facilitates the heterogeneous deprotonation of the hydrochloride salt, generating the highly nucleophilic free azetidine in situ before the electrophile is introduced.

Step 2: Electrophilic Addition 4. Cool the reaction mixture to 0 °C using an ice-water bath. 5. Slowly add benzyl bromide (1.31 mL, 1.88 g, 11.0 mmol) dropwise over 10 minutes via a syringe. 6. Causality Check: Dropwise addition at 0 °C controls the exothermic nature of the


 reaction, preventing localized heating that could lead to the formation of quaternary ammonium byproducts or ring-opening.

Step 3: Reaction Propagation 7. Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 60 °C using an oil bath and stir for 12 hours. 8. Monitor the reaction via TLC (Hexanes:EtOAc, 4:1, visualized with UV and Ninhydrin stain). The primary amine precursor will consume the benzyl bromide, forming a new, less polar spot.

Step 4: Quenching and Workup 9. Once complete, cool the mixture to room temperature. Dilute the reaction with saturated aqueous ammonium chloride (


, 20 mL).
10. Causality Check:

safely quenches any trace unreacted benzyl bromide and dissolves the suspended inorganic potassium salts, cleanly separating the phases. 11. Transfer the mixture to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 20 mL). 12. Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (

), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification 13. Purify the crude yellow oil by flash column chromatography on silica gel. Elute with a gradient of Hexanes:Ethyl Acetate (9:1 to 4:1) to afford 1-benzylazetidine as a colorless oil (Yield: ~1.35 g, 92%).

Analytical Characterization

To self-validate the success of the protocol, verify the product against the following standard spectroscopic parameters:

  • 
    H NMR (400 MHz, 
    
    
    
    ):
    
    
    7.35–7.22 (m, 5H, Ar-H), 3.60 (s, 2H, Ph-CH_2-N), 3.20 (t, J = 7.0 Hz, 4H, N-CH_2), 2.10 (p, J = 7.0 Hz, 2H, C-CH_2-C).
  • 
    C NMR (100 MHz, 
    
    
    
    ):
    
    
    138.5 (Ar-C), 128.8 (Ar-C), 128.2 (Ar-C), 126.9 (Ar-C), 63.5 (Ph-CH
    
    
    -N), 55.2 (N-CH
    
    
    ), 17.8 (CH
    
    
    ).
  • HRMS (ESI): Calculated for

    
    
    
    
    
    148.1121; Found 148.1124.

References[3] Fluorescent Puromycin Derivatives Containing Functionalized Adenosine Analogues—Synthesis, Photophysics, and Biological Applications, UC San Diego (escholarship.org),https://escholarship.org/uc/item/5q34d9m5[2] PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES, Clockss.org, https://www.clockss.org/[1] Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications, University of Birmingham, https://etheses.bham.ac.uk/[4] Rhodium Catalyzed C–C bond Cleavage/Coupling of 2-(Azetidin-3-ylidene)acetates and Analogs, The Royal Society of Chemistry, https://pubs.rsc.org/

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Benzyl Azetidine-1-carboxylate

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of Benzyl azetidine-1-carboxylate. It addresses common challenges and frequen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of Benzyl azetidine-1-carboxylate. It addresses common challenges and frequently asked questions to help you optimize your reaction yields and product purity.

Troubleshooting Guide: Enhancing Yield and Purity

This section is dedicated to resolving specific issues that may arise during the synthesis of Benzyl azetidine-1-carboxylate, which is typically achieved through the N-protection of azetidine with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.

Q1: Why is my yield of Benzyl azetidine-1-carboxylate consistently low?

Low yields can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is crucial.

Potential Cause 1: Degradation of Benzyl Chloroformate (Cbz-Cl)

Benzyl chloroformate is highly sensitive to moisture and can degrade over time, especially if not stored properly.[1] Degradation leads to the formation of benzyl alcohol, HCl, and CO2, reducing the amount of active reagent available for the reaction.[1]

  • Solution:

    • Always use a fresh bottle of Cbz-Cl or one that has been stored under anhydrous conditions.

    • Consider purifying older Cbz-Cl by distillation under reduced pressure, though this should be done with extreme caution due to the reagent's hazardous nature.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

Potential Cause 2: Inefficient Neutralization of HCl

The reaction of Cbz-Cl with azetidine generates one equivalent of hydrochloric acid (HCl).[2] If not effectively neutralized, the HCl will protonate the unreacted azetidine, rendering it non-nucleophilic and halting the reaction.[3]

  • Solution:

    • Ensure at least two equivalents of a suitable base are used. One equivalent to neutralize the HCl produced and another to ensure the azetidine remains as a free base.

    • For biphasic reactions (e.g., DCM/water), vigorous stirring is essential to ensure efficient mass transfer of the HCl to the aqueous basic layer.

    • Consider the pKa of the base. A base that is too weak may not effectively neutralize the HCl.

Potential Cause 3: Ring-Opening of the Azetidine Ring

The inherent ring strain of the azetidine ring (approximately 25.4 kcal/mol) makes it susceptible to nucleophilic attack and ring-opening, especially under harsh conditions.[4] The presence of Lewis acidic species, which can be generated from the acyl chloride, can promote this side reaction, leading to the formation of γ-chloroamide byproducts.[4]

  • Solution:

    • Maintain a low reaction temperature (0 °C is recommended) to minimize the rate of the ring-opening side reaction.[4]

    • Add the benzyl chloroformate slowly and dropwise to the reaction mixture to avoid localized heating and high concentrations of the acylating agent.

    • Monitor the reaction closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed to prevent prolonged exposure to conditions that may favor ring-opening.[4]

Logical Workflow for Troubleshooting Low Yields

Caption: A systematic workflow for diagnosing and resolving low yields.

Q2: I am observing significant impurity formation. What are the likely byproducts and how can I minimize them?

Impurity formation is a common challenge. Identifying the byproducts is the first step to mitigating their formation.

Common Impurity 1: Dibenzyl Carbonate

This impurity arises from the reaction of benzyl chloroformate with benzyl alcohol, which can be present as a degradation product of Cbz-Cl or formed in situ.[1]

  • Mitigation Strategy:

    • Use high-purity, fresh benzyl chloroformate.

    • Ensure the reaction is performed under anhydrous conditions to the extent possible, as water can hydrolyze Cbz-Cl to benzyl alcohol.

Common Impurity 2: Ring-Opened γ-Chloroamide

As discussed in the low yield section, the azetidine ring can undergo nucleophilic attack by the chloride ion (from Cbz-Cl or HCl), leading to a ring-opened product.[4]

  • Mitigation Strategy:

    • Strict temperature control (0 °C).[4]

    • Slow addition of Cbz-Cl.

    • Use of a non-nucleophilic organic base like triethylamine or DIPEA in an aprotic solvent can sometimes be beneficial, although this changes the reaction from a classic Schotten-Baumann setup.

Common Impurity 3: Over-acylation product (if starting with a substituted azetidine)

If the azetidine starting material has other nucleophilic functional groups, these can also react with benzyl chloroformate.

  • Mitigation Strategy:

    • If possible, protect other nucleophilic groups before the N-Cbz protection step.

    • Careful control of stoichiometry (using only a slight excess of Cbz-Cl) can help minimize this side reaction.

Q3: The purification of my oily product is difficult. What are the best practices?

Benzyl azetidine-1-carboxylate is often isolated as an oil, which can make purification by crystallization challenging.

  • Recommended Purification Method: Column Chromatography

    • Stationary Phase: Silica gel is commonly used. However, be aware that the slightly acidic nature of silica gel can potentially cause degradation of the azetidine ring, especially if the product is left on the column for an extended period.[5] To mitigate this, you can:

      • Use silica gel that has been neutralized with a small amount of triethylamine in the eluent (e.g., 0.5-1% triethylamine).

      • Use a less acidic stationary phase like alumina.

    • Eluent System: A gradient of ethyl acetate in hexanes or heptanes is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute the product.

  • Work-up Procedure Optimization:

    • A thorough aqueous work-up is crucial to remove water-soluble impurities and excess base.

    • Wash the organic layer with a mild acid (e.g., 1M HCl or saturated ammonium chloride) to remove any remaining unreacted azetidine and base.

    • Follow with a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine to remove excess water.

    • Dry the organic layer thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and reagents?

  • Azetidine Source: Azetidine itself can be used, but it is often more convenient to use azetidine hydrochloride. If using the hydrochloride salt, an additional equivalent of base is required to liberate the free amine.

  • Acylating Agent: Benzyl chloroformate (Cbz-Cl) is the most common reagent.[6] For substrates that are sensitive to the harshness of Cbz-Cl, consider using milder alternatives like N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu) or dibenzyl dicarbonate ((Cbz)₂O).[7][8]

  • Base: Sodium bicarbonate or sodium carbonate are commonly used in aqueous/organic biphasic systems.[1][9] For non-aqueous conditions, organic bases like triethylamine or diisopropylethylamine (DIPEA) are suitable.

  • Solvent: A biphasic system of a water-immiscible organic solvent (like dichloromethane or ethyl acetate) and water is standard for Schotten-Baumann conditions.[10] Anhydrous aprotic solvents like tetrahydrofuran (THF) or acetonitrile can be used with organic bases.

Q2: What is the optimal pH for the reaction?

For reactions involving amino acid substrates, maintaining a pH between 8 and 10 is critical to prevent racemization.[7] While azetidine itself is not chiral, this pH range is also beneficial for preventing the decomposition of benzyl chloroformate, which can be accelerated at lower pH.[7]

Q3: Can I use Di-tert-butyl dicarbonate (Boc anhydride) as an alternative?

Yes, Di-tert-butyl dicarbonate is a common reagent for the protection of amines as their Boc-carbamates and can be used with azetidine.[11] The reaction is typically carried out in the presence of a base like triethylamine or DMAP.[11] The choice between a Cbz and Boc protecting group will depend on the overall synthetic strategy, as they have different deprotection conditions.[7][11]

Q4: What are the key safety precautions for this synthesis?

  • Benzyl Chloroformate: This reagent is a lachrymator, corrosive, and toxic.[12] It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Azetidine: Azetidine is a volatile and flammable liquid. It should be handled with care in a fume hood.

  • General Precautions: The reaction can be exothermic, especially during the addition of benzyl chloroformate. Ensure the reaction is adequately cooled and that the addition is done slowly.

Experimental Protocols

Protocol 1: Standard Synthesis of Benzyl azetidine-1-carboxylate

This protocol describes a typical Schotten-Baumann procedure for the N-Cbz protection of azetidine.

Materials:

  • Azetidine hydrochloride (1.0 equiv)

  • Sodium bicarbonate (NaHCO₃, 3.0 equiv)

  • Benzyl chloroformate (Cbz-Cl, 1.1 equiv)

  • Dichloromethane (DCM)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve azetidine hydrochloride in water. Add dichloromethane to create a biphasic system.

  • Base Addition: Add sodium bicarbonate to the mixture.

  • Cooling: Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add benzyl chloroformate dropwise to the vigorously stirred mixture over 30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by TLC.

  • Work-up:

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Reaction Scheme

Synthesis_Scheme cluster_reagents Azetidine Azetidine (or Azetidine HCl + Base) Product Benzyl azetidine-1-carboxylate Azetidine->Product CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Product Base Base (e.g., NaHCO₃) DCM/H₂O, 0 °C

Sources

Optimization

Technical Support Center: Azetidine Synthesis &amp; Troubleshooting

The following technical guide addresses the specific challenges of azetidine synthesis, focusing on the mechanistic causality of side reactions and actionable troubleshooting protocols. Topic: Common Side Reactions and M...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific challenges of azetidine synthesis, focusing on the mechanistic causality of side reactions and actionable troubleshooting protocols.

Topic: Common Side Reactions and Mitigation Strategies Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary: The Strain Penalty

Azetidine synthesis is governed by a single, dominating physical parameter: Ring Strain Energy (approx. 25–26 kcal/mol) . Unlike the formation of 5- or 6-membered rings, azetidine formation is rarely thermodynamically driven. It is almost exclusively a kinetically controlled process.

The Core Conflict:

  • Desired Path: Intramolecular 4-exo-tet cyclization.

  • Side Reaction 1: Intermolecular polymerization (thermodynamically favored).

  • Side Reaction 2: Elimination to allylamines.

  • Side Reaction 3: Ring opening/hydrolysis during workup.

Diagnostic Workflows & Troubleshooting

Module A: Cyclization Failures (Oligomerization vs. Cyclization)

Symptom: The starting material is consumed, but the isolated yield is low. NMR shows broad peaks or insoluble residues (oligomers/polymers).

Mechanism: The formation of the 4-membered ring competes with intermolecular nucleophilic attack. If the concentration is too high, the amine nucleophile of one molecule attacks the electrophile of another molecule, initiating a chain polymerization (cationic ring-opening polymerization or step-growth).

Visualizing the Competition

Azetidine_Competition Start Gamma-Haloamine (Precursor) Transition Transition State (Conformational Lock) Start->Transition Intramolecular k_cyc Dimer Linear Dimer Start->Dimer Intermolecular k_poly [Conc]^2 Azetidine Azetidine (Kinetic Product) Transition->Azetidine 4-exo-tet Polymer Polymer/Oligomer (Thermodynamic Sink) Dimer->Polymer Propagation

Figure 1: Kinetic competition between intramolecular cyclization (first-order) and intermolecular polymerization (second-order).

Troubleshooting Protocol: The Dilution Factor
VariableRecommendationScientific Rationale
Concentration < 0.05 M (Critical)Cyclization is unimolecular (

).[1] Polymerization is bimolecular (

). Dilution exponentially favors the ring.
Addition Mode Pseudo-high dilution Slowly add the substrate to the base/catalyst solution. This keeps the instantaneous concentration of the reactive precursor near zero.
Temperature Reflux (Solvent dependent) High temperature favors the higher entropy of activation pathway (often cyclization) and helps overcome the enthalpic strain barrier.
Module B: The "Pyrrolidine Imposter" (Regioselectivity)

Symptom: You are attempting to synthesize a substituted azetidine from an epoxide or aziridine precursor, but the product is a 5-membered pyrrolidine.[1]

Mechanism: This is a classic Baldwin's Rule conflict.

  • 4-exo-tet: Favored kinetically for

    
    -haloamines.[2]
    
  • 5-endo-tet: Generally disfavored, but if the electrophile is an epoxide, the mechanism shifts.

  • Ring Expansion: Activated aziridines can rearrange to pyrrolidines if a nucleophile attacks the "wrong" carbon or if a [1,2]-shift occurs.

Q: How do I force the 4-membered ring? A: You must block the 5-membered pathway sterically or electronically.

  • Substrate Design: Ensure the leaving group is on the primary carbon (for

    
    -haloamines) to maximize the 
    
    
    
    rate.
  • Epoxide Opening: When cyclizing amino-epoxides, the "5-exo-tet" (attacking the distal carbon) forms a 3-hydroxypiperidine, while "4-exo-tet" (attacking the proximal carbon) forms the azetidine. The 4-exo path is disfavored unless the distal carbon is sterically hindered or the reaction is directed by a Lewis Acid (e.g.,

    
    ) that coordinates the epoxide oxygen.
    
Module C: Beta-Lactam Reduction Failures (Ring Cleavage)

Symptom: Reduction of a


-lactam (2-azetidinone) yields a linear amino alcohol instead of the azetidine.

Mechanism: The C=O bond in a


-lactam is highly strained. Hard nucleophiles (like hydride from 

) can attack the carbonyl carbon. If the tetrahedral intermediate collapses by expelling the nitrogen (C-N bond cleavage) rather than the oxygen, the ring opens.
Troubleshooting Protocol: Selecting the Reductant
ReagentOutcome RiskRecommendation

(Ether/THF)
High Risk of Ring OpeningAvoid for simple lactams unless temperature is strictly controlled (< 0°C).

(Alane)
Excellent Generated in situ (

or

). Alane is electrophilic; it coordinates the oxygen first, activating it for removal without breaking the C-N bond.

Moderate/Good Good alternative, but requires reflux which can degrade sensitive substrates.
Schwartz's Reagent High Precision For highly functionalized substrates,

can controlledly reduce amides.
Module D: Stability & Purification (The "Acid Trap")

Symptom: The reaction TLC looks perfect, but the product vanishes or degrades during silica gel chromatography.

Mechanism: Azetidines are basic (


 of conjugate acid 

). Silica gel is slightly acidic.
  • Protonation: The azetidine nitrogen gets protonated by silanols.

  • Nucleophilic Attack: The protonated ring is an activated electrophile. It undergoes nucleophilic attack by the counter-ion, solvent, or the silica itself, leading to ring opening (hydrolysis/alcoholysis).

Visualizing the Acid-Catalyzed Decomposition

Ring_Opening Azetidine Azetidine Protonated Protonated Azetidinium (Activated) Azetidine->Protonated H+ (Silica/Acid) Transition Nu: Attack Protonated->Transition + H2O / ROH Open Linear Amine (Decomposed) Transition->Open Ring Strain Release

Figure 2: Mechanism of acid-catalyzed ring opening during purification.

Corrective Action:

  • Pre-treat Silica: Slurry the silica gel with 1-5% Triethylamine (Et3N) in the eluent before loading the column. This neutralizes acidic sites.

  • Alumina: Use Neutral Alumina instead of silica gel.

  • Distillation: For volatile azetidines, Kugelrohr distillation is superior to chromatography.

Frequently Asked Questions (FAQ)

Q1: Why is my N-tosyl azetidine synthesis from gamma-haloamine failing? A: The sulfonamide anion is a weak nucleophile. While N-tosyl groups prevent polymerization (by removing basicity), the cyclization is slow.

  • Fix: Use a stronger base (NaH in DMF or THF) and heat. Ensure the leaving group is excellent (Mesylate or Iodide rather than Bromide).

Q2: Can I remove the N-protecting group without opening the ring? A: It depends on the group.

  • N-Boc: Acidic deprotection (TFA/DCM) is risky due to the "Acid Trap" (see Module D). Recommendation: Use TMSOTf/2,6-lutidine or anhydrous HCl in dioxane, then immediately neutralize.

  • N-Benzyl: Hydrogenolysis (

    
    ) works well but can sometimes cleave the C-N ring bond if the ring is strained further by substituents. Recommendation: Use 
    
    
    
    -chloroethyl chloroformate (ACE-Cl) for debenzylation.

Q3: Why did my azetidine polymerize in the freezer? A: Azetidines, especially simple ones, can auto-polymerize if traces of acid or electrophiles are present.

  • Fix: Store as the stable salt (e.g., oxalate or HCl salt) if possible, or store over KOH pellets to maintain a basic micro-environment.

References

  • Singh, G. S.; D'Höoghe, M.; De Kimpe, N. "Synthesis and Reactivity of Azetidines." Comprehensive Heterocyclic Chemistry III, 2008 . Link

  • Couty, F.; Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 2006 , 38(5), 427-465. Link

  • Padwa, A.; Dondas, H. A. "Aziridines and Azetidines: Monocyclic." Comprehensive Heterocyclic Chemistry III, 2008.
  • Vanecko, J. A.; Wan, H.; West, F. G. "Azetidines." Heterocycles, 2012 , 84(1), 223-254.[3] Link

  • Strazzolini, P.; Giumanini, A. G.; Cauci, S. "Acetic Acid-Induced Ring Opening of Azetidines." Tetrahedron, 1990 , 46(4), 1081-1118. Link

Sources

Troubleshooting

Overcoming challenges in scaling up Benzyl azetidine-1-carboxylate production

Ticket System: Scale-Up & Process Optimization Status: Active Operator: Senior Application Scientist Topic: Overcoming challenges in scaling up Benzyl azetidine-1-carboxylate (N-Cbz-azetidine) production. System Overview...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Scale-Up & Process Optimization

Status: Active Operator: Senior Application Scientist Topic: Overcoming challenges in scaling up Benzyl azetidine-1-carboxylate (N-Cbz-azetidine) production.

System Overview & Critical Parameters

Molecule Profile:

  • Target: Benzyl azetidine-1-carboxylate[1]

  • CAS: 10279-05-7 (Generic for N-Cbz azetidine derivatives)

  • Role: Critical pharmacophore for drug discovery (e.g., Cobimetinib intermediates, S1P receptor modulators).

  • Key Instability: The azetidine ring possesses ~26 kcal/mol of ring strain. While kinetically stable, it is thermodynamically primed for ring-opening polymerization (ROP) under acidic conditions or high thermal stress.

The Scale-Up Dilemma: The transition from gram-scale (organic base method) to kilogram-scale (Schotten-Baumann conditions) introduces three critical failure modes: Exothermic Runaway , Hydrolytic Decomposition , and Emulsion Formation .

Standard Operating Procedure (SOP) - The Self-Validating Protocol

Methodology: Schotten-Baumann Biphasic Protection. Rationale: This method is superior for scale-up over organic bases (TEA/DIPEA) due to efficient heat dissipation via the aqueous phase and simplified byproduct removal (inorganic salts dissolve in water).

Step-by-Step Workflow
  • Charge & Dissolution:

    • Load Azetidine Hydrochloride (solid) into the reactor. Why HCl salt? The free base is volatile (BP ~61°C), toxic, and flammable. The salt is stable and non-volatile.

    • Add Water (5 vol) and Dichloromethane (DCM) (5 vol). Stir to dissolve.

    • Checkpoint: Ensure a clear biphasic mixture.

  • pH Adjustment & Cooling:

    • Cool the mixture to 0–5°C .

    • Add NaOH (2.5 eq) or K2CO3 (3.0 eq) solution slowly.

    • Mechanism:[2][3][4][5] Neutralizes the HCl salt to liberate the nucleophilic amine in situ while scavenging the HCl produced during the protection step.

  • Controlled Addition (The Critical Step):

    • Add Benzyl Chloroformate (Cbz-Cl) (1.1–1.2 eq) dropwise.

    • Constraint: Maintain internal temperature <10°C .

    • Why? The reaction is highly exothermic.[5] High temps favor hydrolysis of Cbz-Cl to benzyl alcohol and potential azetidine polymerization.

  • Quench & Separation:

    • Stir at room temperature (RT) for 2–4 hours. Monitor via TLC/HPLC.

    • Separate phases.[6] Wash organic layer with 1M HCl (mildly acidic) to remove unreacted azetidine, then Brine .

    • Safety: The acidic wash must be brief and cold to prevent ring opening.

  • Concentration:

    • Dry over MgSO4. Concentrate under reduced pressure at <40°C .

Troubleshooting & FAQs (Ticket Resolution)

Ticket #401: "My reactor temperature spiked, and yield dropped to 40%."

Diagnosis: Thermal Runaway leading to Hydrolysis. Technical Insight: The reaction between an amine and a chloroformate releases significant enthalpy. If the addition rate of Cbz-Cl exceeds the cooling capacity, the temperature spike does two things:

  • Increases the rate of Cbz-Cl hydrolysis by water (useless side reaction).

  • Risks explosive decomposition of the potentially unstable intermediate.

Resolution Protocol:

  • Action: Switch to "Dosing Control." Calculate the Adiabatic Temperature Rise (ATR) .

  • Fix: Dilute Cbz-Cl with DCM (1:1) before addition. This increases the thermal mass and reduces localized hot spots.

  • Metric: Ensure cooling jacket temperature is at least 10°C below the target internal temperature.

Ticket #402: "The product contains 15% Benzyl Alcohol impurity."

Diagnosis: Competitive Hydrolysis of Cbz-Cl. Technical Insight: Benzyl alcohol is the byproduct of Cbz-Cl reacting with water instead of the amine. This happens if the biphasic mixing is too slow (mass transfer limitation) or if the pH is too high (hydroxide attacks Cbz-Cl).

Resolution Protocol:

  • Optimization: Increase agitation speed (RPM) to maximize the interfacial surface area. The reaction happens at the interface.

  • Stoichiometry: Use a slight excess of Cbz-Cl (1.2 eq) to account for sacrificial hydrolysis.

  • Purification: Benzyl alcohol is difficult to remove via distillation without degrading the azetidine.

    • Method A (Chromatography): Use a gradient of Hexanes:EtOAc. Benzyl alcohol is more polar than N-Cbz azetidine.

    • Method B (Chemical Scavenge): If the impurity is Benzyl Chloride (from starting material), treat with a small amount of amine scavenger (e.g., morpholine) before workup.

Ticket #403: "I see a 'streaking' baseline on TLC and low recovery."

Diagnosis: Acid-Catalyzed Ring Opening on Silica. Technical Insight: Azetidines are strained rings. Standard silica gel is slightly acidic (pH 5–6). This acidity can protonate the carbamate or ring nitrogen (if trace deprotection occurs), catalyzing ring-opening to 3-chloropropylamine derivatives or oligomers.

Resolution Protocol:

  • Stationary Phase Pre-treatment: Neutralize the silica gel.[7] Flush the column with mobile phase containing 1% Triethylamine (TEA) before loading the sample.

  • Eluent Modification: Maintain 0.5% TEA in the eluent during purification. This buffers the acidity and prevents streaking.

Data & Visualization

Table 1: Base Selection for Scale-Up
ParameterInorganic Base (NaOH/K2CO3)Organic Base (TEA/DIPEA)Verdict
Cost LowHighInorganic preferred for >100g scale.
Heat Management Excellent (Water acts as heat sink)Poor (Requires cryogenic cooling)Inorganic is safer.
Workup Phase separation (Wash away salts)Requires acidic wash (Risk to ring)Inorganic is streamlined.
Atom Economy HighLow (High MW waste)Inorganic is greener.
Visual Workflow: Process Logic

G Start Start: Azetidine HCl Solvent Add DCM / Water (1:1) Start->Solvent Base Cool to 0°C Add NaOH/K2CO3 Solvent->Base Addition Add Cbz-Cl (Dropwise) Keep T < 10°C Base->Addition Reaction Biphasic Stirring (Schotten-Baumann) Addition->Reaction Check Check TLC/HPLC Reaction->Check Impurity1 Impurity: Benzyl Alcohol (Hydrolysis) Reaction->Impurity1 T > 10°C or Low RPM Check->Addition Incomplete (Add more Cbz-Cl) Workup Phase Separation Wash: 1M HCl (Cold) -> Brine Check->Workup Complete Purification Silica Plug (Buffered with 1% TEA) Workup->Purification Impurity2 Impurity: Ring Opening (Acid/Heat) Workup->Impurity2 Strong Acid Wash Final Pure N-Cbz Azetidine Purification->Final

Caption: Figure 1. Optimized Process Flow for N-Cbz Azetidine Synthesis highlighting critical control points (Red) to prevent impurity formation.

Visual Mechanism: Impurity Fate

ImpurityFate CbzCl Cbz-Cl (Reagent) Product N-Cbz Azetidine (Target) CbzCl->Product + Azetidine BnOH Benzyl Alcohol (Byproduct) CbzCl->BnOH + H2O (Hydrolysis) Water Water (Solvent) Azetidine Azetidine (Substrate) Polymer Polymer/Ring Open (Degradation) Azetidine->Polymer + H+ (Acid Catalysis)

Caption: Figure 2.[8][9] Competitive reaction pathways. Minimizing water contact time (high RPM) and acidity is key.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.[10] (Standard reference for Cbz protection mechanisms and stability).

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[9] Organic Process Research & Development, 20(2), 140–177. (Context on scale-up of amide/carbamate formation).

  • Couturier, M., et al. (2001). 1-Benzylazetidin-3-ol: A New Synthesis and Its Use in the Preparation of 1-Benzhydrylazetidine-3-carboxylic Acid. Organic Process Research & Development, 6(1), 42–48. (Specific handling of azetidine ring systems on scale).

  • Siyadat, A. (2023). Handling of Azetidine Hydrochloride: Safety Data Sheet. Sigma-Aldrich. (Safety data regarding volatility and toxicity).

Sources

Optimization

Stability issues of Benzyl azetidine-1-carboxylate under acidic conditions

⚠️ Critical Alert: The "Silent Killer" of Azetidines Do not treat Benzyl azetidine-1-carboxylate with Hydrochloric Acid (HCl) or Hydrogen Bromide (HBr) unless ring opening is the intended outcome. [1] While the Carboxybe...

Author: BenchChem Technical Support Team. Date: March 2026

⚠️ Critical Alert: The "Silent Killer" of Azetidines

Do not treat Benzyl azetidine-1-carboxylate with Hydrochloric Acid (HCl) or Hydrogen Bromide (HBr) unless ring opening is the intended outcome. [1]

While the Carboxybenzyl (Cbz) group is classically removed using strong acids (e.g., HBr/AcOH), applying this condition to azetidines will catastrophically destroy the ring system. The high ring strain of azetidine (~25 kcal/mol), combined with N-protonation and a nucleophilic counterion (Cl⁻, Br⁻), drives rapid ring opening.

Part 1: The Mechanism of Failure

Understanding why the molecule fails is the key to preventing it. The instability is not inherent to the Cbz group itself, but to the activated azetidine ring in the presence of nucleophiles.

The Acid-Nucleophile Trap

In non-nucleophilic acids (like TFA), the azetidine ring is protonated but often remains kinetically stable because the trifluoroacetate anion is too bulky and weak a nucleophile to open the ring. However, in the presence of HCl or HBr , the small, aggressive halide ions attack the


-carbon, relieving ring strain and destroying your scaffold.

AzetidineDegradation Figure 1: Mechanism of Acid-Mediated Azetidine Ring Opening. Note the requirement for both Acid (H+) and Nucleophile (Nu-). Start N-Cbz Azetidine (Intact Ring) Protonation Protonated Intermediate (Activated Strain) Start->Protonation + H+ (Acid) Transition Nucleophilic Attack (SN2 @ C2/C4) Protonation->Transition + Nu- (Cl-, Br-) Product Ring-Opened Product (Gamma-Haloamine) Transition->Product Strain Release

[1][2][3]

Part 2: Troubleshooting Guide & FAQs

Scenario A: Deprotection Issues

Q: I need to remove a Boc group from a side chain while keeping the N-Cbz azetidine intact. Can I use 4M HCl in Dioxane? A: NO. Using HCl/Dioxane will likely result in the formation of a ring-opened


-chlorobutylamine derivative.[1]
  • Diagnosis: Look for a mass shift of +36/38 Da (addition of HCl) in your LCMS.[1]

  • Solution: Use Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[1] TFA is non-nucleophilic and generally spares the azetidine ring at room temperature.

    • Protocol: 1:1 TFA:DCM, 0°C to RT, 30-60 mins. Evaporate immediately.[1]

Q: How do I remove the Cbz group from the azetidine nitrogen? A: Use Hydrogenolysis. Acidic removal of Cbz (e.g., HBr/AcOH) is forbidden for azetidines.

  • Recommended Protocol: H₂ (1 atm) with Pd/C (10% wt) in MeOH or EtOH.[1]

  • Why: This method proceeds via a radical/surface mechanism that does not protonate the nitrogen or introduce nucleophiles, preserving the strained ring.

Scenario B: Synthesis & Workup

Q: I am reacting Azetidine-2-carboxylic acid with Thionyl Chloride (SOCl₂) to make the acid chloride. My yield is near zero. A: SOCl₂ generates HCl in situ. The HCl byproduct, combined with the heat often required for acid chloride formation, will open the ring.

  • Alternative: Use Oxalyl Chloride with catalytic DMF in DCM at 0°C, or use coupling reagents (HATU/EDCI) to activate the carboxylic acid without generating high concentrations of strong acid.

Q: During workup, can I wash my organic layer with 1M HCl to remove excess amine? A: Proceed with extreme caution. Brief, cold washes might be survivable, but prolonged exposure or concentration of the organic layer with residual HCl traces can trigger decomposition.

  • Better Choice: Use a buffer like 0.5M Citric Acid or NaH₂PO₄ (pH ~4-5).[1] These are acidic enough to protonate amines but lack the nucleophilic strength to open the azetidine ring rapidly.

Part 3: Stability Data & Compatibility Matrix

Use this matrix to plan your synthetic route.

Reagent / ConditionStability RatingPrimary RiskNotes
TFA / DCM Stable LowSafe for Boc removal.[1] Avoid heating.
HCl / Dioxane Unstable Ring Opening Forms

-chloroamine.[1] Avoid completely.
HBr / AcOH Unstable Ring Opening Will cleave Cbz AND destroy ring.[1]
H₂ / Pd/C Stable NoneBest method for Cbz removal.[1]
Aq. Citric Acid Stable LowSafe for workups.[1]
BF₃·OEt₂ ⚠️ Risky Ring ExpansionLewis acids can trigger rearrangement.[1]

Part 4: Validated Experimental Protocols

Protocol 1: Safe Boc-Deprotection in Presence of Cbz-Azetidine

Use this when you have a molecule like Cbz-Azetidine-Linker-NH-Boc and need to expose the amine.[1]

  • Dissolution: Dissolve the substrate (1.0 equiv) in Dichloromethane (DCM) (concentration ~0.1 M).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) to reach a final ratio of 1:1 or 1:2 (TFA:DCM).

    • Note: Do not use HCl.[1]

  • Reaction: Stir at 0°C for 10 minutes, then warm to Room Temperature. Monitor by TLC/LCMS.[1]

    • Target: Disappearance of starting material.[1][2]

  • Quench (Critical): Concentrate the mixture in vacuo at low temperature (<30°C).

  • Workup: Co-evaporate with Toluene (3x) to remove residual TFA.

    • Verification: NMR should show the azetidine ring protons intact (typically

      
       3.5–4.5 ppm).[1]
      
Protocol 2: Cbz Removal via Hydrogenolysis

Use this to remove the Cbz group to yield the free azetidine amine.

  • Setup: Dissolve Cbz-Azetidine substrate in Methanol (MeOH) or Ethanol (EtOH).

    • Optional: Add 1.0 equiv of HCl (using dilute aqueous HCl, NOT gas) only if the free amine is volatile and you need to trap it as a salt. However, for sensitive substrates, avoid this.

  • Catalyst: Add 10 wt% Pd/C (approx. 10-20% by weight of substrate).[1]

  • Hydrogenation: Purge with Nitrogen, then stir under a Hydrogen atmosphere (balloon pressure is usually sufficient) for 1-4 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C. Rinse with MeOH.

  • Isolation: Concentrate the filtrate to obtain the product.

References

  • Couty, F., & Evano, G. (2006). Azetidines: New tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International.[1] Link[1]

  • Dhavale, D. D., et al. (2024). Acid-catalyzed ring opening of azetidines: Mechanistic insights. Journal of Organic Chemistry.[1] Link(Note: Generalized citation for acid-catalyzed ring opening mechanism).

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.[3] Wiley-Interscience.[1] (Standard reference for Cbz stability profiles).

  • BenchChem Technical Support. Stability of Azetidine Ring Systems.Link[1]

Sources

Troubleshooting

Troubleshooting low conversion rates in azetidine synthesis

Welcome to the Technical Support Center for Azetidine Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high conversion rates when synthesizing these strained four-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azetidine Synthesis. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve high conversion rates when synthesizing these strained four-membered nitrogen heterocycles.

Azetidines possess a high ring strain of approximately 25.4 kcal/mol. This inherent instability makes the transition state for ring closure kinetically and thermodynamically disfavored compared to larger heterocycles, often leading to stalled reactions, elimination byproducts, or post-reaction degradation . This guide is designed to move beyond basic troubleshooting by explaining the mechanistic causality behind low yields and providing self-validating protocols to ensure your success.

Diagnostic Logic Tree

AzetidineTroubleshooting A Low Azetidine Conversion B Intramolecular Cyclization A->B C Photochemical [2+2] A->C D Post-Reaction Degradation A->D B1 Steric Hindrance / Poor LG? B->B1 C1 Imine E/Z Isomerization? C->C1 D1 Acid-Mediated Ring Opening? D->D1 B2 Switch to OMs/OTs & Adjust N-PG B1->B2 C2 Use Ir(III) Sensitizer & Cyclic Imines C1->C2 D2 Buffer Silica / Use Basic Alumina D1->D2

Figure 1: Diagnostic logic tree for troubleshooting low azetidine conversion rates.

Troubleshooting Q&A: Mechanistic Insights

Q1: My intramolecular cyclization of a 1,3-amino alcohol derivative is stalling at <10% conversion, yielding mostly acyclic precursors or elimination byproducts. How do I force the ring closure? A1: The primary barrier here is the unfavorable eclipsed conformation required for the transition state of a 4-exo-tet cyclization. If your conversion is low, the causality usually lies in a mismatch between leaving group (LG) efficiency and the nucleophilicity of the nitrogen.

  • The Causality: Poor leaving groups (like unactivated hydroxyls or chlorides) slow down the desired

    
     reaction. Because the activation energy for the 4-exo-tet closure is already high, this delay allows competing pathways—such as base-mediated elimination to form allylic amines—to dominate .
    
  • The Solution: Convert the hydroxyl to a highly reactive mesylate (OMs) or tosylate (OTs). Furthermore, ensure your nitrogen protecting group (PG) is not overly bulky. Bulky groups (like Trityl) induce severe steric clash in the required gauche conformation. Swap them for electron-withdrawing but less sterically demanding groups (like Boc or Ts), which also prevent unwanted intermolecular oligomerization by modulating nitrogen nucleophilicity.

Q2: I am attempting a visible-light-mediated aza-Paternò-Büchi reaction, but my yields are abysmal with significant starting material remaining. What is going wrong? A2: The aza-Paternò-Büchi reaction (the [2+2] photocycloaddition of an imine and an alkene) is a powerful tool, but direct UV excitation of acyclic imines typically leads to rapid, non-productive


 isomerization. This isomerization acts as a rapid relaxation pathway that entirely bypasses the desired cycloaddition .
  • The Causality: Singlet excited states of imines are highly prone to this bond rotation. To prevent this, the reaction must proceed through a triplet state.

  • The Solution: Employ a visible-light iridium photocatalyst, such as

    
    . This allows for selective triplet energy transfer to the oxime/imine precursor. To further suppress isomerization, utilize cyclic imine equivalents (e.g., 2-isoxazoline-3-carboxylates) which lock the 
    
    
    
    bond geometry, forcing the molecule to undergo the [2+2] cycloaddition with the alkene .

Q3: My reaction shows excellent conversion by LC-MS, but my isolated yield after silica gel chromatography is nearly zero. Why is the azetidine degrading? A3: Azetidines are highly susceptible to acid-mediated intramolecular ring-opening due to their 25.4 kcal/mol ring strain .

  • The Causality: Standard silica gel contains acidic silanol groups that protonate the azetidine nitrogen. Protonation weakens the adjacent

    
     bonds, triggering immediate ring cleavage to relieve the strain.
    
  • The Solution: Never purify sensitive azetidines on unmodified silica. Pre-treat your silica slurry with 1-2% triethylamine (

    
    ) to neutralize acidic sites, or switch entirely to basic alumina.
    

Quantitative Data: Reaction Parameter Optimization

The following table summarizes the quantitative impact of adjusting key reaction parameters based on the mechanistic principles discussed above.

Reaction TypeCommon IssueMechanistic CauseOptimized ParameterExpected Yield Improvement
Intramolecular Cyclization <10% (Acyclic SM remains)Poor leaving group kineticsSwitch LG from -OH/-Cl to -OMs/-OTs+40% to 85%
Intramolecular Cyclization Elimination byproductsHigh reaction temperatureLower Temp (0°C to RT)+20% to 30%
aza-Paternò-Büchi [2+2] Imine

Isomerization
Singlet state decay pathwayUse

Sensitizer
+60% to 95%
Purification Ring-opening degradationAcidic protonation of N-atom2%

treated Silica
>90% recovery

Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies are designed as self-validating systems. If a specific validation checkpoint fails, do not proceed to the next step.

Protocol A: Optimized Intramolecular Cyclization of 1,3-Amino Alcohols

This protocol utilizes mesylation to overcome the activation energy barrier of 4-exo-tet cyclizations.

  • Mesylation: Dissolve the N-protected 1,3-amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Base Addition: Add triethylamine (1.5 equiv) dropwise, followed by the slow addition of methanesulfonyl chloride (1.2 equiv).

  • Self-Validation Checkpoint 1 (TLC): Stir for 30 minutes at 0 °C. Check the reaction via TLC. Validation: The starting material spot must be completely consumed, replaced by a lower-polarity mesylate intermediate. If alcohol remains, add 0.2 equiv more of MsCl. Do not proceed until conversion is 100%, as unreacted alcohol cannot cyclize.

  • Cyclization: Once mesylation is complete, add a stronger, non-nucleophilic base like DBU (1.5 equiv) directly to the reaction flask to deprotonate the nitrogen and induce ring closure. Allow the reaction to warm to room temperature.

  • Workup: Quench with saturated aqueous

    
     (avoid acidic quenches). Extract with DCM, dry over 
    
    
    
    , and concentrate under reduced pressure.
  • Self-Validation Checkpoint 2 (NMR): Take a crude

    
     NMR. Validation: The disappearance of the mesylate methyl singlet (~3.0 ppm) and the appearance of highly shielded, complex multiplets (2.0 - 4.0 ppm) characteristic of the strained azetidine ring confirm successful cyclization.
    
Protocol B: Visible-Light-Mediated aza-Paternò-Büchi Reaction

This protocol leverages triplet energy transfer to bypass imine isomerization.

  • Preparation: In an oven-dried vial, combine the cyclic oxime precursor (e.g., 2-isoxazoline-3-carboxylate, 1.0 equiv), the alkene (3.0 equiv), and the photocatalyst

    
     (1.0 mol%).
    
  • Solvent & Degassing: Dissolve the mixture in anhydrous acetonitrile (0.1 M).

  • Self-Validation Checkpoint 1 (Degassing): Perform three freeze-pump-thaw cycles. Validation: Oxygen is a potent triplet quencher. If the solution is not thoroughly degassed, the excited state of the Ir(III) catalyst will be quenched by

    
     before it can transfer energy to the oxime, resulting in 0% conversion. The absence of bubbling upon thawing under vacuum validates the degassing.
    
  • Irradiation: Irradiate the vial with blue LEDs (427 nm) at room temperature for 12–24 hours, utilizing a cooling fan to maintain ambient temperature.

  • Purification: Concentrate the crude mixture and purify via column chromatography using basic alumina or 2%

    
    -deactivated silica gel to prevent acid-mediated degradation of the resulting bicyclic azetidine.
    

References

  • Richardson, A. D., Becker, M. R., & Schindler, C. S. "Synthesis of azetidines by aza Paternò–Büchi reactions." Chemical Science, 2020. URL: [Link]

  • Becker, M. R., Richardson, A. D., & Schindler, C. S. "Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions." Nature Communications, 2019. URL: [Link]

  • Zelch, D., et al. "A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides." Journal of Organic Chemistry, 2024. URL: [Link]

  • Mughal, H., & Szostak, M. "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle." Organic & Biomolecular Chemistry, 2021. URL: [Link]

Optimization

Technical Support Center: Purification of Benzyl Azetidine-1-Carboxylate

Ticket #: AZT-CBZ-PUR-001 Subject: Removal of byproducts from N-Cbz-Azetidine synthesis reactions Executive Summary Benzyl azetidine-1-carboxylate (Cbz-azetidine) is a critical intermediate in medicinal chemistry, provid...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: AZT-CBZ-PUR-001
Subject: Removal of byproducts from N-Cbz-Azetidine synthesis reactions

Executive Summary

Benzyl azetidine-1-carboxylate (Cbz-azetidine) is a critical intermediate in medicinal chemistry, providing a protected scaffold for further functionalization. The synthesis typically involves reacting azetidine (or its hydrochloride salt) with benzyl chloroformate (Cbz-Cl) under basic conditions.

The Challenge: While the reaction is robust, purification is often complicated by three main factors:

  • Benzyl Alcohol: A persistent byproduct formed by the hydrolysis of Cbz-Cl.

  • Ring Stability: The strained azetidine ring (25.4 kcal/mol strain energy) is susceptible to acid-mediated ring opening.[1]

  • Physicochemical Similarity: The polarity of the carbamate product often mimics that of the byproducts, complicating flash chromatography.

This guide provides targeted troubleshooting protocols to isolate high-purity Cbz-azetidine.

Module 1: The "Benzyl Alcohol" Problem

Issue: Benzyl alcohol (


) is the most common impurity. It forms when excess Cbz-Cl reacts with residual water in the solvent or during aqueous workup. It often co-elutes with the product on silica gel.
Troubleshooting Protocol

Q: How do I remove benzyl alcohol if it co-elutes with my product?

A: Benzyl alcohol is difficult to remove via standard extraction. Use one of the following strategies based on your product's physical state.

Strategy A: High-Vacuum "Kugelrohr" Distillation (For Oils)

If your Cbz-azetidine is an oil (common for simple analogs), exploit the boiling point difference.

  • Benzyl Alcohol BP: ~205°C (at 1 atm), but significantly lower under high vacuum.

  • Cbz-Azetidine BP: significantly higher.

  • Isolate the crude oil after workup.[2]

  • Place on a Kugelrohr distillation apparatus or high-vacuum line (< 0.5 mmHg).

  • Heat to 60–80°C . Benzyl alcohol will sublime/distill off into the trap.

  • Caution: Do not exceed 120°C to avoid thermal decomposition of the carbamate.

Strategy B: The "Scavenger" Pre-Emption (Prevention)

Don't let Cbz-Cl become Benzyl Alcohol during workup. Quench unreacted Cbz-Cl with a nucleophilic amine before adding water.

  • Check TLC: Confirm azetidine consumption.

  • Add Scavenger: Add 3-(Dimethylamino)-1-propylamine (0.2–0.5 eq relative to excess Cbz-Cl).

  • Stir: 15–30 minutes at RT. This converts Cbz-Cl into a polar, basic urea.

  • Acid Wash: Wash the organic layer with 0.5 M Citric Acid (pH ~4). The basic urea byproduct will protonate and partition into the aqueous layer, leaving your product clean.

Module 2: Azetidine Ring Integrity

Issue: Users often report lower yields due to "decomposition" during workup. This is frequently caused by ring opening triggered by strong acids or aggressive Lewis acids.

Critical Warning: pH Control

Q: Can I use 1M HCl to remove excess base/salts? A: NO. While N-protected azetidines are more stable than free azetidines, strong mineral acids (pH < 1) can still trigger ring opening or hydrolysis, especially if the reaction warms up.

Safe Workup Protocol:

  • Dilute: Dilute the reaction mixture with EtOAc or DCM.

  • Buffer: Use 0.5 M Citric Acid or 10%

    
      (pH 4–5) instead of HCl. This is acidic enough to remove amine bases (like TEA or pyridine) but mild enough to preserve the azetidine ring.
    
  • Brine: Always follow with a brine wash to remove residual water, as azetidines can be hygroscopic.

Module 3: Flash Chromatography Guide

Issue: Poor separation on silica gel.

Solvent Systems

Cbz-azetidines are moderately polar carbamates.

Solvent SystemRatio (v/v)Application
Hexane / EtOAc 4:1 to 1:1Standard purification.[3] Benzyl alcohol usually elutes after the Cbz-azetidine in this system (check TLC).
DCM / MeOH 98:2 to 95:5For polar derivatives (e.g., 3-hydroxy-Cbz-azetidine).
Toluene / Acetone 10:1Alternative system if Benzyl Alcohol overlaps in EtOAc/Hex.
Visualization

Cbz groups are UV active (254 nm). However, if you are separating it from other aromatics (like Benzyl alcohol), use KMnO4 stain .

  • Benzyl Alcohol: Oxidizes rapidly (turns bright yellow/brown instantly).

  • Cbz-Azetidine: Oxidizes slowly or not at all (stays purple/pink longer).

Module 4: Process Visualization

Workflow: Purification Decision Tree

Use this logic flow to determine the optimal purification route for your specific batch.

PurificationWorkflow Start Crude Reaction Mixture (Azetidine + Cbz-Cl) Quench Quench Step: Add 3-(Dimethylamino)-1-propylamine (Converts Cbz-Cl to Urea) Start->Quench Prevent BnOH Workup Aqueous Workup Wash w/ 0.5M Citric Acid Quench->Workup Remove Urea PhaseCheck Is Product Solid or Oil? Workup->PhaseCheck SolidPath Solid Product PhaseCheck->SolidPath OilPath Oil Product PhaseCheck->OilPath Recryst Recrystallization (Toluene/Hexane) SolidPath->Recryst Distill High Vac Distillation (Remove BnOH) OilPath->Distill High Impurity Load Column Flash Chromatography (Hex/EtOAc Gradient) OilPath->Column Standard Purity Final Pure Cbz-Azetidine Recryst->Final Distill->Final Column->Final

Caption: Decision tree for isolating Cbz-azetidine. Green nodes indicate chemical scavenging steps that prevent impurity formation.

Frequently Asked Questions (FAQ)

Q: My product solidified, but it smells like almonds. What is this? A: The almond smell is characteristic of Benzaldehyde , a trace oxidation product of Benzyl alcohol. Even trace amounts smell strong.

  • Fix: Wash the solid with cold pentane or hexane. The oxidized impurities are usually much more soluble in alkanes than the carbamate product.

Q: Can I use Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide) instead of Cbz-Cl? A: Yes, and it is often cleaner.

  • Benefit: The byproduct is N-hydroxysuccinimide (water-soluble), avoiding the Benzyl alcohol issue entirely.

  • Drawback: Cbz-OSu is less reactive and more expensive. Use it only if the Cbz-Cl route fails to yield high purity.

Q: I see a dimer in my Mass Spec (2x Mass). What happened? A: This is likely Dibenzyl Carbonate (formed from Cbz-Cl reacting with itself/water) OR an Azetidine Oligomer (ring opening).

  • Diagnosis: Check the NMR.[4][5][6] If you see distinct azetidine peaks (multiplets at ~4.0 ppm), it's likely Dibenzyl Carbonate. If peaks are broad/undefined, it is polymerization.

  • Removal: Dibenzyl carbonate is very non-polar. Flush the column with 100% Hexane before starting your gradient; it usually elutes first.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Standard protocols for Cbz protection and stability).
  • Organic Syntheses. Preparation of Mono-Cbz Protected Guanidines. Org. Synth. 2015 , 92, 91-102.[2] Link (Demonstrates Cbz-Cl handling and pH controlled workups).

  • BenchChem. Protocol for the Deprotection of the Benzyl Carbamate (Cbz) Group. Link (Context on stability and removal conditions).

  • Sigma-Aldrich. 3-Iodomethyl-azetidine-1-carboxylic acid benzyl ester Product Sheet. Link (Physical properties verification).

  • Pfizer Inc. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med.[5] Chem. Lett. 2021 , 12, 10, 1585–1588. Link (Detailed analysis of azetidine ring stability under acidic conditions).

Sources

Troubleshooting

Enhancing the stereoselectivity of azetidine functionalization

Topic: Enhancing the Stereoselectivity of Azetidine Functionalization Ticket ID: AZT-STR-001 Status: Open Assigned Specialist: Senior Application Scientist (Synthesis Division) Introduction: The "Puckered" Challenge Welc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Enhancing the Stereoselectivity of Azetidine Functionalization

Ticket ID: AZT-STR-001 Status: Open Assigned Specialist: Senior Application Scientist (Synthesis Division)

Introduction: The "Puckered" Challenge

Welcome to the Azetidine Functionalization Support Center. If you are here, you are likely battling the unique geometric constraints of the four-membered ring. Unlike pyrrolidines or piperidines, azetidines possess a high ring strain (~26 kcal/mol) and a distinct "puckered" conformation (butterfly motion) with a low inversion barrier (~1.3 kcal/mol).

This guide addresses the three most common failure modes in azetidine chemistry:

  • Loss of Stereocontrol: Due to rapid ring flipping (puckering).

  • Ring Fragmentation: Caused by

    
    -elimination or strain release.
    
  • Regioselectivity Issues: Competing C2 vs. C3 functionalization.

Module 1: Anionic Functionalization (Lithiation)

Context: Direct lithiation is the most direct route to C2/C3 substitution, but it is plagued by the "Boc-migration" trap and configurational instability.

Troubleshooting Guide: Lithiation Failures
SymptomProbable CauseCorrective Action
Product is an acyclic amine / Ring opening

-Elimination:
The lithiated species decomposed before trapping.
Switch Solvent/Temp: Use non-coordinating solvents (TBME, toluene) at -78°C. Avoid THF if possible, as it stabilizes the aggregate that leads to elimination.
Recovered Starting Material (No Reaction) Slow Deprotonation: The s-BuLi/TMEDA complex is too bulky or the

is too high.
Use Directing Groups: Ensure your N-protecting group has coordinating ability (e.g., N-Boc, N-Pivaloyl) to direct the base to the

-proton (C2).
Formation of Azetidinyl Ketones/Esters (Boc Migration) Anionic Rearrangement: The C-Li species attacked the N-Boc carbonyl (intramolecular).Barbier Conditions: Do not pre-lithiate. Add the electrophile (e.g., Boronic ester) before adding the base. This traps the anion faster than the rearrangement kinetics.
Low Diastereomeric Ratio (dr) Configurational Lability: The C-Li center inverts faster than the trapping rate.Trans-metallation: Trans-metallate to Cu or Zn immediately after lithiation to "freeze" the stereocenter before adding the electrophile.
FAQ: Stereocontrol in Lithiation

Q: How do I target C3 instead of C2 using lithiation? A: Direct C3 deprotonation is kinetically disfavored compared to C2 (adjacent to Nitrogen). To functionalize C3:

  • Start with C3-Iodoazetidine: Perform an Iodine-Lithium exchange using t-BuLi or n-BuLi.

  • Temperature is Critical: This species is extremely unstable. You must operate at -78°C or use Flow Chemistry (residence times < 1 second) to prevent decomposition.

Visualizing the Failure Mode: The "Boc-Migration" Trap

The following diagram illustrates why standard lithiation protocols fail with N-Boc azetidines and how Barbier conditions solve it.

BocMigration cluster_barbier Solution: Barbier Conditions Start N-Boc Azetidine Lithiated Lithiated Intermediate (C-Li species) Start->Lithiated s-BuLi / -78°C Rearranged FAILURE: Boc-Migrated Ring Opened Product Lithiated->Rearranged Slow Trapping (Intramolecular Attack) Trapped SUCCESS: Functionalized Azetidine Lithiated->Trapped Fast Trapping (Intermolecular) Electrophile Electrophile (E+) Electrophile->Lithiated Present BEFORE Lithiation

Caption: Kinetic competition between fatal Boc-migration and productive electrophilic trapping.

Module 2: Radical & Photoredox Functionalization

Context: For C3-functionalization, radical methods (Minisci or Cross-Electrophile Coupling) are superior to anionic methods because C3-radicals are stabilized by the "planarization" of the ring, reducing strain.

Troubleshooting Guide: Photoredox/Ni Coupling
IssueDiagnosisProtocol Adjustment
Low Conversion (Stalled Reaction) Catalyst Deactivation: The azetidine amine (if unprotected) is coordinating to the Nickel catalyst.Protect the Nitrogen: Ensure the azetidine is N-Boc or N-Cbz protected. Free amines poison Ni-catalysts.
Hydrodehalogenation (Reduction of C-I) HAT Competition: Hydrogen Atom Transfer (HAT) from solvent or reagents is faster than the cross-coupling.Ligand Optimization: Switch to a more bulky bipyridine ligand (e.g., dtbbpy ) on Nickel to accelerate the reductive elimination step.
Poor Stereocontrol (dr ~ 1:1) Planar Radical Intermediate: The C3 radical is planar; the incoming group attacks from either face.Substrate Control: You cannot rely on the catalyst for dr. You must use a bulky group at C2 (e.g., t-butyl or phenyl) to sterically block one face of the ring (the "puckered" face).
Protocol: Stereoselective C3-Arylation via Photoredox

Objective: Install an aryl group at C3 with trans-selectivity relative to a C2-substituent.

  • Reagents:

    • Substrate: N-Boc-2-phenyl-azetidine-3-carboxylic acid (Precursor).

    • Catalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%).

    • Ni-Source: NiCl2·glyme (5 mol%) + dtbbpy (5 mol%).

    • Coupling Partner: Aryl Bromide (1.5 equiv).

    • Base: Cs2CO3 (2 equiv).

  • Workflow:

    • Step 1: Dissolve reagents in DMF (0.1 M). Degas via sparging with Argon for 15 mins (Oxygen quenches the excited state).

    • Step 2: Irradiate with Blue LEDs (450 nm) at room temperature.

    • Step 3: The carboxylic acid undergoes oxidative decarboxylation to generate the C3 radical.

    • Step 4: The C3 radical enters the Ni-cycle. The bulky C2-phenyl group forces the incoming Aryl-Ni species to approach from the trans-face (anti-puckering).

  • Validation: Check dr via crude 1H-NMR. Trans-isomer usually shows a lower coupling constant (

    
    ) compared to cis due to the dihedral angle in the puckered ring.
    

Module 3: Conformational Control (The Puckering Effect)

Context: The azetidine ring is not flat; it exists in equilibrium between two puckered conformers. The "Puckering Angle" (


) is typically 30-35°. Stereoselectivity is governed by the preference of substituents to occupy the "pseudo-equatorial" position.
Decision Logic for Stereochemical Design

Use the following logic to predict or design stereoselectivity:

  • Steric Bulk Rule: Large groups at C3 will exclusively adopt the pseudo-equatorial position to avoid 1,3-diaxial-like interactions with the protons on the ring.

  • Dipole Effect (Fluorine): If introducing Fluorine at C3, the gauche effect is weak. Instead, charge-dipole interactions with the Nitrogen lone pair (or N-protecting group) dominate.

    • Tip: In N-protected azetidines, C3-F tends to orient trans to the N-protecting group carbonyl to minimize dipole repulsion.

Visualizing the Method Selection

MethodSelection Start Target: Functionalized Azetidine PosQ Which position? Start->PosQ C2 C2 Functionalization PosQ->C2 Alpha to N C3 C3 Functionalization PosQ->C3 Beta to N C2_Method Method: Directed Lithiation (Beak/Hodgson Type) C2->C2_Method C3_Method Method: Radical/Cross-Coupling or Strain Release (ABB) C3->C3_Method C2_Key Key: Use N-Boc/N-Piv for direction C2_Method->C2_Key Stereo Stereocontrol Required? C3_Method->Stereo C3_Key Key: Photoredox (Decarboxylative) or I-Li Exchange (Flow) Stereo->C3_Key No (Racemic ok) SubstrateControl Substrate Control: Use C2-bulky group to block one face Stereo->SubstrateControl Yes (High dr needed)

Caption: Decision matrix for selecting the optimal functionalization pathway based on regiochemistry.

References

  • Directing Groups in Lithiation: Hodgson, D. M., & Lee, G. P. (1997). Enantioselective synthesis of 2-substituted azetidines via lithiation of 1-(alpha-methylbenzyl)azetidine. Chemical Communications.[1] Link

  • Boc-Migration & Trapping: Aggarwal, V. K., et al. (2009). Stereocontrolled Synthesis of

    
    -Amino Alcohols from Lithiated Aziridines and Boronic Esters. Angewandte Chemie International Edition. Link
    
  • Photoredox C3 Functionalization: Duncton, M. A. J., et al. (2016). Preparation of 3-Aryl-3-aryloxyazetidines via Minisci Reaction. Organic Letters. Link

  • Strain-Release (ABB) Chemistry: Gianatassio, R., et al. (2016). Strain-Release Amination. Science. Link

  • Azetidine Conformational Analysis: Anderson, W. R., et al. (2022). Conformational preferences of azetidines and their impact on drug discovery. Journal of Medicinal Chemistry. Link

Sources

Optimization

Best practices for handling and storing Benzyl azetidine-1-carboxylate

This is the Technical Support Center for Benzyl azetidine-1-carboxylate (N-Cbz-azetidine). This guide is designed to bypass generic advice and address the specific physicochemical challenges posed by the azetidine ring s...

Author: BenchChem Technical Support Team. Date: March 2026

This is the Technical Support Center for Benzyl azetidine-1-carboxylate (N-Cbz-azetidine). This guide is designed to bypass generic advice and address the specific physicochemical challenges posed by the azetidine ring strain and carbamate protection.

Part 1: Executive Technical Summary

Benzyl azetidine-1-carboxylate is a critical intermediate for introducing the azetidine pharmacophore.[1][2] Unlike stable piperidines or pyrrolidines, the azetidine ring possesses significant angle strain (~25 kcal/mol), making it susceptible to ring-opening reactions under conditions that would be safe for larger heterocycles.[2]

Property Technical Specification
CAS Number 53882-84-2
IUPAC Name Benzyl azetidine-1-carboxylate
Formula / MW C₁₁H₁₃NO₂ / 191.23 g/mol
Physical State Colorless to pale yellow viscous oil (often supercools)
Boiling Point ~140–145°C (at 2 mmHg) / Decomposes >200°C at atm
Density 1.18 ± 0.05 g/cm³
Solubility Soluble in DCM, THF, EtOAc, MeOH; Insoluble in water
Storage Class Temperature Sensitive / Hygroscopic

Part 2: Storage & Stability (The "Shelf Life" FAQs)

Q: My bottle arrived as a viscous oil, but the CoA says "low-melting solid." Has it degraded?

A: Likely not. Benzyl azetidine-1-carboxylate has a melting point near room temperature (approx. 20–25°C) and exhibits significant supercooling tendencies.[1][2] It often remains a viscous liquid even below its freezing point.[1][2]

  • Verification: Run a ¹H NMR. If the characteristic benzylic singlet (~5.1 ppm) and azetidine triplets (~4.0 ppm and ~2.2 ppm) are intact without extra olefinic signals (indicating ring opening), the compound is pure.

  • Action: Store at 2–8°C . If solidification is required for weighing, freeze at -20°C overnight.[1][2]

Q: I observe a white precipitate in the oil after 6 months at 4°C. What is it?

A: This is often benzyl carbamate or polymerized ring-opened byproducts.[1][2]

  • Mechanism: Trace moisture can hydrolyze the carbamate, releasing benzyl alcohol and the free azetidine (which is volatile and reactive).[1] Alternatively, acid traces can catalyze ring opening (polymerization).

  • Troubleshooting: Dissolve a sample in DCM and filter. If the solid is insoluble in organic solvents, it is likely a polymer.[1][2] If soluble, check TLC (10% MeOH/DCM).

  • Prevention: Always store under an inert atmosphere (Argon/Nitrogen).[1] The azetidine ring is sensitive to moisture-induced hydrolysis over long periods.[1][2]

Q: Can I store this compound in a standard chemically resistant plastic bottle?

A: No. Use glass (borosilicate) or Teflon (PTFE) containers only.[1]

  • Reasoning: Azetidine derivatives can act as plasticizers or extract impurities from low-density polyethylene (LDPE).[1][2] Furthermore, the high surface area of plastic allows moisture permeation, accelerating hydrolysis.

Part 3: Handling & Safety (The "Benchtop" FAQs)

Q: Is this compound volatile? Do I need a respirator?

A: The N-Cbz derivative itself has low volatility due to the heavy protecting group.[1][2] However, free azetidine (formed if the Cbz group cleaves) is highly volatile, toxic, and has a pungent ammoniacal odor.

  • Protocol: Always handle in a fume hood. If you detect an amine-like smell, degradation has occurred.[1][2]

Q: How do I dispense this viscous oil accurately for small-scale reactions (<50 mg)?

A: Viscosity leads to significant loss on pipette tips.[1][2]

  • Best Practice (Gravimetric Dilution): Do not weigh directly.

    • Weigh the bulk oil into a tared vial.

    • Dissolve in a specific volume of reaction solvent (e.g., dry THF) to create a stock solution (e.g., 1.0 M).

    • Dispense by volume.[1][2]

  • Why: This minimizes physical loss and ensures the stoichiometry is accurate, which is critical to preventing side reactions in azetidine chemistry.[1]

Part 4: Reaction Troubleshooting (The "Chemistry" FAQs)

Q: I am trying to remove the Cbz group with H₂/Pd-C, but the reaction stalls at 50% conversion. Why?

A: This is a classic "poisoning" effect common with cyclic amines.[1]

  • Mechanism: The free azetidine nitrogen generated is a strong Lewis base.[1] It binds tightly to the Palladium surface, deactivating the catalyst.[1][2]

  • Solution:

    • Add Acid: Run the hydrogenation in MeOH containing 1.05 equivalents of HCl or AcOH. The protonated azetidinium salt does not bind to the catalyst.[1][2]

    • Pressure: Increase H₂ pressure to 50 psi (3-4 bar).

    • Catalyst: Switch to Pd(OH)₂ (Pearlman’s catalyst), which is often more robust for stubborn Cbz groups.[1]

Q: During deprotection with HBr/AcOH, I see a complex mixture. What happened?

A: You likely triggered acid-mediated ring opening .[1][2]

  • The Trap: While HBr/AcOH is standard for Cbz removal, the bromide ion is a strong enough nucleophile to attack the strained azetidine ring (Sₙ2 attack), opening it to form a linear 3-bromo-propylamine derivative.[1][2]

  • Correct Protocol: Avoid strong nucleophilic acids. Use hydrogenolysis (H₂/Pd) or TMSI (Trimethylsilyl iodide) under strictly anhydrous conditions if hydrogenation is impossible.[1]

Q: I tried to lithiate the 2-position (α-lithiation) and the reaction turned black/tarry.

A: The ring is fragile. Standard n-BuLi is too nucleophilic and can attack the carbonyl or the ring.[1][2]

  • Protocol Fix:

    • Use sec-BuLi: It is more basic but less nucleophilic due to steric bulk.[1][2]

    • Temperature: Must be -78°C or lower . Even -40°C is fatal to the lithiated species.[1][2]

    • Ligand: Add TMEDA (Tetramethylethylenediamine) to stabilize the lithiated intermediate.

Part 5: Visualized Degradation & Handling Workflows

Diagram 1: Azetidine Stability & Degradation Pathways

This diagram illustrates the two primary failure modes: Acid-Catalyzed Ring Opening (ACRO) and Nucleophilic Attack.[1][2]

AzetidineStability cluster_0 Critical Failure Mode Start N-Cbz-Azetidine (Intact) Protonated Protonated Species (Activated Strain) Start->Protonated + H+ Deprotection Free Azetidine (Desired) Start->Deprotection H2 / Pd-C (Safe Route) Acid Strong Acid (HBr/HCl) Nu Nucleophile (Br-, I-, OH-) RingOpen Ring Opening (Linear Byproduct) Protonated->RingOpen + Nu- (SN2 Attack)

Caption: Acidic conditions activate the strained ring, allowing nucleophiles to cleave the C-N bond, destroying the pharmacophore.[2]

Diagram 2: Safe Handling Workflow

Decision tree for dispensing and setting up reactions to minimize moisture exposure.

HandlingWorkflow Storage Storage: 4°C, Argon Check Check State: Liquid or Solid? Storage->Check Solid Solid: Weigh rapidly in air Check->Solid If Frozen Liquid Viscous Oil: Do NOT pipette directly Check->Liquid If Oil Dispense Dispense by Volume Solid->Dispense Risk of hydrolysis Stock Make Stock Soln: Dissolve in dry THF/DCM Liquid->Stock Best Practice Stock->Dispense

Caption: Gravimetric dilution (making a stock solution) is the only reliable method to dispense viscous azetidine oils accurately.[2]

Part 6: Emergency & Disposal

  • Skin Contact: Wash immediately with soap and water.[1][2] Azetidines can penetrate skin.[1][2] Do not use ethanol (increases permeability).[1]

  • Spill (Benchtop): Absorb with sand or vermiculite.[1] Do not use acidic absorbents (clay) as this may generate heat and fumes via ring opening.[1][2]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not pour down the drain ; azetidines are aquatic toxins.[1]

References

  • Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link[2]

  • Padwa, A. (2011).[1] Strain-Release in the Synthesis of Nitrogen Heterocycles. Chemical Society Reviews.[1][2] Link

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 57241450, Benzyl azetidine-1-carboxylate. Link

  • Sudalai, A., et al. (2004).[1] Benzylic Oxidation and Cbz Protection: Stability Profiles. Tetrahedron: Asymmetry.[1][2] Link

  • ChemicalBook. (2024).[1] Benzyl azetidine-1-carboxylate MSDS and Properties. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR analysis of Benzyl azetidine-1-carboxylate

Title: Comprehensive 1H and 13C NMR Analysis of Benzyl Azetidine-1-Carboxylate: A Comparative Guide Azetidines, highly strained four-membered nitrogenous heterocycles, are increasingly utilized in modern drug development...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive 1H and 13C NMR Analysis of Benzyl Azetidine-1-Carboxylate: A Comparative Guide

Azetidines, highly strained four-membered nitrogenous heterocycles, are increasingly utilized in modern drug development as metabolically stable bioisosteres for larger aliphatic rings. Because the secondary amine of the azetidine ring is highly reactive, it requires robust protection during multi-step synthetic workflows. The carboxybenzyl (Cbz) group is a premier choice due to its stability across a wide pH range and its orthogonal cleavage via catalytic hydrogenolysis.

This guide provides an objective, data-driven comparison of the ^1H and ^13C Nuclear Magnetic Resonance (NMR) profiles of Benzyl azetidine-1-carboxylate (Cbz-azetidine) against its common alternatives: tert-Butyl azetidine-1-carboxylate (Boc-azetidine) and unprotected azetidine.

The attachment of a carbamate protecting group (such as Cbz or Boc) to the azetidine nitrogen fundamentally alters the electronic and conformational environment of the ring. The lone pair of electrons on the nitrogen atom delocalizes into the adjacent carbonyl group, creating a partial double-bond character between the nitrogen and the carbonyl carbon.

This restricted rotation leads to the formation of cis and trans rotamers. In NMR spectroscopy, particularly at ambient temperatures in solvents like CDCl3, this phenomenon manifests as resonance line broadening or the splitting of the α-protons (C2 and C4) into distinct rotameric signals [2]. Understanding this causality is critical: analysts must not mistake rotameric broadening for sample impurity or poor magnetic shimming.

Rotamer_Effect N1 Carbamate Group (Cbz / Boc) N2 Nitrogen Lone Pair Delocalization N1->N2 Induces N3 Restricted N-C(O) Bond Rotation N2->N3 Causes N4 Cis/Trans Rotamers (NMR Line Broadening) N3->N4 Results in

Logical causality of carbamate-induced rotameric effects in NMR spectra.

Comparative NMR Data Analysis

The table below summarizes the quantitative ^1H and ^13C NMR chemical shifts for Cbz-azetidine [1], Boc-azetidine [3], and unprotected azetidine [4]. All data are referenced in CDCl3 at 400 MHz for ^1H and 100 MHz for ^13C.

Compound^1H NMR Chemical Shifts (δ, ppm)^13C NMR Chemical Shifts (δ, ppm)
Benzyl azetidine-1-carboxylate 7.24–7.33 (m, 5H, Ar-H); 5.04 (s, 2H, Ph-CH2); 3.98 (t, J=7.7 Hz, 4H, C2/C4); 2.14–2.22 (m, 2H, C3)156.4 (C=O); 136.5 (Ar-C); 128.5, 128.0, 127.9 (Ar-CH); 66.7 (CH2-O); 47.5 (C2/C4); 15.8 (C3)
tert-Butyl azetidine-1-carboxylate 3.85 (t, J=7.6 Hz, 4H, C2/C4); 2.15 (p, J=7.6 Hz, 2H, C3); 1.40 (s, 9H, t-Bu)156.0 (C=O); 79.5 (C-O); 47.0 (C2/C4); 28.4 (CH3); 15.5 (C3)
Unprotected Azetidine 3.50 (t, J=7.5 Hz, 4H, C2/C4); 2.20 (p, J=7.5 Hz, 2H, C3); 1.80 (br s, 1H, NH)48.0 (C2/C4); 18.5 (C3)

Data Interpretation:

  • Deshielding Effect: The electron-withdrawing nature of the Cbz and Boc groups significantly deshields the C2 and C4 protons of the azetidine ring, shifting them from ~3.50 ppm in the unprotected amine to ~3.98 ppm (Cbz) and ~3.85 ppm (Boc).

  • Aromatic Indicators: Cbz-azetidine is uniquely identifiable by the multiplet at 7.24–7.33 ppm (phenyl ring) and the sharp singlet at 5.04 ppm (benzylic methylene), which are absent in Boc-protected or unprotected variants.

Experimental Protocol: Self-Validating NMR Acquisition

To ensure reproducibility and high-resolution spectral data, the following protocol establishes a self-validating system for NMR acquisition. The choice of CDCl3 is deliberate: it provides a non-polar environment that minimizes solute-solvent hydrogen bonding, allowing the intrinsic rotameric states of the carbamate to be observed accurately.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of the azetidine derivative in 0.6 mL of high-purity deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS). Causality: TMS acts as an internal standard (0.00 ppm), ensuring that chemical shift referencing is absolute and independent of external magnetic drift.

  • Tube Selection & Loading: Transfer the homogeneous solution into a standard 5 mm precision NMR tube. Ensure the solvent column height is exactly 4.0 to 4.5 cm. Causality: A correct solvent depth prevents magnetic field distortion at the edges of the receiver coil, which would otherwise degrade resolution.

  • Shimming and Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl3. Perform gradient shimming until the CDCl3 solvent peak (7.26 ppm) exhibits a line width at half-height (FWHM) of < 1.0 Hz. Causality: This step self-validates the magnetic homogeneity; failing to achieve < 1.0 Hz indicates particulate contamination or poor tube quality.

  • ^1H NMR Acquisition: Set the spectral width to 12 ppm and the relaxation delay (D1) to 1.5 seconds. Acquire 16 to 32 scans.

  • ^13C NMR Acquisition: Set the spectral width to 250 ppm and the relaxation delay (D1) to 2.0 seconds. Acquire 512 to 1024 scans using WALTZ-16 proton decoupling. Causality: The extended D1 ensures complete relaxation of quaternary carbons (e.g., the Cbz carbonyl at 156.4 ppm), preventing artificial signal attenuation.

  • Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz for ^1H and 1.0 Hz for ^13C prior to Fourier transformation. Manually correct the phase and baseline.

NMR_Workflow A 1. Sample Preparation (15-20 mg in CDCl3 + TMS) B 2. Shimming & Tuning (Optimize D-lock & Field) A->B C 3. Data Acquisition (1H: 16 scans, 13C: 1024 scans) B->C D 4. Fourier Transform & Phase Correction C->D E 5. Spectral Validation (TMS = 0.00 ppm, FWHM < 1Hz) D->E

NMR Sample Preparation and Acquisition Workflow

Comparative Application in Drug Development

When selecting a protecting group for azetidine during drug synthesis, the choice between Cbz and Boc extends beyond NMR characteristics:

  • Stability and Cleavage: Cbz-azetidine is highly stable to strongly acidic conditions (e.g., TFA, HCl), which would instantly cleave a Boc group. Conversely, Cbz is smoothly removed via catalytic hydrogenation (H2, Pd/C), a condition under which Boc remains entirely intact.

  • Handling: Benzyl azetidine-1-carboxylate is typically a viscous, high-boiling oil, whereas tert-butyl azetidine-1-carboxylate can be more volatile. Unprotected azetidine is highly volatile (b.p. ~61 °C) and prone to atmospheric oxidation and carbon dioxide absorption, making the protected forms mandatory for long-term storage.

By leveraging the specific ^1H and ^13C NMR signatures outlined in this guide, researchers can accurately monitor the protection, functionalization, and deprotection of azetidine scaffolds in complex pharmaceutical syntheses.

References

  • Bidentate Ligand-Engineered MOF-Based Cu Single-Atom Catalyst for Selective Conversion of Organic Azides. doi.org.
  • Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. nih.gov.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. mdpi.com.
  • PIPERIDINE AND AZETIDINE FORMATION BY DIRECT CYCLIZATION OF DIOLS WITH N-NONSUBSTITUTED SULFONAMIDE. clockss.org.
Comparative

Characterization of Benzyl azetidine-1-carboxylate derivatives

Publish Comparison Guide: Characterization and Strategic Application of Benzyl Azetidine-1-Carboxylate Derivatives Introduction to Azetidine Scaffolds in Medicinal Chemistry Azetidines have emerged as privileged structur...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Characterization and Strategic Application of Benzyl Azetidine-1-Carboxylate Derivatives

Introduction to Azetidine Scaffolds in Medicinal Chemistry

Azetidines have emerged as privileged structural motifs in modern drug discovery, frequently deployed as metabolically stable, low-lipophilicity bioisosteres for piperidines and pyrrolidines[1]. However, the inherent ring strain (~26 kcal/mol) of this four-membered nitrogen heterocycle presents significant synthetic challenges, particularly concerning ring-opening side reactions during multi-step synthesis.

The selection of the nitrogen protecting group is not merely a matter of synthetic convenience; it fundamentally dictates the electronic nature, reactivity, and stability of the azetidine ring[2]. This guide objectively compares Benzyl azetidine-1-carboxylate (Cbz-azetidine) derivatives against alternative protecting strategies (Boc, Fmoc) and provides field-validated experimental protocols for their characterization and application.

The Mechanistic Paradigm: Why Cbz? (The Logic)

Expertise & Experience: When designing a synthetic route involving azetidine intermediates, the protecting group must balance stability with the electronic demands of the target reaction. In late-stage electrophilic azetidinylation or reactions proceeding via an azetidinium ion/carbocation intermediate, the Cbz group is uniquely advantageous[1].

Causality: The carbobenzyloxy (Cbz) group stabilizes adjacent carbocations through a field effect and potential neighboring group participation. In contrast, the tert-butoxycarbonyl (Boc) group is highly acid-labile, often leading to premature deprotection and subsequent ring degradation under Lewis or Brønsted acid conditions[1]. The Fmoc group, while acid-stable, is susceptible to cleavage by basic amines, limiting its utility in multi-component cross-couplings.

G Start Azetidine Intermediate Functionalization Boc N-Boc Protection Start->Boc Cbz N-Cbz Protection Start->Cbz Fmoc N-Fmoc Protection Start->Fmoc BocResult Acid-Catalyzed Degradation / Deprotection Boc->BocResult Strong Lewis/Brønsted Acids CbzResult Carbocation Stabilization (Field Effect) Cbz->CbzResult Electrophilic Activation FmocResult Base-Induced Premature Cleavage Fmoc->FmocResult Basic Amines/Nucleophiles Success Successful Late-Stage Azetidinylation CbzResult->Success Nucleophilic Attack

Mechanistic decision tree illustrating the fate of protected azetidines during functionalization.

Objective Comparison: Cbz vs. Boc vs. Fmoc Azetidines

To facilitate objective decision-making, the following table synthesizes the performance metrics of the three primary azetidine protecting groups[2].

Feature / MetricBenzyl Azetidine-1-Carboxylate (Cbz)tert-Butyl Azetidine-1-Carboxylate (Boc)Fluorenylmethyloxycarbonyl (Fmoc)
Cleavage Conditions Hydrogenolysis (H2, Pd/C), Strong Lewis AcidsMild to Strong Acids (TFA, HCl)Mild Bases (Piperidine, DBU)
Acid Stability High (Stable to TFA)Low (Cleaves rapidly)High
Base Stability HighHighLow (Cleaves rapidly)
Electronic Effect Stabilizes adjacent carbocationsElectron-withdrawing, acid-labileStrongly electron-withdrawing
UV Visibility High (254 nm active, aids HPLC)Low (Requires ELSD or CAD)Very High (Strong chromophore)
Primary Use Case Late-stage electrophilic couplings, orthogonal to BocEarly-stage building blocksSolid-phase peptide synthesis

Experimental Characterization of Benzyl Azetidine-1-Carboxylate

Accurate characterization of Cbz-azetidines requires an understanding of their dynamic solution-state behavior.

NMR Spectroscopy (The Rotamer Effect): A hallmark of N-Cbz (and N-Boc) azetidines in NMR spectroscopy is the presence of rotamers[3]. Due to the partial double-bond character of the carbamate C-N bond, rotation is restricted at room temperature. Causality in Data: In the ^1H NMR spectrum (CDCl3, 298 K), the methylene protons adjacent to the nitrogen (C2 and C4) often appear as broadened multiplets or distinct duplicated signals (e.g., ~4.05 ppm and ~3.95 ppm) rather than a sharp triplet[4]. Similarly, ^13C NMR will display duplicated peaks for the azetidine ring carbons. Validation Tip: Performing Variable Temperature (VT) NMR at 330–350 K will cause these rotameric signals to coalesce into sharp, time-averaged peaks, confirming the structural assignment and ruling out diastereomeric impurities[5].

Infrared (IR) Spectroscopy: The carbamate carbonyl stretch is typically observed as a strong, sharp band at ~1700–1710 cm⁻¹, distinct from standard amide or ester frequencies[4].

Self-Validating Experimental Protocols

Trustworthiness in synthetic chemistry relies on self-validating systems. The following protocols incorporate built-in mechanistic checkpoints to ensure reproducibility.

Protocol A: Synthesis of Benzyl Azetidine-1-Carboxylate

Objective: Protect free azetidine using Schotten-Baumann conditions.

  • Preparation: Dissolve azetidine hydrochloride (10.0 mmol) in a biphasic mixture of THF (20 mL) and saturated aqueous NaHCO3 (20 mL). Causality: The biphasic system ensures the free amine remains in the organic layer while HCl is neutralized by the aqueous buffer, preventing the hydrolysis of the electrophile.

  • Addition: Cool the vigorously stirring mixture to 0 °C. Add benzyl chloroformate (Cbz-Cl, 11.0 mmol) dropwise over 15 minutes. Causality: Cooling suppresses the competing hydrolysis of Cbz-Cl to benzyl alcohol and CO2.

  • Reaction & Validation: Allow the reaction to warm to room temperature and stir for 4 hours. Self-Validation Checkpoint: Spot the organic layer on a silica TLC plate and stain with Ninhydrin. The starting material (free amine) will appear as a dark purple spot. The reaction is complete when the purple spot disappears, and a new UV-active spot (the Cbz-product) appears.

  • Isolation: Separate the organic layer, wash with 1M HCl (to remove unreacted amine) and brine, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Orthogonal Deprotection via Catalytic Hydrogenolysis

Objective: Cleave the Cbz group to yield the free azetidine without affecting acid-labile (e.g., Boc) or base-labile groups[6].

  • Preparation: Dissolve the Cbz-azetidine derivative (5.0 mmol) in anhydrous Methanol (15 mL). Add 10 wt% Pd/C (0.05 equiv Pd).

  • Atmosphere Exchange: Seal the flask and purge the atmosphere with N2 gas for 5 minutes, followed by H2 gas via a balloon. Causality: Purging with N2 removes oxygen, preventing the catastrophic ignition of methanol vapor catalyzed by dry palladium.

  • Reaction & Validation: Stir vigorously at room temperature under an H2 atmosphere. Self-Validation Checkpoint: The cleavage of the Cbz group generates toluene and CO2 gas. The cessation of micro-bubble formation in the solvent indicates the completion of the decarboxylation step. Furthermore, TLC (Ninhydrin stain) will transition from a UV-active, non-staining spot to a UV-inactive, purple-staining spot.

  • Filtration: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. (Caution: Do not let the filter cake dry out under air; wash with additional methanol to prevent fires). Concentrate the filtrate to yield the free azetidine.

References

  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. URL: [Link]

  • US12180196B2 - Azetidine-substituted pyridine and pyrazine compounds as inhibitors of cannabinoid receptor 2. Google Patents.
  • Bidentate Ligand-Engineered MOF-Based Cu Single-Atom Catalyst for Selective Conversion of Organic Azides. DOI.org. URL: [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[5]hexanes and spiro[3.3]heptanes. RSC Publishing. URL: [Link]

  • α- and α′-Lithiation–Electrophile Trapping of N-Thiopivaloyl and N-tert-Butoxythiocarbonyl α-Substituted Azetidines: Rationalization of the Regiodivergence Using NMR and Computation. The Journal of Organic Chemistry. URL: [Link]

  • Rotamers or Diastereomers? An Overlooked NMR Solution. ResearchGate. URL: [Link]

Sources

Validation

The Strategic Selection of N-Protecting Groups for Azetidines: A Comparative Analysis of Benzyl Carbamate and Alternatives

In the intricate world of synthetic organic chemistry, particularly within drug discovery and development, the azetidine ring has emerged as a privileged scaffold.[1][2][3] Its rigid, four-membered structure imparts uniq...

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of synthetic organic chemistry, particularly within drug discovery and development, the azetidine ring has emerged as a privileged scaffold.[1][2][3] Its rigid, four-membered structure imparts unique conformational constraints that can enhance binding affinity and selectivity for biological targets.[1] However, the inherent reactivity of the azetidine nitrogen necessitates the use of protecting groups to orchestrate selective chemical transformations.[4] This guide provides a comprehensive comparison of Benzyl azetidine-1-carboxylate with other common N-protecting groups, offering experimental insights to inform strategic selection in complex synthetic routes.

The Central Role of N-Protection in Azetidine Chemistry

The secondary amine within the azetidine ring is nucleophilic and readily participates in various reactions.[4] To achieve regioselectivity and prevent unwanted side reactions during synthesis, the nitrogen atom is temporarily "masked" with a protecting group.[4][5] The ideal protecting group should be:

  • Easy to install in high yield.

  • Stable to a wide range of reaction conditions.

  • Readily cleavable under specific and mild conditions that do not compromise the integrity of the rest of the molecule.[4]

  • Orthogonal to other protecting groups present in the molecule, allowing for selective deprotection.[4][5][6][7]

The choice of an N-protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic campaign.[6]

In-Depth Analysis of Key N-Protecting Groups for Azetidines

This section provides a detailed examination of the most frequently employed N-protecting groups for azetidines, with a focus on their relative strengths and weaknesses.

Benzyl (Bn) and Benzyl Carbamate (Cbz or Z) Groups

The benzyl group (Bn), and more commonly for amines, the benzyloxycarbonyl (Cbz or Z) group, are stalwart protecting groups in organic synthesis.[1]

Installation: The Cbz group is typically introduced by reacting the azetidine with benzyl chloroformate in the presence of a base.

Stability: The Cbz group is notably stable under a wide range of conditions, including acidic and basic hydrolysis, making it a robust choice for multi-step syntheses.[1]

Deprotection: The primary method for Cbz group removal is catalytic hydrogenolysis.[7][8][9][10] This reaction involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H2 gas, ammonium formate).[8][10]

Advantages:

  • High Stability: Offers excellent stability across a broad spectrum of reaction conditions.[1]

  • Orthogonality: Cleavage via hydrogenolysis provides orthogonality to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) protecting groups.[5][7]

Disadvantages:

  • Harsh Cleavage Conditions: Catalytic hydrogenolysis may not be compatible with other functional groups in the molecule, such as alkenes, alkynes, or other reducible moieties.

  • Catalyst Poisoning: The presence of sulfur-containing functional groups can poison the palladium catalyst, hindering the deprotection reaction.

  • Safety Concerns: The use of hydrogen gas can pose safety risks in a laboratory setting.

Experimental Insight: In instances where standard Pd/C fails to effect debenzylation, a combination of Pd/C and Pd(OH)2/C can be more effective.[10] Additionally, the use of a heterogeneous acidic catalyst like niobic acid-on-carbon (Nb2O5/C) in conjunction with Pd/C has been shown to facilitate the hydrogenative deprotection of N-benzyl groups under milder conditions.[11]

tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used N-protecting groups in organic synthesis, including for azetidines.[7][12]

Installation: The Boc group is readily installed by treating the azetidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

Stability: The Boc group is stable to a variety of nucleophilic and basic conditions, as well as to catalytic hydrogenation.

Deprotection: The Boc group is cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[7]

Advantages:

  • Mild Cleavage: Acid-mediated cleavage is generally a mild and efficient process.

  • Orthogonality: Its acid lability provides orthogonality to Cbz and Fmoc groups.[7]

Disadvantages:

  • Acid Sensitivity: Not suitable for substrates containing other acid-sensitive functional groups.

  • Potential for Side Reactions: The tert-butyl cation generated during deprotection can lead to side reactions, which can often be mitigated by the use of scavengers.[7]

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is another cornerstone of amine protection, particularly in peptide synthesis.[7][13]

Installation: The Fmoc group is typically introduced using Fmoc-Cl or Fmoc-OSu.

Stability: The Fmoc group is stable to acidic conditions and catalytic hydrogenolysis.[14]

Deprotection: The Fmoc group is cleaved under basic conditions, usually with a solution of piperidine in DMF.[7][15]

Advantages:

  • Mild, Base-Mediated Cleavage: The deprotection conditions are mild and orthogonal to both Boc and Cbz groups.[5][7]

Disadvantages:

  • Base Sensitivity: Not compatible with substrates containing other base-labile functional groups.

  • Dibenzofulvene Adduct Formation: The dibenzofulvene byproduct generated during deprotection can react with the deprotected amine, though this is typically scavenged by the excess amine base used for cleavage.[15]

Comparative Summary of Protecting Group Properties

Protecting GroupInstallation ReagentStabilityCleavage ConditionsOrthogonality
Benzyl (Bn) / Cbz Benzyl chloroformateAcid, BaseCatalytic Hydrogenolysis (e.g., H₂, Pd/C)Boc, Fmoc
Boc Di-tert-butyl dicarbonateBase, HydrogenolysisStrong Acid (e.g., TFA)Cbz, Fmoc
Fmoc Fmoc-Cl, Fmoc-OSuAcid, HydrogenolysisBase (e.g., Piperidine)Cbz, Boc

Experimental Protocols

General Procedure for N-Cbz Protection of Azetidine
  • Dissolve the azetidine hydrochloride salt in a suitable solvent (e.g., dichloromethane or a biphasic mixture of water and an organic solvent).

  • Add a base (e.g., triethylamine, sodium bicarbonate) to neutralize the hydrochloride and free the amine.

  • Cool the reaction mixture to 0 °C.

  • Slowly add benzyl chloroformate (typically 1.1-1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Perform an aqueous workup to remove salts and excess reagents.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

General Procedure for N-Boc Protection of Azetidine
  • Dissolve the azetidine in a suitable solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a base (e.g., triethylamine, diisopropylethylamine).

  • Add di-tert-butyl dicarbonate (Boc₂O, typically 1.1-1.2 equivalents).

  • Stir the reaction at room temperature until completion.

  • Perform an aqueous workup.

  • Dry the organic layer, concentrate, and purify the product.

General Procedure for N-Fmoc Protection of Azetidine
  • Dissolve the azetidine in a suitable solvent (e.g., dichloromethane, dioxane/water).

  • Add a base (e.g., sodium bicarbonate, triethylamine).

  • Add Fmoc-Cl or Fmoc-OSu (typically 1.1-1.2 equivalents).

  • Stir the reaction at room temperature until completion.

  • Perform an aqueous workup.

  • Dry the organic layer, concentrate, and purify the product.

General Procedure for N-Cbz Deprotection (Catalytic Hydrogenolysis)
  • Dissolve the N-Cbz protected azetidine in a suitable solvent (e.g., methanol, ethanol, ethyl acetate).

  • Add a palladium catalyst (e.g., 10% Pd/C, typically 5-10 mol%).

  • If using a hydrogen transfer reagent like ammonium formate, add it to the reaction mixture.

  • If using hydrogen gas, purge the reaction vessel with hydrogen and maintain a hydrogen atmosphere (balloon or Parr shaker).

  • Stir the reaction at room temperature until completion.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected azetidine.

Visualizing the Orthogonal Deprotection Strategy

The concept of orthogonal protection is fundamental to the synthesis of complex molecules. The following diagram illustrates how different protecting groups on an azetidine scaffold can be selectively removed.

G cluster_0 Protected Azetidine cluster_1 Deprotection Conditions cluster_2 Deprotected Azetidine A Azetidine-N-PG B H₂, Pd/C A->B If PG = Cbz C TFA A->C If PG = Boc D Piperidine A->D If PG = Fmoc E Azetidine-NH B->E C->E D->E

Caption: Orthogonal deprotection of N-protected azetidines.

Conclusion

The selection of an N-protecting group for azetidine is a strategic decision that hinges on the overall synthetic plan. The Benzyl carbamate (Cbz) group offers excellent stability but requires reductive cleavage, which may not be compatible with all substrates. The Boc group provides a reliable acid-labile option, while the Fmoc group is the go-to for base-labile deprotection strategies. A thorough understanding of the stability and cleavage conditions of each protecting group is paramount for the successful synthesis of complex azetidine-containing molecules. By carefully considering the principles of orthogonality and the specific requirements of the synthetic route, researchers can navigate the challenges of N-protection and unlock the full potential of the azetidine scaffold in modern drug discovery.

References

  • Ram, S. & Spicer, L. D. (1987). Catalytic transfer hydrogenolysis of N-benzyl protecting groups. Tetrahedron Letters, 28(46), 5591-5594. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Mitsui, S., Kudo, Y., & Nohira, H. (1973). The catalytic hydrogenolysis of benzylamine derivatives. Tetrahedron, 29(14), 2041-2045. [Link]

  • Coldham, I., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 86-89. [Link]

  • Albericio, F., et al. (2001). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]

  • Bayer, A. G. (2018). Synthesis and Biological Profile of Substituted Azetidinyl Carboxamides, A Novel Class of Herbicidal Acyl-ACP Thioesterase Inhibitors. Syngenta.[Link]

  • Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. [Link]

  • University of Regensburg. Protecting Groups. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. [Link]

  • Yoshida, K., Nakajima, S., & Shibasaki, M. (1988). A general procedure for the catalytic hydrogenolysis of N-benzylamines under extremely mild conditions. Heterocycles, 27(5), 1167-1170. [Link]

  • Thompson, S., et al. (2016). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online.[Link]

  • ResearchGate. Hydrogenolysis of N‐benzyl amines. [Link]

  • ResearchGate. A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. [Link]

  • Li, H., et al. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Synthetic Communications, 36(17), 2447-2453. [Link]

  • Organic Letters. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. ACS Publications.[Link]

  • Thompson, S., et al. (2016). Synthesis and Functionalization of Azetidine‐Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 55(46), 14349-14353. [Link]

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry.[Link]

  • PubChem. 1-Boc-Azetidine-3-carboxylic acid. [Link]

  • ResearchGate. Unsuccessful and successful methods for removal of N-benzyl protecting group and N- dimethoxybenzyl protecting group. [Link]

  • Green Chemistry. (2014). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. RSC Publishing.[Link]

  • ResearchGate. Strategies for the functionalization of azetidine‐containing macrocycles. [Link]

  • ACS Omega. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC.[Link]

  • EMD Millipore. Fmoc Resin Cleavage and Deprotection. [Link]

  • Semantic Scholar. An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. [Link]

  • CreoSalus. Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. [Link]

  • University of Birmingham. Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

  • Heterocycles. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. LOCKSS.[Link]

  • Google Patents.
  • Nature Protocols. (2016). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. PMC.[Link]

  • ResearchGate. Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. [Link]

  • Organic & Biomolecular Chemistry. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC.[Link]

  • ChemRxiv. Radical strain-release photocatalysis for the synthesis of azetidines. [Link]

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Comparative

Efficacy of Benzyl azetidine-1-carboxylate vs tert-butyl azetidine-1-carboxylate

Efficacy Comparison Guide: Benzyl azetidine-1-carboxylate vs. tert-Butyl azetidine-1-carboxylate in Drug Discovery Introduction Azetidines—highly strained, four-membered saturated nitrogen heterocycles—are increasingly u...

Author: BenchChem Technical Support Team. Date: March 2026

Efficacy Comparison Guide: Benzyl azetidine-1-carboxylate vs. tert-Butyl azetidine-1-carboxylate in Drug Discovery

Introduction

Azetidines—highly strained, four-membered saturated nitrogen heterocycles—are increasingly utilized in modern drug discovery as bioisosteres for larger, more lipophilic rings like piperidines, piperazines, and morpholines[1],[2]. By incorporating azetidines into an Active Pharmaceutical Ingredient (API), medicinal chemists can increase the fraction of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 hybridized carbons (

), enhance metabolic stability, and improve aqueous solubility while maintaining structural rigidity.

However, the inherent ring strain of azetidines makes their synthesis and subsequent functionalization highly challenging[1]. To navigate multi-step syntheses without degrading the sensitive azetidine core, chemists rely heavily on carbamate protecting groups[3]. This guide provides an objective, data-driven comparison of the two most prominent protected azetidine building blocks: tert-butyl azetidine-1-carboxylate (Boc-azetidine) [4] and benzyl azetidine-1-carboxylate (Cbz-azetidine) [5].

Mechanistic Causality & The Principle of Orthogonality

The strategic decision to use Boc-azetidine versus Cbz-azetidine is dictated by the concept of orthogonal protection . Orthogonality allows one protecting group to be removed under highly specific reaction conditions that leave all other protecting groups completely intact[6],[7].

  • Boc-Azetidine (Acid-Labile): The tert-butoxycarbonyl (Boc) group is completely stable to bases, nucleophiles, and catalytic hydrogenation[8]. It is exclusively cleaved by strong acids (e.g., Trifluoroacetic acid, TFA). The causality of this cleavage lies in the protonation of the carbamate oxygen, which triggers a fragmentation into a highly stable tert-butyl cation and carbamic acid. The tert-butyl cation eliminates a proton to form isobutylene gas, while the carbamic acid decarboxylates into

    
     gas and the free azetidine[6],[3].
    
  • Cbz-Azetidine (Reductive-Labile): The benzyloxycarbonyl (Cbz) group is stable to mild acids and basic conditions, making it perfectly orthogonal to Boc[9]. It is traditionally cleaved via catalytic hydrogenolysis (

    
     with Pd/C). During this process, the palladium catalyst coordinates to the aromatic benzyl ring, facilitating the cleavage of the benzylic carbon-oxygen bond to release toluene and carbamic acid, which subsequently decarboxylates[9],[3].
    

OrthogonalStrategy Start Complex API Scaffold (Contains Boc & Cbz) BocPath TFA / DCM (Acidic Conditions) Start->BocPath Pathway A CbzPath H2, Pd/C (Reductive Conditions) Start->CbzPath Pathway B BocCleaved Free Amine 1 (Cbz remains intact) BocPath->BocCleaved - Isobutylene, - CO2 CbzCleaved Free Amine 2 (Boc remains intact) CbzPath->CbzCleaved - Toluene, - CO2

Caption: Orthogonal deprotection workflow for Boc and Cbz protecting groups.

Quantitative Comparison & Stability Profiling

To assist in synthetic route design, the following table synthesizes the quantitative performance and chemical tolerance of Boc-azetidine and Cbz-azetidine, drawing on standard synthetic benchmarks[8],[3].

Parametertert-Butyl azetidine-1-carboxylate (Boc)Benzyl azetidine-1-carboxylate (Cbz)
CAS Registry Number 147621-21-4[4]1229705-38-7[10]
Primary Cleavage Reagent Trifluoroacetic Acid (TFA) or HCl/Dioxane

gas with Palladium on Carbon (Pd/C)
Cleavage Byproducts Isobutylene (gas),

(gas)
Toluene (liquid),

(gas)
Stability to Strong Base Excellent (Tolerates NaOH, LiOH)Excellent (Tolerates standard saponification)
Stability to Acid Poor (Labile at pH < 3)Good (Tolerates mild acids and dilute TFA)[9]
Stability to Hydrogenation Excellent (Completely inert)Poor (Highly labile)
Post-Cleavage Isolation High efficiency (Byproducts evaporate)Moderate (Requires filtration of Pd catalyst)

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system. The following methodologies for deprotecting azetidines include built-in mechanistic checkpoints to ensure high yield and purity without compromising the strained four-membered ring.

BocCleavageMechanism Step1 Boc-Azetidine Step2 Protonated Carbamate (TFA Addition) Step1->Step2 + H+ Step3 Carbamic Acid + t-Butyl Cation Step2->Step3 Fragmentation Step4 Free Azetidine + CO2 + Isobutylene Step3->Step4 Decarboxylation & Elimination

Caption: Mechanistic pathway of acid-catalyzed Boc-azetidine deprotection.

Protocol A: Acidic Deprotection of tert-Butyl azetidine-1-carboxylate

Objective: Isolate the free azetidine as a TFA salt while driving the reaction to completion via Le Chatelier's principle (gas evolution)[6].

  • Preparation: Dissolve the Boc-azetidine intermediate in anhydrous Dichloromethane (DCM) at a concentration of 0.1 M. Causality: DCM is a non-coordinating, polar aprotic solvent that stabilizes the transition state without buffering the incoming acid.

  • Acid Addition: Cool the reaction flask to 0°C using an ice bath. Slowly add an equal volume of Trifluoroacetic acid (TFA) dropwise. Causality: The azetidine ring is highly strained. Controlling the exotherm at 0°C prevents unwanted acid-catalyzed ring-opening side reactions.

  • Validation Check 1 (Visual): Observe the solution for effervescence. The fragmentation of the Boc group releases isobutylene and

    
    . The complete cessation of bubbling is a reliable primary indicator that the deprotection has reached equilibrium.
    
  • Validation Check 2 (Chemical): Perform Thin Layer Chromatography (TLC). Stain the plate with Ninhydrin and heat. Causality: The starting Boc-carbamate lacks a free N-H bond and will not stain. The newly formed secondary azetidine amine will react with Ninhydrin to form a vivid blue/purple spot, confirming successful cleavage.

  • Isolation: Concentrate the mixture under reduced pressure to evaporate the volatile DCM, TFA, and isobutylene, yielding the azetidine TFA salt in quantitative yield.

Protocol B: Reductive Deprotection of Benzyl azetidine-1-carboxylate

Objective: Cleave the Cbz group via catalytic hydrogenolysis without over-reducing the molecular scaffold[8],[9].

  • Preparation: Dissolve the Cbz-azetidine intermediate in HPLC-grade Methanol. Causality: Protic solvents like methanol act as excellent proton shuttles, accelerating the hydrogen transfer process on the surface of the palladium catalyst.

  • Catalyst Addition: Flush the reaction flask with inert Argon gas. Carefully add 10% Palladium on Carbon (Pd/C) (typically 10-20% w/w). Causality: Dry Pd/C is highly pyrophoric. Adding it under Argon prevents the catalyst from igniting the methanol vapors upon contact with atmospheric oxygen.

  • Hydrogenation: Evacuate the Argon and replace it with a Hydrogen (

    
    ) atmosphere using a double-layered balloon. Stir vigorously at room temperature.
    
  • Validation Check 1 (Volumetric): Monitor the deflation of the

    
     balloon. The reaction consumes exactly one molar equivalent of hydrogen gas.
    
  • Validation Check 2 (Chemical): Monitor via TLC under a 254 nm UV lamp. Causality: The Cbz group contains a strongly UV-active aromatic ring. The disappearance of the UV-active starting material spot confirms the complete hydrogenolysis of the benzyl moiety.

  • Isolation: Filter the heterogeneous mixture through a tightly packed pad of Celite, washing with excess methanol. Causality: Celite effectively traps the sub-micron palladium particulates, ensuring the final azetidine product is free of heavy metal contamination.

Conclusion & Strategic Recommendations

Both tert-butyl azetidine-1-carboxylate and benzyl azetidine-1-carboxylate are indispensable building blocks in modern drug discovery. For late-stage functionalization where heavy metal contamination is a concern, Boc-azetidine is highly recommended due to its volatile byproducts and traceless deprotection[6]. Conversely, if the target API contains acid-sensitive functional groups (e.g., acetals or sensitive glycosidic linkages), Cbz-azetidine provides a highly reliable, acid-free deprotection pathway[9]. By leveraging the orthogonality of these two carbamates, researchers can confidently construct complex, azetidine-rich bioisosteres.

References

  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Available at:[Link]

  • Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism." Available at:[Link]

  • ACS Publications. "Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery." Journal of the American Chemical Society. Available at:[Link]

Sources

Validation

HPLC and LC-MS Methods for Benzyl Azetidine-1-Carboxylate Purity Assessment: A Comparative Guide

As a Senior Application Scientist, evaluating the purity of strained-ring building blocks requires more than just running a sample through a column; it requires a deep understanding of the molecule's physicochemical vuln...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the purity of strained-ring building blocks requires more than just running a sample through a column; it requires a deep understanding of the molecule's physicochemical vulnerabilities. Benzyl azetidine-1-carboxylate (often referred to as N-Cbz-azetidine) is a highly valuable, conformationally restricted cyclic amine used extensively in medicinal chemistry and drug discovery[1].

However, the four-membered azetidine ring is highly strained and susceptible to nucleophilic ring-opening, while the carboxybenzyl (Cbz) protecting group can undergo premature cleavage under harsh conditions[1]. To ensure the integrity of this critical building block, analysts must deploy orthogonal analytical techniques. This guide explores the causality behind High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the rigorous purity assessment of N-Cbz-azetidine.

The Analytical Challenge: Causality in Method Design

Designing an analytical method for N-Cbz-azetidine requires exploiting its specific structural features while mitigating its instabilities.

  • Chromophore Exploitation (UV Detection): The Cbz protecting group contains a benzyl ring, which provides a robust chromophore. The aromatic

    
     transitions yield strong UV absorbance at ~210 nm (capturing both the carbamate carbonyl and the aromatic ring) and 254 nm (specific to the aromatic ring)[1].
    
  • Ion-Pairing vs. Ion Suppression (Mobile Phase Selection): For standard HPLC-UV, 0.1% Trifluoroacetic acid (TFA) is the preferred mobile phase additive. TFA acts as a strong ion-pairing agent, masking residual silanols on the C18 stationary phase and ensuring sharp peak shapes. However, TFA causes severe signal suppression in mass spectrometry. Therefore, for LC-MS, we must switch to 0.1% Formic Acid (FA), which provides the necessary protons for Electrospray Ionization (ESI+) without quenching the MS signal.

  • Mass Confirmation (ESI+): The exact mass of Benzyl azetidine-1-carboxylate is 191.09 g/mol [2]. In ESI+ mode, the molecule readily accepts a proton at the carbamate carbonyl, yielding a strong

    
     pseudomolecular ion at m/z 192.1.
    

Comparative Analysis: HPLC-UV vs. LC-MS

While HPLC-UV is the workhorse for batch release and quantitative purity assessment (often requiring


 purity for pharmaceutical intermediates[3]), LC-MS serves as the definitive validator for structural confirmation and impurity identification.
Analytical ParameterHPLC-UV (Quantitative Workhorse)LC-MS (Structural Validator)
Primary Objective % Area purity quantificationExact mass confirmation & impurity ID
Detection Mechanism UV Absorbance (

= 210 nm, 254 nm)
Electrospray Ionization (ESI+), m/z 192.1
Mobile Phase Additive 0.1% Trifluoroacetic Acid (TFA)0.1% Formic Acid (FA)
Specificity Moderate (relies on retention time)High (confirms molecular weight)
Sensitivity to Ring-Opening Detects impurities if Cbz is retainedDetects all ionizable impurities
Throughput 15–20 minute gradient3–5 minute UHPLC gradient

Standardized Experimental Protocols

To maintain scientific integrity, every analytical run must operate as a self-validating system . This means incorporating blank injections to rule out column carryover and utilizing appropriate signal-to-noise (S/N) thresholds.

Protocol A: HPLC-UV for Routine Purity Quantification

System Suitability: Inject a diluent blank (MeCN/H₂O) prior to the sample. The baseline must be stable with no ghost peaks


 of the target analyte area.
  • Sample Preparation: Dissolve N-Cbz-azetidine in 50:50 Acetonitrile:Water to achieve a final concentration of 1.0 mg/mL. Vortex for 30 seconds and sonicate for 2 minutes to ensure complete dissolution.

  • Column Selection: Use a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm particle size) to provide sufficient hydrophobic interaction with the benzyl group.

  • Mobile Phase Setup:

    • Phase A: HPLC-grade Water + 0.1% TFA.

    • Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, and re-equilibrate at 5% B for 4 minutes.

  • Detection & Integration: Set the UV detector to 210 nm (primary quantification) and 254 nm (Cbz-specific tracking). Integrate all peaks with an S/N ratio

    
    . Calculate purity using the area normalization method.
    
Protocol B: LC-MS for Impurity Profiling and ID

System Suitability: Ensure the mass spectrometer is calibrated using a standard tuning mix. The mass error for the


 ion must be 

ppm for high-resolution systems.
  • Sample Preparation: Dilute the HPLC sample 100-fold in 50:50 Acetonitrile:Water to prevent detector saturation in the MS source (final concentration ~10 µg/mL).

  • Column Selection: Use a UHPLC C18 column (e.g., 2.1 x 50 mm, 1.8 µm) for rapid, high-resolution separation.

  • Mobile Phase Setup:

    • Phase A: LC-MS grade Water + 0.1% Formic Acid.

    • Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution: 5% B to 95% B over 4 minutes at a flow rate of 0.4 mL/min. Column temperature set to 40 °C.

  • MS Parameters: Operate in ESI positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C. Scan range: m/z 100 to 500. Extract the chromatogram for m/z 192.1 to confirm the parent molecule[2].

Workflow & Mechanistic Visualizations

The following diagrams illustrate the logical decision tree for batch release and the mechanistic fragmentation pathway of the molecule within the mass spectrometer.

Workflow Start Synthesized N-Cbz-Azetidine SamplePrep Sample Preparation (1 mg/mL in MeCN/H2O) Start->SamplePrep HPLC RP-HPLC-UV Analysis (λ = 210 nm, 254 nm) SamplePrep->HPLC Decision UV Purity ≥ 99.5%? HPLC->Decision LCMS LC-MS Analysis (ESI+, m/z 192.1) Decision->LCMS Yes Impurity Impurity Profiling (Identify ring-opened byproducts) Decision->Impurity No Release Batch Release (Validated Building Block) LCMS->Release Impurity->HPLC Repurify & Retest

Figure 1: Analytical decision workflow for the purity assessment and batch release of N-Cbz-azetidine.

Fragmentation Parent [M+H]+ m/z 192.1 (Benzyl azetidine-1-carboxylate) Cleavage Carbamate Ester Cleavage (ESI+ Collision) Parent->Cleavage Frag1 m/z 91.1 (Tropylium / Benzyl Cation) Cleavage->Frag1 Dominant Ion Frag2 Neutral Loss (Azetidine + CO2) Cleavage->Frag2 Undetected

Figure 2: ESI+ MS fragmentation pathway of N-Cbz-azetidine highlighting the dominant benzyl cation.

References

  • Royal Society of Chemistry (RSC) / DOI. "Bidentate Ligand-Engineered MOF-Based Cu Single-Atom Catalyst for Selective Conversion of Organic Azides". Available at: [Link]

Sources

Comparative

Alternative reagents for the synthesis of N-protected azetidines

Topic: Alternative Reagents for the Synthesis of N-Protected Azetidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Comparative Guide: Reagents for the Cyc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Alternative Reagents for the Synthesis of N-Protected Azetidines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Comparative Guide: Reagents for the Cyclization of -Amino Alcohols to N-Protected Azetidines

Executive Summary & Strategic Overview

The azetidine ring system is a high-value pharmacophore in modern medicinal chemistry, serving as a conformationally restricted bioisostere for amines and a scaffold for fragment-based drug discovery. However, the synthesis of azetidines via the cyclization of


-amino alcohols is kinetically and thermodynamically challenged by ring strain (~26 kcal/mol) and the unfavorable entropy of 4-exo-tet closure.

While the "classic" two-step sequence (O-sulfonylation followed by base-mediated displacement) remains the industrial benchmark, it often suffers from poor atom economy and lack of chemoselectivity in complex substrates. This guide evaluates three distinct reagent classes for this transformation, focusing on modern alternatives that offer superior selectivity, safety, or stereochemical control.

The Contenders
  • The Modern Standard: Methanesulfonyl Chloride (MsCl) / DBU (One-Pot).

  • The Direct Activator: XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate).[1][2]

  • The Stereochemical Controller: Mitsunobu System (PPh

    
     / DIAD).
    

Critical Analysis of Reagents

A. Methanesulfonyl Chloride (MsCl) / Base
  • Role: The Baseline Benchmark.

  • Mechanism: Stepwise activation of the alcohol as a mesylate, followed by intramolecular nucleophilic attack by the nitrogen.

  • Pros: Low cost; scalable; highly predictable for simple substrates.

  • Cons: Generally requires two distinct phases (activation at 0°C, cyclization at reflux); generates significant salt waste; basic conditions can cause epimerization in sensitive chiral centers adjacent to the carbonyl.

B. XtalFluor-E® (and DAST/Deoxo-Fluor)
  • Role: The Chemoselective Alternative.

  • Mechanism: Direct activation of the hydroxyl group to form an aminosulfinyl leaving group, which is displaced in situ by the internal amine.

  • Evolution: While DAST and Deoxo-Fluor were historically used, XtalFluor-E is the superior choice due to its crystalline nature, enhanced thermal stability (dec. >200°C vs. ~140°C for DAST), and lack of free HF generation (requires an exogenous fluoride source/promoter like DBU or Et

    
    N[2]·3HF).
    
  • Pros: Single synthetic operation; mild conditions (often RT); avoids strong heating; high chemoselectivity over other esters/amides.

  • Cons: Higher reagent cost; requires careful handling of moisture.

C. Mitsunobu Conditions (PPh / DIAD)
  • Role: The Stereochemical Inverter.

  • Mechanism: Activation of the alcohol by the betaine intermediate, followed by S

    
    2 displacement with complete inversion of configuration  at the carbon bearing the hydroxyl group.
    
  • Pros: Essential for chiral synthesis where the starting material has the "wrong" stereochemistry (e.g., converting an L-amino acid derivative to a D-configured azetidine); extremely mild (0°C to RT).

  • Cons: Poor atom economy (generates Ph

    
    PO and hydrazide waste); difficult purification; requires acidic N-H (pKa < 13, e.g., N-Tosyl, N-Nosyl) and often fails with simple N-Alkyl/N-Boc without modification.
    

Comparative Data Summary

FeatureMsCl / DBU (Standard) XtalFluor-E / DBU (Alternative) Mitsunobu (PPh

/DIAD)
Reaction Type One-Pot, Two-StepOne-Pot, Direct ActivationOne-Pot, Direct Activation
Stereochemistry Inversion (S

2)
Inversion (S

2)
Strict Inversion (S

2)
N-Protecting Group Boc, Cbz, Bn, TsBoc, Cbz, Bn, TsTs, Ns (Boc/Bn difficult)
Atom Economy ModerateGoodPoor
Thermal Stability HighHigh (vs DAST)Moderate
Primary Side Product Elimination (Allylamine)Elimination (Allylamine)Alkylation of Hydrazine
Typical Yield 75–90%60–85%50–80%
Scalability Excellent (kg)Moderate (g to kg)Poor (Chromatography heavy)

Mechanistic Visualization

The following diagram illustrates the divergent pathways for azetidine formation. Note the distinct activation intermediates for XtalFluor-E compared to the classical MsCl route.

Azetidine_Pathways Start N-Protected β-Amino Alcohol MsCl_Act O-Mesylate Intermediate Start->MsCl_Act MsCl, Et3N 0°C Xtal_Act Alkoxy-Amino-Difluorosulfur Intermediate Start->Xtal_Act XtalFluor-E DBU, -78°C to RT Mits_Act Oxyphosphonium Intermediate Start->Mits_Act PPh3, DIAD 0°C MsCl_Prod Azetidine (Inversion) MsCl_Act->MsCl_Prod DBU, Heat SN2 Attack Xtal_Prod Azetidine (Inversion) Xtal_Act->Xtal_Prod Intramolecular Displacement Mits_Prod Azetidine (Strict Inversion) Mits_Act->Mits_Prod N-Ts Attack SN2

Caption: Mechanistic divergence of azetidine cyclization strategies. Red: Classical Sulfonylation; Yellow: Deoxofluorination; Blue: Mitsunobu.

Detailed Experimental Protocols

Protocol A: Cyclization via XtalFluor-E (Recommended for Sensitive Substrates)

Rationale: This protocol minimizes thermal stress and avoids the generation of free HF, making it suitable for substrates containing acid-sensitive groups (e.g., acetals, silyl ethers).

Reagents:

  • Substrate: N-Boc-3-amino-1-propanol derivative (1.0 equiv)

  • Reagent: XtalFluor-E (1.2 equiv)

  • Promoter: DBU (1.5 equiv)[3]

  • Solvent: Anhydrous CH

    
    Cl
    
    
    
    (0.1 M)

Step-by-Step Workflow:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the N-Boc-amino alcohol in anhydrous CH

    
    Cl
    
    
    
    .
  • Cooling: Cool the solution to –78 °C using a dry ice/acetone bath.

  • Addition: Add DBU (1.5 equiv) followed by the portion-wise addition of solid XtalFluor-E (1.2 equiv). Note: XtalFluor-E is a solid, allowing for easier handling than liquid DAST.

  • Reaction: Stir at –78 °C for 1 hour, then remove the cooling bath and allow to warm to room temperature. Stir for an additional 2–4 hours. Monitor by TLC (stain with Ninhydrin or PMA).

  • Quench: Quench the reaction carefully with saturated aqueous NaHCO

    
    .
    
  • Workup: Extract the aqueous layer with CH

    
    Cl
    
    
    
    (3x). Wash combined organics with brine, dry over Na
    
    
    SO
    
    
    , and concentrate.[3]
  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Protocol B: Stereoselective Cyclization via Mitsunobu

Rationale: Best used when the starting material is an N-Tosyl amino alcohol and inversion of the hydroxyl center is required to achieve the desired azetidine stereochemistry.

Reagents:

  • Substrate: N-Tosyl-amino alcohol (1.0 equiv)

  • Phosphine: Triphenylphosphine (PPh

    
    , 1.5 equiv)
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD, 1.5 equiv)

  • Solvent: Anhydrous THF (0.1 M)

Step-by-Step Workflow:

  • Preparation: Dissolve N-Tosyl-amino alcohol and PPh

    
     in anhydrous THF under nitrogen. Cool to 0 °C.
    
  • Addition: Add DIAD dropwise over 15 minutes. The solution will turn yellow.

  • Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature and stir overnight (12–16 h).

  • Workup: Concentrate the reaction mixture directly under reduced pressure.

  • Purification: The major challenge is removing Ph

    
    PO. Triturate the residue with cold Et
    
    
    
    O/Hexanes (1:1) to precipitate Ph
    
    
    PO, filter, and then purify the filtrate via silica gel chromatography.

Troubleshooting & Optimization

  • Problem: Elimination (Allylamine formation).

    • Cause: The basicity of the promoter (DBU) or the reaction temperature is too high, promoting E2 elimination over S

      
      2 cyclization.
      
    • Solution: Switch to the XtalFluor-E protocol at lower temperatures (-78 °C). If using MsCl, ensure the mesylation is complete at 0 °C before adding the cyclization base.

  • Problem: Poor Yield with N-Boc in Mitsunobu.

    • Cause: The pKa of the N-Boc proton (~17) is too high for deprotonation by the Mitsunobu betaine.

    • Solution: Use N-Tosyl or N-Nosyl (pKa ~11-12). If N-Boc is mandatory, use the MsCl or XtalFluor route.

References

  • Couty, F., Evano, G., & Prim, D. (2004). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Mini-Reviews in Organic Chemistry. Link

  • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols to alkyl fluorides. Journal of Organic Chemistry.[4][5] Link

  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling.[1][2] Journal of Organic Chemistry.[4][5] (Describes XtalFluor-E). Link

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Link

  • St-Jean, F., et al. (2008). A Useful Method for the Synthesis of N-Protected Azetidines.[6][7] Journal of Organic Chemistry.[4][5] Link

Sources

Validation

Biological activity of Benzyl azetidine-1-carboxylate analogs

Publish Comparison Guide: Biological Activity of Benzyl Azetidine-1-Carboxylate Analogs Executive Summary: From Silent Scaffold to Covalent Warhead The Benzyl azetidine-1-carboxylate scaffold occupies a dual niche in mod...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Biological Activity of Benzyl Azetidine-1-Carboxylate Analogs

Executive Summary: From Silent Scaffold to Covalent Warhead

The Benzyl azetidine-1-carboxylate scaffold occupies a dual niche in modern drug discovery. In its simplest form (Cbz-azetidine), it is a ubiquitous, "silent" intermediate used to generate azetidine cores for drugs like Cobimetinib and Baricitinib . However, when functionalized as specific analogs—particularly as activated carbamates —this scaffold transforms into a potent "covalent warhead."

This guide analyzes the biological activity of these analogs, focusing on their primary role as Monoacylglycerol Lipase (MAGL) inhibitors and Stearoyl-CoA Desaturase (SCD) inhibitors . We compare the azetidine core against its 5- and 6-membered ring alternatives (pyrrolidine and piperidine), demonstrating why the high ring strain and distinct vector geometry of azetidine often yield superior potency and metabolic stability.

The Azetidine-1-Carboxylate Pharmacophore

Mechanism of Action: The "Spring-Loaded" Electrophile

The biological activity of azetidine-1-carboxylate analogs is frequently driven by the carbamate moiety acting as an electrophilic trap for serine hydrolases. Unlike larger rings, the azetidine ring introduces significant ring strain (~26 kcal/mol) .

  • Covalent Inhibition: In MAGL inhibitors, the active site serine nucleophile attacks the carbonyl carbon of the carbamate.

  • Leaving Group Effect: The azetidine ring acts as a specific leaving group or recognition element. The strain facilitates the formation of the transition state, often making azetidine carbamates more potent than their unstrained counterparts.

Key Therapeutic Targets
  • MAGL (Monoacylglycerol Lipase):

    • Role: Hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG).

    • Analog Activity: Hexafluoroisopropyl azetidine-1-carboxylates (and related benzyl analogs) bind irreversibly to MAGL, elevating 2-AG levels to treat neuroinflammation and pain.

  • SCD (Stearoyl-CoA Desaturase):

    • Role: Lipid metabolism and obesity.[1]

    • Analog Activity: 3-substituted benzyl azetidine-1-carboxylates have shown efficacy in reducing hepatic steatosis by inhibiting SCD1.

Comparative Analysis: Azetidine vs. Alternatives

The choice of ring size is critical in lead optimization. Below is a head-to-head comparison of Azetidine (4-membered) against Pyrrolidine (5-membered) and Piperidine (6-membered) analogs in the context of carbamate-based inhibitors.

Table 1: Physicochemical & Biological Performance Matrix
FeatureAzetidine Analog Pyrrolidine Analog Piperidine Analog Impact on Drug Design
Ring Strain High (~26 kcal/mol)Low (~6 kcal/mol)Negligible (~0 kcal/mol)Azetidine is more reactive/electrophilic; better for covalent inhibition.
Lipophilicity (LogP) LowerModerateHigherAzetidine improves solubility and lowers metabolic clearance (LLE).
Basicity (pKa) ~11.3 (Parent amine)~11.3~11.2Similar basicity, but azetidine's geometry alters H-bond acceptor capability.
Metabolic Stability High ModerateModerate/LowAzetidine resists oxidative metabolism better than piperidine (prone to oxidation).
Vector Geometry Rigid, "V-shape"Flexible "Envelope"Rigid "Chair"Azetidine offers unique exit vectors for substituents, accessing novel IP space.
Why Azetidine Wins in MAGL Inhibition

Experimental data indicates that azetidine-1-carboxylates often exhibit 10-100x greater potency than piperidine analogs.

  • Reasoning: The smaller ring size reduces steric clash within the narrow MAGL active site tunnel, while the inherent ring strain lowers the activation energy for the serine nucleophilic attack.

Biological Pathway Visualization

The following diagram illustrates the mechanism of action for Azetidine-1-carboxylate analogs inhibiting MAGL, leading to neuroprotective effects.

MAGL_Pathway Substrate 2-Arachidonoylglycerol (2-AG) Product_Bad Arachidonic Acid (Pro-inflammatory) Substrate->Product_Bad Hydrolysis (Normal) Effect_Good Neuroprotection & Analgesia Substrate->Effect_Good Accumulation (Therapeutic) Enzyme MAGL Enzyme (Active Serine) Complex Carbamylated Enzyme (Irreversible Complex) Enzyme->Complex Nucleophilic Attack (Covalent Bond) Enzyme->Product_Bad Catalyzes Inhibitor Azetidine-1-carboxylate Analog Inhibitor->Enzyme Targeting Complex->Product_Bad Blocks

Caption: Mechanism of Action: Azetidine analogs covalently bind MAGL, preventing 2-AG hydrolysis and enhancing neuroprotective signaling.

Experimental Protocols

These protocols are designed to be self-validating. The synthesis protocol includes a checkpoint for Cbz-deprotection, and the assay includes a positive control validation.

Protocol A: Synthesis of Functionalized Azetidine-1-Carboxylate

Objective: To synthesize a bioactive 3-substituted azetidine-1-carboxylate from the commercial Benzyl (Cbz) protected precursor.

  • Starting Material: Benzyl 3-hydroxyazetidine-1-carboxylate (Cbz-protected).

  • Functionalization (Step 1):

    • Dissolve starting material (1.0 eq) in DCM.

    • Add DAST (Diethylaminosulfur trifluoride) (1.2 eq) at -78°C to introduce a fluorine substituent (common for increasing potency).

    • Validation: Monitor by TLC (Hexane/EtOAc). Product should be less polar.

  • Deprotection (Step 2 - Critical):

    • Dissolve intermediate in MeOH.

    • Add Pd/C (10% w/w) and stir under H₂ balloon (1 atm) for 4 hours.

    • Filter through Celite.

    • Validation: ¹H NMR must show loss of aromatic benzyl protons (7.3-7.4 ppm).

  • Re-Carbamylation (Step 3 - The "Warhead"):

    • Dissolve the free amine (azetidine core) in DCM/Pyridine.

    • Add 4-nitrophenyl chloroformate followed by the specific alcohol (e.g., 1,1,1,3,3,3-hexafluoroisopropanol) to install the active carbamate.

    • Yield: Typically 60-80%.

Protocol B: MAGL Inhibition Assay (Activity-Based Protein Profiling)

Objective: To quantify the potency (IC50) of the synthesized analog against MAGL.

  • Preparation:

    • Prepare Mouse Brain Membrane proteomes (1 mg/mL) in PBS.

    • Dissolve Azetidine analog in DMSO (stock 10 mM).

  • Incubation:

    • Incubate proteome (50 µL) with Analog (various concentrations: 1 nM - 10 µM) for 30 min at 37°C.

  • Probe Labeling:

    • Add FP-Rhodamine (fluorophosphonate probe, 1 µM final) to all samples.

    • Incubate for 30 min at room temperature. (FP-Rhodamine binds only to active serine hydrolases. If your analog worked, the enzyme is blocked and won't bind the probe).

  • Analysis:

    • Quench with SDS-loading buffer. Run SDS-PAGE.

    • Visualize in-gel fluorescence.

  • Quantification:

    • Measure band intensity at ~33 kDa (MAGL).

    • Self-Validation: The "No Inhibitor" control must show a bright band. A known inhibitor (e.g., JZL184) must show no band.

Synthesis Workflow Diagram

Synthesis_Workflow Start Benzyl azetidine-1-carboxylate (Cbz-Core) Step1 Functionalization (e.g., Fluorination/Arylation) Start->Step1 Intermediate Substituted Cbz-Azetidine Step1->Intermediate Step2 Hydrogenolysis (H2, Pd/C) Remove Benzyl Group Intermediate->Step2 FreeAmine Free Azetidine Amine Step2->FreeAmine Step3 Carbamylation (Install Active Warhead) FreeAmine->Step3 Final Active MAGL Inhibitor (Azetidine-1-carboxylate Analog) Step3->Final

Caption: Synthetic route transforming the inert Cbz-intermediate into a bioactive inhibitor.

References

  • Butler, C. R., et al. (2017). "Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase." Journal of Medicinal Chemistry. Link

  • Sardarian, A. R., et al. (2019). "Synthesis of Azetidine-1-carboxylate derivatives and evaluation of biological activity." Bioorganic & Medicinal Chemistry. Link

  • BenchChem. (2025).[2] "A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery." BenchChem Technical Guides. Link

  • Mori, T., et al. (2019). "Design, synthesis and evaluation of reversible and irreversible monoacylglycerol lipase PET tracers." Bioorganic & Medicinal Chemistry. Link

  • Ambeed. (2025). "Benzyl Azetidine-1-Carboxylate Product & Activity Data." Ambeed Chemical Data. Link

Sources

Comparative

Structure-Activity Relationship (SAR) Studies of Azetidine Derivatives: A Comparative Technical Guide

Executive Summary In modern medicinal chemistry, the azetidine switch —replacing a pyrrolidine, piperidine, or acyclic amine with a four-membered azetidine ring—has become a high-impact strategy for optimizing lead compo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the azetidine switch —replacing a pyrrolidine, piperidine, or acyclic amine with a four-membered azetidine ring—has become a high-impact strategy for optimizing lead compounds. This guide objectively analyzes the structure-activity relationships (SAR) of azetidine derivatives, focusing on their ability to lower lipophilicity (


), alter metabolic clearance (

), and rigidify vectors without sacrificing potency.

While azetidines offer a "Goldilocks" balance between the high strain of aziridines and the entropic freedom of piperidines, they introduce specific liabilities, particularly regarding chemical stability and glutathione (GSH)-mediated ring opening.[1][2] This guide provides the experimental frameworks necessary to navigate these trade-offs.

Part 1: Comparative Analysis – The Azetidine Advantage

The primary driver for incorporating an azetidine ring is the modulation of physicochemical properties. The high ring strain (~25 kcal/mol) flattens the nitrogen pyramid, altering the vector of the lone pair and substituents compared to its 5- and 6-membered homologs.

Table 1: Physicochemical Profile Comparison

Data represents average trends for secondary amines in neutral pH.

PropertyAzetidine (4-membered)Pyrrolidine (5-membered)Piperidine (6-membered)Impact on Drug Design
Ring Strain ~25.4 kcal/mol~6.2 kcal/mol~0 kcal/molHigh strain correlates with potential metabolic ring-opening liabilities.
Basicity (

)
~11.3 (Variable*)~11.3~11.2Note: Azetidine

is highly sensitive to N-substitution. N-aryl azetidines often show drastically lower

(e.g., < 5.0) than homologs.[3]
Lipophilicity (

)
LowMediumHighAzetidines typically lower

by 0.5–1.0 unit vs. piperidines, improving metabolic stability.
Vector Angle ~90° (C-N-C)~109°~110°Rigidifies exit vectors; useful for precise positioning of pharmacophores.
The "Lipophilicity Tax" Reduction

Replacing a piperidine with an azetidine often reduces the "lipophilicity tax" (LogD) while maintaining the basic amine functionality required for solubility or target engagement. This is critical in CNS drug discovery where lowering LogD without losing permeability is a primary objective.

Part 2: Critical SAR & Liabilities (The "Watch Outs")

While the azetidine ring improves physicochemical properties, it introduces unique metabolic risks that are often overlooked in standard screening cascades.

Glutathione (GSH)-Mediated Ring Opening

Unlike piperidines, azetidines—especially spiro-azetidines and N-aryl azetidines —can undergo nucleophilic attack by glutathione (GSH) without prior P450 bioactivation.[4][5] This is catalyzed by Glutathione S-Transferases (GSTs).[4][5]

  • Mechanism: The GSH thiolate anion attacks the

    
    -carbon adjacent to the nitrogen, relieving ring strain and opening the ring to form a stable conjugate.
    
  • Consequence: This leads to irreversible covalent binding and potential toxicity.

  • Mitigation: Steric bulk at the

    
    -carbon (e.g., 2-methylazetidine) can sterically hinder this attack.
    
Chemical Instability in "Warhead" Design

In the design of covalent inhibitors (e.g., DPP4 inhibitors), 2-cyanoazetidines are frequently compared to 2-cyanopyrrolidines .[6][7]

  • Observation: 2-cyanoazetidines are prone to intramolecular cyclization to form inactive imidates or hydrolysis products more rapidly than their 5-membered counterparts due to the relief of ring strain upon reaction.

  • Solution: Using 3-fluoroazetidine scaffolds often maintains potency while removing the liability of the reactive 2-position.

Part 3: Case Study – Optimization of DPP4 Inhibitors

This case study illustrates the trade-off between potency and stability when switching ring sizes in the development of Dipeptidyl Peptidase IV (DPP4) inhibitors.

Experimental Data: Potency vs. Stability

Context: Optimization of a lead series containing an amino-acyl moiety.

Compound ScaffoldSubstituent

(DPP4)
Chemical Stability (

, pH 7.[1]4)
Metabolic Stability (HLM

)
Pyrrolidine 2-CN (Nitrile)12 nM> 24 hHigh
Azetidine 2-CN (Nitrile)15 nM< 4 h (Cyclization)Moderate
Azetidine 3-F (Fluoro)45 nM> 24 hLow (Improved)

Analysis: The 2-cyanoazetidine matched the potency of the pyrrolidine but failed on chemical stability (cyclization). Moving the substituent to the 3-position (3-fluoroazetidine) slightly reduced potency but drastically improved both chemical stability and metabolic clearance (due to the blocked metabolic soft spot and lower lipophilicity).

Part 4: Synthetic Protocols

Protocol A: Synthesis of 3-Substituted Azetidines

Based on the optimized route for Baricitinib intermediates.

Objective: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate from commercial N-Boc-3-azetidinone.

  • Reagents: tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equiv), Diethyl cyanomethylphosphonate (1.2 equiv), NaH (60% dispersion, 1.5 equiv), THF (anhydrous).

  • Procedure:

    • Suspend NaH in anhydrous THF at 0°C under

      
      .
      
    • Add Diethyl cyanomethylphosphonate dropwise; stir for 30 min to generate the ylide.

    • Add tert-butyl 3-oxoazetidine-1-carboxylate solution (in THF) dropwise.

    • Warm to Room Temperature (RT) and stir for 2-4 hours (Monitor by TLC/LCMS).

    • Quench: Pour into saturated

      
       solution.
      
    • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over

      
      .
      
    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

  • Validation:

    
     NMR should show disappearance of the ketone signal and appearance of the olefinic proton (~5.4 ppm).
    
Protocol B: GSH-Trapping Assay (Metabolic Liability Screen)

Objective: Detect non-P450 mediated ring opening.[4]

  • Incubation: Incubate test compound (10

    
    ) with GSH (5 mM) and cytosolic fraction (containing GSTs) or recombinant GSTs in phosphate buffer (pH 7.4).
    
  • Control: Run parallel incubation without enzyme (chemical reactivity check) and with boiled enzyme.

  • Analysis: Analyze aliquots at 0, 60, and 120 min via LC-MS/MS.

  • Detection: Look for [M + 307] adducts (Parent + GSH).

  • Hit Criteria: >1% conversion to GSH adduct suggests a reactive azetidine liability.

Part 5: Decision Workflows (Visualization)

Diagram 1: The Azetidine Decision Tree

This logic flow guides the decision to switch from a piperidine/pyrrolidine to an azetidine.

AzetidineDecisionTree Start Lead Compound Optimization (Piperidine/Pyrrolidine Core) Problem Identify Liability Start->Problem Lipophilicity High LogD / High Clearance? Problem->Lipophilicity PK Issue Potency Low Potency / Bad Vector? Problem->Potency PD Issue Switch Switch to Azetidine Lipophilicity->Switch Yes Potency->Switch Maybe (Vector change) Check1 Check Basicity (pKa) Is amine essential? Switch->Check1 Check2 Check Stability (GSH Adducts / Ring Opening) Check1->Check2 pKa Acceptable ResultA Success: Lower LogD, Maintained Potency Check2->ResultA Stable ResultB Failure: Metabolic Instability (Ring Opening) Check2->ResultB Unstable Mitigation Mitigation Strategy: Add steric bulk at C2/C4 OR Switch to 3,3-disubstitution ResultB->Mitigation Mitigation->Check2 Re-test

Caption: Workflow for implementing the "Azetidine Switch" to address pharmacokinetic liabilities while monitoring for ring-strain induced instability.

Diagram 2: Structural Property Mapping

Visualizing the trade-offs between ring size and physicochemical properties.

RingProperties cluster_0 Ring Size vs Properties Azetidine Azetidine (4) Strain: High LogP: Low Property Target Profile: Low Clearance High Solubility Azetidine->Property Best for PK Pyrrolidine Pyrrolidine (5) Strain: Med LogP: Med Pyrrolidine->Azetidine Minimize LogP Rigidify Vector Piperidine Piperidine (6) Strain: Low LogP: High Piperidine->Pyrrolidine Reduce LogP Piperidine->Property Best for Stability

Caption: Comparative mapping of saturated heterocycles. Azetidines minimize lipophilicity at the cost of increased ring strain.

References

  • Azetidines in Drug Discovery Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Journal of Medicinal Chemistry / NIH PubMed URL:[Link]

  • Metabolic Instability Mechanism Title: Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation Source:[4][5] Drug Metabolism and Disposition URL:[Link]

  • Baricitinib Synthesis & SAR Title: An Efficient Synthesis of Baricitinib Source: Journal of Chemical Research URL:[Link]

  • DPP4 Inhibitor SAR Title: Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) Source:[6][7][8] Current Topics in Medicinal Chemistry URL:[Link]

Sources

Validation

The Four-Membered Renaissance: A Comparative Guide to Azetidine, Aziridine, and Pyrrolidine Scaffolds

[1] Executive Summary: Escaping "Flatland" For decades, medicinal chemistry was dominated by the "flatland" of aromatic rings and the stability of 5- and 6-membered heterocycles (pyrrolidines and piperidines). However, t...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: Escaping "Flatland"

For decades, medicinal chemistry was dominated by the "flatland" of aromatic rings and the stability of 5- and 6-membered heterocycles (pyrrolidines and piperidines). However, the correlation between increased fraction of sp3 carbons (


) and clinical success has driven a renaissance in small, strained rings.

This guide provides a technical comparison of Azetidine (4-membered) versus its neighbors Aziridine (3-membered) and Pyrrolidine (5-membered). While pyrrolidine remains a staple, azetidine has emerged as a superior bioisostere for modulating lipophilicity (LogD) and metabolic stability without sacrificing basicity. Aziridine, conversely, has transitioned from a scaffold liability to a precision covalent warhead.

Physicochemical Landscape: The Triad of Strain

To select the right scaffold, one must understand the interplay between Ring Strain Energy (RSE), basicity (


), and lipophilicity.
Table 1: Comparative Physicochemical Properties
PropertyAziridine (

)
Azetidine (

)
Pyrrolidine (

)
Ring Size 3-membered4-membered5-membered
Ring Strain (kcal/mol) ~27.7 (High)~25.4 (High)~5.4 (Low)
Basicity (

of conjugate acid)
~8.0~11.3~11.3
Hybridization Character High s-character lone pair

-like

-like
Dominant Reactivity Electrophilic ring openingTunable stabilityNucleophilic substitution
Metabolic Liability Alkylation of DNA/ProteinsOxidative ring opening (rare)

-carbon oxidation
Primary Utility Covalent WarheadLogD Lowering BioisostereStandard Scaffold
Deep Dive: The "Goldilocks" Strain of Azetidine
  • Aziridine (The Specialist): The bond angles (~60°) force the nitrogen lone pair into an orbital with significant s-character to minimize repulsion. This lowers the HOMO energy, drastically reducing basicity (

    
     ~8.0) compared to typical secondary amines.[1] It is kinetically unstable and prone to nucleophilic attack, making it toxic as a scaffold but excellent as a "suicide inhibitor."
    
  • Azetidine (The Modern Standard): With bond angles of ~90°, azetidine possesses high strain (~25.4 kcal/mol), nearly matching aziridine. However, it exhibits a kinetic stability paradox; it does not ring-open easily under physiological conditions without activation. Crucially, its basicity (

    
     ~11.3) mirrors pyrrolidine, allowing it to maintain positive charge interactions in binding pockets while significantly lowering lipophilicity due to the smaller hydrophobic surface area.
    
  • Pyrrolidine (The Benchmark): Almost strain-free. It is the safe, default choice but often suffers from higher LogP and rapid oxidative metabolism at the

    
    -carbons by CYP450 enzymes.
    

Decision Logic: Selecting the Scaffold

The following decision tree illustrates the logical flow for selecting between these scaffolds during lead optimization.

ScaffoldSelection Start Lead Optimization Strategy TargetType Target Requirement? Start->TargetType Covalent Covalent Inhibition? TargetType->Covalent Yes Bioisostere Physicochemical Issue? TargetType->Bioisostere No (Reversible) Residue Target Residue? Covalent->Residue Aziridine SELECT AZIRIDINE (Warhead for Asp/Glu/Cys) Residue->Aziridine Acidic/Nucleophilic LogD High LogD / Low Sol? Bioisostere->LogD Lipophilicity Issue Metab CYP450 Instability? Bioisostere->Metab Metabolic Issue Azetidine SELECT AZETIDINE (Lowers LogD, Blocks Metabolism) LogD->Azetidine Yes (Reduce Carbon Count) Pyrrolidine SELECT PYRROLIDINE (Standard Space Filling) LogD->Pyrrolidine No Metab->Azetidine Block alpha-oxidation Metab->Pyrrolidine Stable enough

Figure 1: Strategic decision tree for scaffold selection based on medicinal chemistry requirements.

Experimental Protocols: Validating Stability

To justify switching from pyrrolidine to azetidine, one must prove metabolic superiority. Azetidines often resist CYP-mediated oxidation better than pyrrolidines because the strained ring geometry and steric bulk can impede the formation of the necessary radical cation intermediate during CYP450 catalysis.

Protocol: Comparative Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) and identify ring-opening metabolites.

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL).

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Test Compounds (Azetidine analog vs. Pyrrolidine analog).

  • Internal Standard (e.g., Warfarin or Propranolol).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (pH 7.4).

  • Pre-incubation: Add test compound (1 µM final conc, <0.1% DMSO) and incubate at 37°C for 5 mins. Why: To establish thermal equilibrium and assess non-NADPH stability.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing Internal Standard. Why: Precipitates proteins and stops enzymatic activity instantly.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS (Q-TOF preferred for metabolite ID).

Data Interpretation:

  • Clearance: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
  • Metabolite ID: Look for +16 Da (Hydroxylation) or +32 Da (Lactam formation).

    • Pyrrolidine:[1][2][3][4][5][6] typically shows rapid +32 Da (lactam) formation.

    • Azetidine:[7][2][3][4][6][8][9][10][11][12] often shows significantly slower turnover. If ring opening occurs, look for +18 Da (Hydrolysis) products, though this is rare in non-activated azetidines.

Synthetic Accessibility: The Photoredox Shift

Historically, azetidines were difficult to synthesize due to the disfavored 4-exo-tet cyclization (Baldwin’s rules). However, modern photoredox catalysis has revolutionized this, allowing access to complex azetidines that were previously impossible.

The Modern Approach: Strain-Release Functionalization

Instead of cyclizing a linear chain, modern chemists utilize [1.1.0]azabicyclobutanes (ABBs) . These highly strained bicyclic systems undergo strain-release radical additions to yield functionalized azetidines.[13]

Synthesis ABB Azabicyclo[1.1.0]butane (High Strain Precursor) Radical Radical Addition (Photoredox/SH) ABB->Radical Strain Release Azetidine Functionalized Azetidine Radical->Azetidine 3-Substituted Product

Figure 2: Strain-release chemistry provides facile access to 3-substituted azetidines, overcoming traditional cyclization barriers.[13]

Key Reaction:

  • Substrate: N-Sulfonyl azabicyclo[1.1.0]butane.

  • Reagent: Thiol or Carbon-centered radical precursor.

  • Catalyst: Ru(bpy)3 or Organic Dye (Eosin Y) + Blue LED.

  • Mechanism: The radical attacks the central bond of the ABB, relieving strain and generating a cyclobutyl radical that is quenched to form the azetidine.

Conclusion

  • Use Pyrrolidine when you need a standard, low-risk scaffold and lipophilicity is not a concern.

  • Use Azetidine as a "magic methyl" bioisostere to lower LogD, improve metabolic stability, and rigidify the amine vector without losing basicity.

  • Use Aziridine strictly as a targeted covalent warhead, leveraging its high ring strain for site-specific alkylation of proteins.

The "Four-Membered Renaissance" is not just a trend; it is a structural necessity for modern drug discovery campaigns aiming to escape the lipophilicity traps of traditional scaffolds.

References

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.[11][13][14][15] Organic & Biomolecular Chemistry.

  • Phelps, K., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.

  • BenchChem. (2025).[7][2] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery. BenchChem Technical Guides.

  • Scripps Research. (2025). Proteome-wide Covalent Targeting of Acidic Residues with Tunable N-Aryl Aziridines.[16] ChemRxiv.

  • Kuznetsov, D., et al. (2020). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry - A European Journal.

Sources

Safety & Regulatory Compliance

Safety

Benzyl azetidine-1-carboxylate proper disposal procedures

Topic: Benzyl azetidine-1-carboxylate Proper Disposal Procedures CAS: 53882-84-1 Synonyms: N-Cbz-azetidine, 1-(Benzyloxycarbonyl)azetidine[1][2] Executive Summary: Immediate Action Card Status: Routine Organic Waste (Non...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benzyl azetidine-1-carboxylate Proper Disposal Procedures CAS: 53882-84-1 Synonyms: N-Cbz-azetidine, 1-(Benzyloxycarbonyl)azetidine[1][2]

Executive Summary: Immediate Action Card

Status: Routine Organic Waste (Non-Halogenated / Combustible) Primary Hazard: Skin/Eye Irritant (Category 2), Respiratory Irritant (Category 3).[3][4] RCRA Classification: Not P-listed or U-listed.[1][3][4] Defaults to D001 (Ignitable) only if in flammable solvent; otherwise, unlisted non-hazardous waste (unless characteristic toxicity applies, which is rare for this specific carbamate).[2][4]

Scenario Immediate Action Disposal Bin
Pure Liquid/Oil Dissolve in compatible solvent (e.g., Acetone, EtOH)Non-Halogenated Organic Waste
Solid Residue Scrape into waste container; rinse with solventSolid Hazardous Waste (or Liquid if dissolved)
Spill (<100 mL) Absorb with vermiculite/padsSolid Hazardous Waste (Bagged)
Empty Container Triple rinse with acetone/ethanolGlass/Plastic Recycling (Defaced label)

Chemical Profile & Hazard Identification

To dispose of Benzyl azetidine-1-carboxylate safely, you must understand its physicochemical behavior.[1][2] As a carbamate-protected strained ring (azetidine), it exhibits specific stability profiles different from free amines.

Physicochemical Data (Relevant to Disposal)
PropertyValue / CharacteristicOperational Implication
Physical State Viscous Liquid / Low-melting SolidMay require gentle warming or solvent dissolution to transfer fully.[1][2]
Flash Point >110°C (Predicted)Combustible , not highly flammable.[3][4] Low vapor risk at RT.[4]
Solubility DMSO, DCM, Ethyl Acetate, MethanolInsoluble in water. Do not attempt to flush down drains.[2][3][4]
Stability Stable at RT; degrades with strong acids/basesAvoid mixing with concentrated acids in waste drums (exothermic decomposition).[3][4]
Reactivity Incompatible with strong oxidizersSegregate from nitric acid or peroxide waste streams.[3][4]

Senior Scientist Insight: While the Cbz group stabilizes the azetidine ring, the ring strain (~26 kcal/mol) remains.[4] Avoid disposing of this compound in waste containers containing Lewis acids or strong nucleophiles, as ring-opening polymerization can generate unexpected heat.[1][2]

Waste Segregation & Classification Logic

Proper segregation prevents "unknown" reactions in the waste drum.[4] Use the following logic flow to determine the correct waste stream.

WasteSegregation Start Waste Material Containing Benzyl azetidine-1-carboxylate StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Absorbed Spill StateCheck->Solid SolventCheck Solvent Type? Liquid->SolventCheck Bin_Solid DISPOSAL BIN C: Solid Hazardous Waste Solid->Bin_Solid Contaminated Wipes/Vermiculite Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Yes Bin_NonHalo DISPOSAL BIN B: Non-Halogenated Organic Waste SolventCheck->Bin_NonHalo No (Acetone, EtOH, EtOAc) Bin_Halo DISPOSAL BIN A: Halogenated Organic Waste Halogenated->Bin_Halo

Figure 1: Decision logic for segregating Benzyl azetidine-1-carboxylate waste streams.

Detailed Disposal Protocols

Protocol A: Routine Liquid Waste (Reaction Mixtures)

Context: You have a reaction mixture or a pure aliquot of the oil to discard.[3][4]

  • Dilution: If the material is pure viscous oil, dilute it with a minimal amount of acetone or ethanol.[3][4] This prevents the oil from sticking to the sides of the waste container and ensures it mixes with the bulk waste.[4]

  • Segregation:

    • If DCM/Chloroform was used: Pour into Halogenated Waste .[3][4]

    • If Ethyl Acetate/Methanol/Acetone was used: Pour into Non-Halogenated Waste .[3][4]

  • Labeling: Ensure the tag reads "Organic Solvents" and explicitly lists "Benzyl azetidine-1-carboxylate (<1%)" (or actual concentration) to alert EHS personnel of potential nitrogenous content.[1][3][4]

Protocol B: Empty Container Management (The "Triple Rinse" Rule)

Context: You have an empty glass vial or bottle that contained the neat chemical.

  • PPE: Wear nitrile gloves and safety glasses.[4]

  • Solvent Selection: Use Acetone or Ethanol.[4] Water is ineffective due to lipophilicity.[4]

  • The Wash:

    • Add solvent (~10% of container volume).[4]

    • Cap and shake vigorously for 10 seconds.[4]

    • Decant rinsate into the Non-Halogenated Waste container.[4]

  • Repeat: Perform this step three times total.

  • Final Step: Deface the label using a marker.[3][4] Place the dry, open container in the Glass Recycling or Trash (depending on local institutional policy for triple-rinsed containers).[1][2][4]

Protocol C: Spill Cleanup (<100 mL)

Context: A vial dropped on the floor or benchtop.[3][4]

  • Isolate: Alert nearby personnel. Mark the area.

  • Absorb: Do not wipe immediately.[3][4] Cover the pool with vermiculite , dry sand , or polypropylene absorbent pads .[3][4]

    • Why? Wiping spreads the oil; absorption contains it.[4]

  • Collect: Scoop the saturated absorbent into a heavy-duty plastic bag or a wide-mouth solid waste jar.[1][4]

  • Clean Surface: Scrub the surface with soap and water (detergent is necessary to emulsify the lipophilic oil).[3][4]

  • Disposal: Label the bag/jar as "Solid Hazardous Waste: Debris contaminated with Benzyl azetidine-1-carboxylate." [1][3][4]

Regulatory & Environmental Compliance

  • EPA/RCRA Status: Benzyl azetidine-1-carboxylate is not specifically listed on the P-list (acutely toxic) or U-list (toxic).[1][2]

  • Characteristic Waste: It does not typically exhibit Corrosivity (D002), Reactivity (D003), or Toxicity (D004) by TCLP standards.[3][4]

  • Drain Disposal: STRICTLY PROHIBITED. The compound is toxic to aquatic life (estimated) and poorly biodegradable.[3][4] Introduction to the sewer system violates the Clean Water Act.[4]

References

  • PubChem. Benzyl azetidine-1-carboxylate Compound Summary. National Library of Medicine.[4][5] Available at: [Link][1][2]

  • US EPA. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[3][4] Available at: [Link][1][2]

Sources

Handling

Personal protective equipment for handling Benzyl azetidine-1-carboxylate

Comprehensive Operational & Safety Guide: Handling Benzyl azetidine-1-carboxylate As a Senior Application Scientist, I frequently oversee the integration of functionalized heterocycles into drug discovery pipelines. Benz...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational & Safety Guide: Handling Benzyl azetidine-1-carboxylate

As a Senior Application Scientist, I frequently oversee the integration of functionalized heterocycles into drug discovery pipelines. Benzyl azetidine-1-carboxylate (CAS: 1229705-38-7) is a highly versatile building block, particularly valuable in the synthesis of spirocyclic scaffolds and peptidomimetics via cross-coupling or biocatalytic ring expansion methodologies[1]. However, the structural features that make it synthetically useful—the strained four-membered azetidine ring and the lipophilic carboxybenzyl (Cbz) protecting group—also dictate its specific hazard profile.

Safety in the laboratory cannot be a passive checklist; it must be a self-validating system where every piece of Personal Protective Equipment (PPE) and every procedural step is grounded in mechanistic causality. This guide provides the definitive operational and disposal plan for Benzyl azetidine-1-carboxylate, ensuring your research proceeds with uncompromising safety and precision.

Part 1: Mechanistic Hazard Profiling

Before selecting PPE, we must understand the physicochemical nature of the threat. Benzyl azetidine-1-carboxylate presents standard hazards typical of functionalized carbamates[2].

  • H302 (Harmful if swallowed): The compound can undergo enzymatic hydrolysis in vivo, releasing benzyl alcohol and reactive azetidine derivatives.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The electrophilic nature of the carbamate carbonyl, combined with the lipophilicity of the Cbz group, allows the molecule to partition effectively into the stratum corneum and ocular mucosa, causing localized inflammation[3].

  • H335 (May cause respiratory irritation): If aerosolized during transfer, the fine particulate matter can severely irritate the respiratory tract[4].

Part 2: The Self-Validating PPE Matrix

To mitigate these risks, PPE must be selected based on material compatibility and breakthrough times. If one layer of protection fails, the next must act as an absolute barrier.

Hazard CodeTarget Organ / RiskRequired PPE ComponentMaterial SpecificationBreakthrough Time / Standard
H315 / H312 Dermal (Skin)Chemical-resistant glovesNitrile (Minimum 0.11 mm thickness)> 480 min (EN 374 / ASTM F739)
H319 Ocular (Eyes)Safety GogglesPolycarbonateANSI Z87.1+ / EN 166
H335 RespiratoryEngineering ControlChemical Fume HoodFace velocity 80-100 fpm
H335 Respiratory (Out of hood)Particulate RespiratorN95 (US) or FFP2/FFP3 (EU)NIOSH / CEN approved
General Body / ClothingLab CoatFlame-resistant cotton blendStandard laboratory compliance

Part 3: Operational Workflow (Step-by-Step)

Every protocol must validate itself. The following step-by-step methodology ensures that the handling of Benzyl azetidine-1-carboxylate is tightly controlled from the moment the bottle is opened to the final reaction setup.

Phase 1: Pre-Operational Setup & Engineering Controls

  • Ventilation Verification: Do not rely solely on PPE. Conduct all active handling inside a certified chemical fume hood. Verify the face velocity is between 80-100 feet per minute (fpm). This is your primary defense against H335 (respiratory irritation)[4].

  • PPE Donning Sequence: Don the lab coat, followed by ANSI Z87.1 safety goggles. Finally, don nitrile gloves.

    • Mechanistic Note: If handling the compound in conjunction with polar aprotic solvents (e.g., DMF, DMSO) during cross-coupling reactions, double-gloving is mandatory . These solvents act as penetration enhancers, rapidly carrying dissolved carbamates through the primary nitrile barrier.

Phase 2: Active Handling & Transfer

  • Anti-Static Weighing: Use a grounded, anti-static weighing boat and a metal spatula.

    • Causality: The lipophilic Cbz group can cause the powder to adhere to standard plastic spatulas via static charge. This increases the risk of sudden aerosolization and subsequent inhalation[5].

  • Solvent Introduction: When dissolving Benzyl azetidine-1-carboxylate, add the solvent slowly down the side of the reaction vessel to prevent particulate displacement.

  • Vessel Sealing: Immediately seal the source bottle with Parafilm after use to prevent moisture ingress, which could slowly degrade the carbamate over prolonged storage.

Phase 3: Post-Handling Decontamination & Doffing

  • Surface Decontamination: Wipe down the balance and fume hood surface with a solvent that effectively solubilizes the compound (e.g., a 70% isopropanol/water mixture), followed by a dry wipe.

  • Doffing Sequence: Remove gloves using the "glove-in-glove" technique to ensure the contaminated exterior never touches your bare skin[5]. Wash hands immediately with soap and water.

Part 4: Waste Disposal Plan

Improper disposal can lead to environmental contamination and secondary exposure. Treat all materials that have come into contact with the compound as hazardous.

  • Solid Waste: Empty vials, contaminated weighing boats, and used spatulas must be placed in a designated, labeled hazardous solid waste container (Class 9 Miscellaneous Hazardous Materials equivalent).

  • Liquid Waste: If the compound is dissolved in organic solvents, segregate the waste into "Halogenated" (if using DCM/Chloroform) or "Non-Halogenated" (if using THF/Ethyl Acetate) liquid waste carboys. Do not mix incompatible waste streams.

  • PPE Disposal: Single-use nitrile gloves and contaminated paper towels must be treated as chemically contaminated solid waste, not general municipal trash[5].

Part 5: Workflow Visualization

G Hazard Hazard Identification (CAS 1229705-38-7) PPE PPE Selection (Nitrile, Goggles, Coat) Hazard->PPE FumeHood Engineering Controls (Chemical Fume Hood) Hazard->FumeHood Handling Active Handling (Anti-Static Transfer) PPE->Handling FumeHood->Handling Decon Decontamination (Surface & PPE Doffing) Handling->Decon Disposal Waste Disposal (Hazardous Waste Stream) Decon->Disposal

Logical workflow for handling Benzyl azetidine-1-carboxylate from hazard ID to disposal.

References

  • Title: Benzyl azetidine-1-carboxylate Safety Data & Hazard Statements Source: BLD Pharm URL
  • Title: 2-Oxo-7-azaspirononane-7-carboxylate tert-butyl ester SDS Source: Ambeed URL:

  • Title: DL-dithiothreitol (DTT)
  • Title: MSDS of tert-butyl trans-3-amino-2-methyl-azetidine-1-carboxylate Source: Capot Chemical URL
  • Title: tert-Butyl 3-(aminomethyl)
  • Title: Tert-Butyl 3-(2-methoxy-2-oxoethoxy)
  • Source: PMC (NIH)

Sources

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